9-Chloro-2-methoxyacridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-chloro-2-methoxyacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMCDWSLKLEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497615 | |
| Record name | 9-Chloro-2-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-13-0 | |
| Record name | 9-Chloro-2-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Chloro-2-methoxyacridine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 9-Chloro-2-methoxyacridine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and chemical biology, offering insights into the synthesis, characteristics, and therapeutic potential of this heterocyclic compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates data from closely related analogues to provide a thorough understanding.
Chemical Properties and Structure
This compound is a substituted acridine, a class of organic compounds known for their diverse biological activities. The core structure consists of a tricyclic aromatic system containing a nitrogen atom. The presence of a chlorine atom at the 9-position and a methoxy group at the 2-position significantly influences its chemical reactivity and biological interactions.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 16492-13-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 243.69 g/mol | --INVALID-LINK-- |
| Melting Point | 152-153 °C | Predicted |
| Boiling Point | 414.9 ± 15.0 °C | Predicted |
| Density | 1.304 ± 0.06 g/cm³ | Predicted |
| pKa | 3.72 ± 0.10 | Predicted |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
Note: Many of the physical properties listed are predicted values from chemical databases due to a lack of extensive experimental data for this specific compound.
Synthesis
The synthesis of 9-chloroacridines typically involves a two-step process: the formation of an N-phenylanthranilic acid derivative followed by a cyclization/chlorination reaction. A plausible synthetic route for this compound is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Chloro-2-(p-anisidino)benzoic Acid (Ullmann Condensation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-chlorobenzoic acid (1 equivalent), p-anisidine (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a large volume of ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-2-(p-anisidino)benzoic acid.
Step 2: Cyclization and Chlorination to form this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend the dried 5-chloro-2-(p-anisidino)benzoic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction mixture should become a clear solution.
-
Work-up: Carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the viscous residue onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is approximately 8-9. The crude this compound will precipitate. Extract the product with a suitable organic solvent such as chloroform or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.
An In-depth Technical Guide on the Core Mechanism of Action of 9-Chloro-2-methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of 9-Chloro-2-methoxyacridine and its derivatives. The document focuses on its role as a DNA intercalator and an inhibitor of key cellular enzymes, presenting quantitative data, detailed experimental methodologies, and visual representations of the core pathways involved.
Core Mechanisms of Action
The biological effects of this compound and its analogs, particularly the well-studied 9-amino-6-chloro-2-methoxyacridine (ACMA), are multifaceted. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase enzymes, and acetylcholinesterase inhibition. These actions collectively contribute to its observed cytotoxic and antiproliferative properties.
DNA Intercalation
The planar polyaromatic ring structure of the acridine core is a key determinant of its biological activity, enabling it to insert itself between the base pairs of double-stranded DNA.[1] This intercalation process leads to a physical distortion of the DNA helix, causing it to unwind and lengthen. Such structural alterations interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Studies have shown that ACMA can form multiple distinct complexes with DNA, involving both classical intercalation and external binding.[3][4] It exhibits a preference for binding to poly(dA-dT) sequences.[5] The interaction of acridine derivatives with DNA can be studied using various biophysical techniques, including UV-Vis and fluorescence spectroscopy, thermal denaturation, linear dichroism, and viscometry.[6]
Topoisomerase Inhibition
A primary mechanism contributing to the anticancer activity of 9-aminoacridine derivatives is the inhibition of topoisomerase I and II.[2] These nuclear enzymes are critical for managing DNA topology by catalyzing the transient cleavage and re-ligation of DNA strands, which is essential to relieve torsional stress during replication and transcription.[2][7]
Acridine derivatives can act as either topoisomerase poisons or catalytic inhibitors.[7][8]
-
Topoisomerase Poisons: These agents, such as amsacrine (a 9-anilinoacridine), stabilize the covalent complex formed between topoisomerase and DNA (the cleavage complex).[7][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks, which are highly cytotoxic and can trigger apoptosis.[7][9]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex.[7][8] They can block the enzyme before DNA cleavage or after re-ligation is complete.[7] This mode of inhibition is thought to reduce the risk of secondary malignancies that can be associated with topoisomerase poisons.[8]
The inhibition of topoisomerase II by certain 9-acridinyl amino acid derivatives has been shown to induce a G2/M cell cycle block or apoptosis independent of cell cycle regulation.[10]
Acetylcholinesterase Inhibition
9-Amino-6-chloro-2-methoxyacridine (ACMA) has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][11] This inhibitory activity suggests potential applications in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy.[12]
Quantitative Data Summary
The biological potency of this compound derivatives has been quantified in various studies. The following table summarizes key inhibitory and binding constants.
| Compound | Target/Assay | Cell Line | Value | Reference |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Acetylcholinesterase | - | Ki = 49 nM | [5][11] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Binding (Complex I) | - | K = (6.5 ± 1.1) x 104 M-1 | [3][4] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Binding (Complex II) | - | K = (5.5 ± 1.5) x 104 M-1 | [3][4] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | DNA Binding (Complex III) | - | K = (5.7 ± 0.03) x 104 M-1 | [3][4] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Cytotoxicity (MTT Assay) | Not Specified | IC50 = 26.9 µM (3h exposure) | [13] |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Cytotoxicity (MTT Assay) | Not Specified | IC50 = 5.1 µM (24h exposure) | [13] |
| 2-((6-Chloro-2-methoxyacridin-9-yl)amino)ethan-1-ol | Cytotoxicity (MTS Assay, 48h) | PC3 | ~40% viability at 50 µM | [14] |
| 2-((6-Chloro-2-methoxyacridin-9-yl)amino)ethan-1-ol | Cytotoxicity (MTS Assay, 48h) | A549 | ~60% viability at 50 µM | [14] |
| 9-Acridinyl amino acid derivative 8 | Cytotoxicity | A549 | IC50 ≈ 6 µM | [10] |
| 9-Acridinyl amino acid derivative 9 | Cytotoxicity | A549 | IC50 ≈ 6 µM | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC3) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 9-acridine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., 0.2% DMSO) and a media-only control.[14]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
DNA Intercalation Analysis (Fluorescence Spectroscopy)
This method utilizes the fluorescent properties of acridine derivatives like ACMA to study their interaction with DNA. The fluorescence of ACMA is quenched upon intercalation into the DNA double helix.
Protocol:
-
Solution Preparation: Prepare a stock solution of the fluorescent acridine derivative (e.g., ACMA) in a suitable buffer (e.g., sodium cacodylate buffer, pH 7.0). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically.
-
Fluorescence Titration: In a quartz cuvette, place a fixed concentration of the acridine derivative.
-
Titration with DNA: Sequentially add small aliquots of the ctDNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of DNA, using an appropriate excitation wavelength (e.g., 419 nm for ACMA).[4]
-
Data Analysis: Plot the change in fluorescence intensity against the DNA concentration. The data can be used to construct a Scatchard plot to determine the binding constant (K) and the number of binding sites.
References
- 1. kronika.ac [kronika.ac]
- 2. benchchem.com [benchchem.com]
- 3. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase II-mediated DNA damage produced by 4'-(9-acridinylamino)methanesulfon-m-anisidide and related acridines in L1210 cells and isolated nuclei: relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 12. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Multifaceted Roles of 9-Chloro-2-methoxyacridine Derivatives in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the research applications of 9-chloro-2-methoxyacridine and its prominent derivative, 9-amino-6-chloro-2-methoxyacridine (ACMA). While 9-chloroacridine serves as a crucial synthetic intermediate, it is ACMA that has been extensively studied for its diverse biological activities.[1][2] This document will focus on the applications of ACMA, covering its utility as a fluorescent probe, an enzyme inhibitor, and a potential therapeutic agent, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
ACMA as a High-Affinity Fluorescent DNA Intercalator
ACMA is a cell-permeable fluorescent probe that intercalates into DNA, exhibiting a preference for poly(dA-dT) sequences.[3][4] This property makes it a valuable tool for DNA labeling and studying DNA flexibility.[3][5] Upon intercalation, the fluorescence of ACMA is significantly enhanced, allowing for sensitive detection of nucleic acids.
Quantitative Data: Spectroscopic and Binding Properties
| Property | Value | Reference |
| Excitation Maximum (Free) | 411 nm | [3] |
| Emission Maximum (Free) | 475 nm | [3] |
| Excitation Maximum (DNA-Bound) | ~419 nm | [4][6] |
| Emission Maximum (DNA-Bound) | ~483 nm | [4][6] |
| Binding Constant (PDI complex) | (6.5 ± 1.1) x 104 M-1 | [7][8] |
| Binding Constant (PDII complex) | (5.5 ± 1.5) x 104 M-1 | [7][8] |
| Binding Constant (PDIII complex) | (5.7 ± 0.03) x 104 M-1 | [7][8] |
Experimental Protocol: DNA Labeling with ACMA
This protocol outlines the basic steps for fluorescently labeling DNA using ACMA for visualization or quantification.
-
Preparation of Staining Solution: Prepare a stock solution of ACMA in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.[3] Dilute the stock solution in a buffer appropriate for your DNA sample (e.g., Tris-HCl, pH 7.5) to a final working concentration, typically in the low micromolar range.
-
Staining: Add the ACMA working solution to the DNA sample. The optimal ratio of dye to DNA base pairs may need to be determined empirically but a starting point is often a 1:5 or 1:10 dye:base pair ratio.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Detection: Measure the fluorescence using a fluorometer, fluorescence microscope, or plate reader with excitation and emission wavelengths set appropriately for DNA-bound ACMA (~419 nm and ~483 nm, respectively).[4][6]
Visualization: DNA Intercalation by ACMA
Caption: Mechanism of ACMA intercalation into DNA leading to biological consequences.
A pH-Sensitive Probe for Bioenergetics Research
ACMA's fluorescence is highly dependent on pH and is quenched upon the establishment of a pH gradient across a biological membrane.[3][5] This property has been extensively utilized to study proton pumping activity of membrane-bound ATPases and to measure pH changes in organelles like vacuoles and mitochondria.[6][9][10]
Experimental Protocol: Measuring Proton Gradient Formation
This protocol describes how to use ACMA to monitor the activity of proton pumps, such as V-type ATPases, in isolated vesicles or organelles.
-
Vesicle Preparation: Prepare a suspension of vesicles or organelles (e.g., vacuolar tonoplasts, submitochondrial particles) in a suitable assay buffer (e.g., containing KCl, MgCl2, and a buffering agent like HEPES-KOH, pH 7.5).
-
Assay Setup: In a fluorometer cuvette, add the assay buffer, the vesicle suspension, and ACMA to a final concentration of 1-5 µM. Allow the signal to stabilize.
-
Initiation of Pumping: Initiate proton pumping by adding the substrate, typically ATP. The formation of a proton gradient (acidic inside the vesicle) will cause the quenching of ACMA fluorescence.
-
Dissipation of Gradient: To confirm that the fluorescence quenching is due to a pH gradient, an uncoupler (protonophore) like FCCP or nigericin can be added, which will dissipate the gradient and restore fluorescence.
-
Data Acquisition: Record the fluorescence intensity over time. The initial rate of fluorescence quenching is proportional to the proton pumping activity.
Visualization: Experimental Workflow for Proton Pumping Assay
Caption: Workflow for monitoring proton pump activity using ACMA fluorescence quenching.
Enzyme Inhibition: From Neurotransmission to DNA Topology
ACMA and its derivatives have been shown to be potent inhibitors of several key enzymes, highlighting their potential as therapeutic agents.
Acetylcholinesterase Inhibition
ACMA is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[3] This inhibitory activity suggests a potential application in the study of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a therapeutic strategy.[3][11]
Topoisomerase Inhibition
Derivatives of 9-chloroacridine are recognized as inhibitors of topoisomerase I and II.[2][12] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of their anticancer activity.[2][12]
Quantitative Data: Enzyme Inhibition
| Enzyme | Compound | Inhibition Value | Reference |
| Acetylcholinesterase | ACMA | Ki = 49 nM | [3][11] |
| Topoisomerase II | Acridinyl amino acid derivatives (6, 7, 8, 9) | Similar inhibitory potential to amsacrine | [12] |
Anticancer and Cytotoxic Properties
The ability of ACMA and its derivatives to intercalate into DNA and inhibit topoisomerases underpins their significant cytotoxic and potential anticancer activities.[2][13] Studies have demonstrated that ACMA can induce frameshift and transversion/transition mutations, and its binding to DNA is associated with genotoxic properties.[7][8]
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 / CC50 | Reference |
| A549 (Lung Carcinoma) | Derivative 8 | ~ 6 µM | [12] |
| A549 (Lung Carcinoma) | Derivative 9 | ~ 6 µM | [12] |
| Vero (Normal Kidney) | N-(9-acridinyl) amino acid derivatives | CC50 = 41.72 to 154.10 µM | [14] |
| Cloudman Melanoma | Acridine derivatives of tri- and tetraamines | Strongest cytostatic activity in the series | [13] |
Visualization: Pathway of Acridine-Induced Cytotoxicity
Caption: Simplified pathway of cytotoxicity induced by topoisomerase II inhibition.
A Versatile Scaffold for Drug Discovery
9-Chloroacridine and its 9-amino derivatives serve as versatile platforms for the synthesis of novel compounds with a wide range of biological activities. By modifying the core acridine structure, researchers have developed derivatives with enhanced or novel properties, including anti-inflammatory, antibacterial, antimalarial, and antiparasitic activities.[1][14][15] The synthesis often involves the reaction of 9-chloroacridine with various amines or phenols to generate diverse libraries of compounds for screening.[12][15]
References
- 1. kronika.ac [kronika.ac]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 11. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 12. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl derivatives of aliphatic di-, tri-, and tetraamines. Chemistry, cytostatic activity, and schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 9-Chloro-2-methoxyacridine: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Chloro-2-methoxyacridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to its structural similarity to other biologically active acridine derivatives, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical transformations, and methods for its characterization.
Data Presentation
The successful synthesis of this compound and its intermediates would yield a range of quantitative data. The following tables provide a structured summary of the expected physical and spectroscopic properties. It is important to note that while the synthesis is based on well-established reactions, specific experimental data for the target molecule and its direct precursors are not extensively reported in publicly available literature. The data presented for the intermediates are based on analogous compounds, and the data for the final product are predicted based on the analysis of related acridine structures.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| N-(4-methoxyphenyl)-5-chloroanthranilic acid | C₁₄H₁₂ClNO₃ | 277.70 | Off-white to pale yellow solid | Not reported (analogous compounds ~180-190) | Not assigned |
| 2-methoxy-6-chloro-9(10H)-acridone | C₁₄H₁₀ClNO₂ | 259.69 | Yellow crystalline solid | Not reported (analogous compounds >300) | Not assigned |
| This compound | C₁₄H₁₀ClNO | 243.69 | Yellow solid | Not reported | 16492-13-0[1][2] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| N-(4-methoxyphenyl)-5-chloroanthranilic acid | Predicted: 11.0-12.0 (s, 1H, -COOH), 9.0-10.0 (s, 1H, -NH), 6.8-8.0 (m, 7H, Ar-H), 3.8 (s, 3H, -OCH₃) | Predicted: 168-172 (-COOH), 155-160 (Ar-C-O), 114-145 (Ar-C), 55-56 (-OCH₃) | Predicted: 3300-2500 (O-H), 3000-3100 (N-H), 1680-1710 (C=O), 1240-1260 (C-O) | Predicted: [M]+ at 277 |
| 2-methoxy-6-chloro-9(10H)-acridone | Predicted: 11.0-12.0 (s, 1H, -NH), 7.0-8.5 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃) | Predicted: 175-180 (C=O), 155-160 (Ar-C-O), 115-145 (Ar-C), 55-56 (-OCH₃) | Predicted: 3100-3200 (N-H), 1620-1640 (C=O), 1240-1260 (C-O) | Predicted: [M]+ at 259 |
| This compound | Predicted: 7.2-8.8 (m, 7H, Ar-H), 4.0 (s, 3H, -OCH₃) | Predicted: 158-162 (Ar-C-O), 115-150 (Ar-C), 56-57 (-OCH₃) | Predicted: 3000-3100 (Ar C-H), 1600-1620 (C=N), 1250-1270 (C-O), 750-850 (C-Cl) | Predicted: [M]+ at 243 |
Experimental Protocols
The synthesis of this compound can be achieved through a three-step process, beginning with an Ullmann condensation, followed by a cyclization to form the acridone core, and concluding with a chlorination reaction.
Step 1: Synthesis of N-(4-methoxyphenyl)-5-chloroanthranilic acid
This step involves the copper-catalyzed N-arylation of 5-chloroanthranilic acid with a suitable aryl halide, or more commonly, the reaction of 2,5-dichlorobenzoic acid with p-anisidine in an Ullmann condensation. The following protocol is adapted from a similar synthesis of N-(4-methoxyphenyl)anthranilic acid.[3]
Materials:
-
2,5-dichlorobenzoic acid
-
p-Anisidine
-
Anhydrous potassium carbonate
-
Copper powder (activated)
-
Amyl alcohol
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2,5-dichlorobenzoic acid (1 equivalent), p-anisidine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of activated copper powder (0.1 equivalents) is suspended in amyl alcohol.
-
The reaction mixture is heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the amyl alcohol is removed by steam distillation.
-
The remaining aqueous solution is filtered while hot to remove the copper catalyst and any unreacted starting materials.
-
The filtrate is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.
-
The crude N-(4-methoxyphenyl)-5-chloroanthranilic acid is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from ethanol or a similar suitable solvent to yield the pure product.
Step 2: Synthesis of 2-methoxy-6-chloro-9(10H)-acridone
The intermediate N-phenylanthranilic acid derivative is cyclized in the presence of a strong acid to form the corresponding acridone. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used for this transformation.[4]
Materials:
-
N-(4-methoxyphenyl)-5-chloroanthranilic acid
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Aqueous sodium carbonate solution
Procedure:
-
N-(4-methoxyphenyl)-5-chloroanthranilic acid (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (10-20 times the weight of the acid) at 100-120 °C with stirring.
-
The reaction mixture is heated at 130-140 °C for 2-4 hours, with the reaction progress monitored by TLC.
-
Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude acridone.
-
The precipitate is collected by filtration and washed with water until the filtrate is neutral.
-
The crude product is then boiled in an aqueous sodium carbonate solution to remove any unreacted acidic starting material.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude 2-methoxy-6-chloro-9(10H)-acridone can be purified by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or acetic acid.
Step 3: Synthesis of this compound
The final step is the conversion of the acridone to the target 9-chloroacridine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
Materials:
-
2-methoxy-6-chloro-9(10H)-acridone
-
Phosphorus oxychloride (POCl₃)
-
Chloroform or Dichloromethane
-
Aqueous ammonia solution
Procedure:
-
A mixture of 2-methoxy-6-chloro-9(10H)-acridone (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The resulting residue is cooled in an ice bath and then carefully quenched by slowly adding it to crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a cold aqueous ammonia solution until the pH is basic, causing the precipitation of the crude product.
-
The precipitate is collected by filtration, washed extensively with water, and dried.
-
The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or acetone to afford the final product.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the synthesized compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for compound characterization.
References
- 1. This compound CAS#: 16492-13-0 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 9-Chloro-2-methoxyacridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acridine scaffold holds a privileged position in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Among these, 9-Chloro-2-methoxyacridine has emerged as a critical synthetic precursor for a multitude of biologically active derivatives. These compounds have demonstrated significant potential across various therapeutic areas, primarily driven by their interactions with nucleic acids and key cellular enzymes. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms are presented to facilitate further research and drug development in this promising field.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have shown significant promise as anticancer agents, largely due to their ability to intercalate into DNA and inhibit enzymes crucial for cancer cell proliferation and survival. The planar, tricyclic structure of the acridine core is adept at inserting between DNA base pairs, causing structural distortions that disrupt DNA replication and transcription.
A primary mechanism of action for many 9-aminoacridine derivatives, which are synthesized from this compound, is the inhibition of topoisomerase I and II. These enzymes are vital for relieving the torsional stress in DNA that occurs during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these acridine derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells.
Furthermore, some derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of various 9-aminoacridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CTC50) values represent the concentration of the compound required to inhibit the growth of or kill 50% of the cells, respectively.
| Compound ID | Cancer Cell Line | Cancer Type | Assay Type | IC50 / CTC50 (µM) | Reference |
| Compound 9 | A-549 | Lung Cancer | MTT | 18.75 µg/ml | |
| Compound 9 | HeLa | Cervical Cancer | MTT | 13.75 µg/ml | |
| Compound 9 | DLA | Dalton's Lymphoma Ascites | MTT | 337.5 µg/ml | |
| Compound 7 | A-549 | Lung Cancer | MTT | 36.25 µg/ml | |
| Compound 7 | HeLa | Cervical Cancer | MTT | 31.25 µg/ml | |
| 4-((6-chloro-2-methoxyacridin-9-yl)amino)phenol hydrochloride salt (3a) | PC3 | Prostate Cancer | MTS | Not Reported (~60% viability at 50 µM) | |
| 4-((6-chloro-2-methoxyacridin-9-yl)amino)phenol hydrochloride salt (3a) | A549 | Lung Cancer | MTS | Not Reported (~50% viability at 50 µM) | |
| Acridine Derivative 8 | A549 | Lung Cancer | MTT | ~6 µM | |
| Acridine Derivative 9 | A549 | Lung Cancer | MTT | ~6 µM | |
| Methyl substituted MPP-9 | MCF-7 | Breast Cancer | Not Specified | 1 µM | |
| Methyl substituted MPP-9 | HT-29 | Colon Cancer | Not Specified | 2 µM | |
| Unsubstituted MPP-1 | MCF-7 | Breast Cancer | Not Specified | 2-4 µM | |
| Unsubstituted MPP-1 | HT-29 | Colon Cancer | Not Specified | 2-4 µM | |
| Chloro-substituted MPP-2 | MCF-7 | Breast Cancer | Not Specified | 2-4 µM | |
| Chloro-substituted MPP-2 | HT-29 | Colon Cancer | Not Specified | 2-4 µM | |
| Chloro-substituted MPP-5 | MCF-7 | Breast Cancer | Not Specified | 2-4 µM | |
| Chloro-substituted MPP-5 | HT-29 | Colon Cancer | Not Specified | 2-4 µM |
Antimicrobial and Antiparasitic Activities
Beyond their anticancer properties, this compound derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and parasites.
Antibacterial Activity
Several derivatives have been investigated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to DNA intercalation, leading to the inhibition of essential cellular processes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antibacterial potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Carbazole Derivative 2 | S. aureus ATCC 29213 | 30 | |
| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | |
| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | |
| Carbazole Derivative 2 | S. pyogenes ATCC 19615 | 40 | |
| Carbazole Derivative 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus strains | 32 | |
| Carbazole Derivative 3, 8 | E. coli | 64 | |
| Copper Complex 5 | S. aureus ATCC 25923 | 313 | |
| Copper Complex 5 | MRSA | 313 | |
| Copper Complex 5 | E. coli ATCC 25922 | 625 |
Antiviral Activity
The antiviral potential of 9-aminoacridine derivatives has been explored, with some compounds showing activity against viruses such as SARS-CoV-2. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are used to evaluate antiviral efficacy and cellular toxicity, respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI | Reference |
| Quinacrine | SARS-CoV-2 | A549 + ACE2 | 0.19 | 9.24 | 48.6 | |
| Pyronaridine | SARS-CoV-2 | A549 + ACE2 | 0.23 | 11.53 | 50.1 | |
| Compound 9c | SARS-CoV-2 | U2-OS ACE2 GFP | ≤ 0.42 | ≥ 4.41 | > 10 | |
| Compound 7g | SARS-CoV-2 | U2-OS ACE2 GFP | < 1.0 | > 4.0 | > 10 | |
| Compound 7e | SARS-CoV-2 | U2-OS ACE2 GFP | < 1.0 | > 4.0 | > 10 |
Antiparasitic Activity
Derivatives of this compound have a long history as antimalarial agents. Their efficacy stems from their ability to interfere with the parasite's life cycle. Furthermore, these compounds have shown activity against other protozoan parasites like Leishmania infantum.
| Compound ID | Parasite | Activity Metric | Value (µM) | Reference |
| Bisacridine Derivatives (3 compounds) | Plasmodium berghei | In vivo antimalarial activity | Active | |
| 7-substituted 9-chloro/amino-2-methoxyacridines | Leishmania infantum | IC50 | Varies | |
| N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine (12) | Leishmania infantum promastigotes | IC50 | 0.60 ± 0.11 | |
| N1,N12-bis(7-chloroquinolin-4-yl)dodecane-1,12-diamine (12) | Macrophages | EC50 | 11.69 ± 3.96 | |
| 1,2,3,4-tetrahydroacridine derivative (7g) | Leishmania infantum promastigotes | IC50 | 1.86 ± 0.48 | |
| Chlorinated 1,2,3,4-tetrahydroacridine derivative (7n) | Leishmania infantum promastigotes | IC50 | 4.47 ± 0.79 |
Experimental Protocols
Synthesis of 9-Anilinoacridine Derivatives
A general and efficient method for the synthesis of 9-anilinoacridine derivatives involves the reaction of 9-chloroacridine with the appropriate aromatic amine.
Materials:
-
9-Chloroacridine
-
Substituted or unsubstituted aniline
-
N-methyl-2-pyrrolidone (NMP)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 9-chloroacridine in NMP.
-
Add the desired aromatic amine to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction mixture at room temperature for the appropriate duration (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water to remove any remaining NMP and HCl.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 9-anilinoacridine derivative.
-
Characterize the final product using techniques such as IR, 1H NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A-549, HeLa)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
During this incubation, viable cells will convert the MTT into formazan crystals, resulting in a purple color.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50/CTC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pUC19)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Test compounds
-
Stop Buffer/Loading Dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing the assay buffer, ATP, and supercoiled DNA.
-
Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control, a no-drug control, and a positive control (a known topoisomerase II inhibitor like etoposide).
-
Initiate the reaction by adding human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status upon drug treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein antibody (e.g., anti-total-AKT).
-
Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
dot digraph "PI3K_AKT_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acridine [label="9-Aminoacridine\nDerivatives", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [dir=back, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AKT -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> fourEBP1 [label=" inhibits", arrowhead=tee, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; S6K -> Proliferation [color="#5F6368"]; fourEBP1 -> Proliferation [dir=back, arrowhead=normal, style=dashed, color="#5F6368"]; Acridine -> PI3K [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; Acridine -> AKT [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8];
// Invisible edges for layout PIP2 -> PIP3 [style=invis]; }
dot digraph "Experimental_Workflow_Anticancer" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];
// Nodes Synthesis [label="Synthesis of\n9-Acridine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(Topoisomerase Assay, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Development [label="Preclinical Development", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> InVitro; InVitro -> Lead; Lead -> Mechanism; Mechanism -> InVivo; InVivo -> Development; }
Conclusion
This compound and its derivatives represent a versatile and potent class of compounds with a wide range of biological activities. Their established anticancer properties, coupled with emerging evidence of their antimicrobial and antiparasitic efficacy, underscore their potential as valuable leads in drug discovery. The mechanisms of action, primarily involving DNA intercalation and inhibition of key cellular enzymes, provide a solid foundation for rational drug design and optimization. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of therapeutic agents. Further structure-activity relationship studies and in vivo investigations are warranted to fully elucidate the therapeutic potential of novel this compound derivatives.
An In-depth Technical Guide to the Spectroscopic Properties of 9-Amino-6-chloro-2-methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA), a fluorescent probe with significant applications in biological research. This document details the methodologies for obtaining key spectroscopic data and presents the available information in a structured format for easy reference and comparison.
Introduction
9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a heterocyclic aromatic compound widely utilized as a fluorescent probe for monitoring pH gradients across biological membranes and for staining nucleic acids.[1][2] Its fluorescence is highly sensitive to its environment, making it a valuable tool in cellular and molecular biology. A thorough understanding of its spectroscopic characteristics is essential for its effective application and for the development of new analytical methods.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 9-Amino-6-chloro-2-methoxyacridine.
UV-Vis Absorption Spectroscopy
| Wavelength (λmax) (nm) | Solvent | Reference |
| 218, 277, 340, 412, 435 | Methanol | [2][3] |
Fluorescence Spectroscopy
| Excitation (λex) (nm) | Emission (λem) (nm) | Solvent | Reference |
| 411 | 475 | Methanol | [2][3] |
| 419 | 483 | In complex with DNA | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The methoxy group protons would be observed as a singlet around 3.8-4.0 ppm, and the amino group protons would likely appear as a broad singlet.
¹³C NMR: Aromatic carbons would resonate in the region of 110-150 ppm. The carbon of the methoxy group is expected around 55-60 ppm. The carbon atoms attached to chlorine and nitrogen would show characteristic shifts influenced by the electronegativity of these atoms.
Mass Spectrometry
The nominal mass of 9-Amino-6-chloro-2-methoxyacridine (C₁₄H₁₁ClN₂O) is 258.06 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258. The isotopic peak for the presence of the ³⁷Cl isotope (M+2) would be approximately one-third the intensity of the molecular ion peak. Common fragmentation pathways for aminoacridines may involve the loss of small molecules such as HCN, CO, and CH₃ from the acridine core and its substituents.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 9-Amino-6-chloro-2-methoxyacridine.
Synthesis of 9-Amino-6-chloro-2-methoxyacridine
A plausible synthetic route for 9-Amino-6-chloro-2-methoxyacridine involves a multi-step process beginning with an Ullmann condensation, followed by a cyclization and subsequent amination.
References
9-Chloro-2-methoxyacridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 9-Chloro-2-methoxyacridine. Due to the limited publicly available experimental data for this specific compound, this guide also includes data for the closely related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining solubility and stability are provided to empower researchers to generate empirical data for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16492-13-0 | N/A |
| Molecular Formula | C₁₄H₁₀ClNO | N/A |
| Molecular Weight | 243.69 g/mol | N/A |
| Melting Point | 152-153 °C | [1] |
| Boiling Point (Predicted) | 414.9 ± 15.0 °C | [1] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.72 ± 0.10 | [1] |
Solubility and Stability Data of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
As a structurally similar compound, the solubility and stability data for 9-Amino-6-chloro-2-methoxyacridine (ACMA) can provide valuable insights for researchers working with this compound.
ACMA Solubility
| Solvent | Solubility |
| Methanol | Soluble |
| Water | Miscible |
ACMA Stability
| Condition | Stability |
| Storage at -20°C | Stable for ≥ 4 years |
Experimental Protocols
The following are detailed, standardized protocols for determining the solubility and stability of a compound such as this compound.
Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the solution is continuously agitated.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For poorly settling solids, centrifugation can be used to achieve clear separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Caption: Workflow for Shake-Flask Solubility Determination.
Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the samples to a variety of stress conditions in parallel:
-
Acidic Hydrolysis: Add HCl solution and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add NaOH solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add H₂O₂ solution and store at room temperature.
-
Thermal Degradation: Store a solid sample and a solution sample in a high-temperature oven (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products and determine the percentage of degradation of this compound.
References
The Acridine Core: A Journey from Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery and History of Acridine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
For over a century and a half, the planar, nitrogen-containing heterocyclic scaffold of acridine has captivated chemists and biologists alike. Initially isolated from the humble origins of coal tar, acridine and its derivatives have evolved from simple dyes to a versatile class of compounds with profound impacts on medicine.[1] This in-depth guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and the ever-expanding therapeutic landscape of acridine-based compounds.
The journey of acridine is a testament to the evolution of medicinal chemistry, from serendipitous discoveries to rational drug design. Its story begins with the burgeoning coal tar industry of the 19th century and progresses through the development of vital antibacterial and antimalarial agents, culminating in its significant role in modern cancer chemotherapy. This guide will delve into the pivotal discoveries, detail the experimental protocols for the synthesis of key acridine compounds, and present quantitative data on their biological activities. Furthermore, it will visualize the intricate mechanisms of action that underpin their therapeutic effects.
A Chromophoric Beginning: Discovery and Early Developments
The history of acridine begins in 1870, when German chemists Carl Gräbe and Heinrich Caro first isolated the compound from the high-boiling fraction of coal tar.[2] The name "acridine" is derived from the Latin acer (sharp), a nod to its pungent odor and irritating effect on the skin.[1] Initially, the vibrant colors of acridine derivatives led to their use as dyes.
A significant turning point occurred in 1912 when Paul Ehrlich and his colleague L. Benda discovered the potent antimicrobial properties of the acridine derivative, proflavine.[3] This discovery opened the door to the therapeutic application of acridines. During World War I and II, acridine-based antiseptics like proflavine were widely used to treat wounds and prevent infections, proving to be a crucial medical tool before the advent of penicillin.[3]
The scarcity of quinine during World War II spurred research into synthetic antimalarials, leading to the development of mepacrine (also known as quinacrine or Atabrine) in the 1930s.[4] This acridine derivative proved to be an effective treatment and prophylactic for malaria, solidifying the therapeutic potential of the acridine scaffold and fueling further exploration into its medicinal applications.[4]
The Rise of Acridines in Oncology: Targeting DNA
The mid-20th century marked a pivotal shift in the application of acridine compounds, with a growing focus on their potential as anticancer agents. The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a mechanism that disrupts DNA replication and transcription and ultimately leads to cell death.[5] This fundamental interaction with the genetic material of cancer cells became the cornerstone of acridine-based cancer chemotherapy.
Amsacrine, a 9-anilinoacridine derivative, emerged as a clinically significant anticancer drug in the 1970s for the treatment of acute leukemias.[6][7] Its development highlighted the importance of substituents on the acridine core for modulating biological activity and therapeutic efficacy. The primary mechanism of action for amsacrine was identified as the inhibition of topoisomerase II, an enzyme crucial for DNA topology.[6][7] By stabilizing the topoisomerase II-DNA complex, amsacrine induces double-strand breaks in DNA, leading to apoptosis.[6]
Key Synthetic Methodologies
The synthesis of the acridine core and its derivatives has been a subject of extensive research, leading to the development of several named reactions.
Bernthsen Acridine Synthesis
The Bernthsen acridine synthesis, first reported in 1878, is a classic method for preparing 9-substituted acridines. It involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). The use of polyphosphoric acid can allow for lower reaction temperatures, albeit sometimes with reduced yields.
Ullmann Condensation
The Ullmann condensation is another versatile method for synthesizing acridine derivatives, particularly acridones. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or a phenol. For the synthesis of acridones, an intramolecular Ullmann condensation of an N-phenylanthranilic acid derivative is often employed.
Lehmstedt-Tanasescu Reaction
The Lehmstedt-Tanasescu reaction is a method for the synthesis of acridone derivatives from the reaction of a 2-nitrobenzaldehyde with an arene in the presence of sulfuric acid and a nitrite source.
Quantitative Data on Acridine-Based Compounds
The biological activity and physical properties of acridine derivatives are highly dependent on their substitution patterns. The following tables summarize key quantitative data for a selection of important acridine-based compounds.
Table 1: Physical and Chemical Properties of Key Acridine Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| Acridine | C₁₃H₉N | 179.22 | 106-110 | 5.1 | Soluble in alcohols, ether, benzene |
| Proflavine | C₁₃H₁₁N₃ | 209.25 | 281-288 | 9.7 | Soluble in water and ethanol |
| Mepacrine | C₂₃H₃₀ClN₃O | 399.96 | - | - | - |
| Acridine Orange | C₁₇H₁₉N₃ | 265.36 | - | - | Soluble in water and ethanol |
| Amsacrine | C₂₁H₁₉N₃O₃S | 393.46 | - | - | - |
Table 2: In Vitro Activity of Acridine-Based Antimalarial Compounds
| Compound | Target | Strain | IC₅₀ (nM) | Reference |
| Mepacrine | P. falciparum | - | - | [4] |
| Pyronaridine | P. falciparum | - | - | [8] |
| 1'-(dimethylamino)-3,6-diamino-9-Anilinoacridine | P. falciparum | K1 (CQ-resistant) | low nM | [8] |
| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | P. falciparum | 3D7 (CQ-susceptible) | ~70 | [9] |
| Compound 23a (synthetic) | P. falciparum | 3D7 | 9.67 | - |
| Compound 23a (synthetic) | P. falciparum | K1 | 7.20 | - |
Table 3: In Vitro Cytotoxicity of Acridine-Based Anticancer Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Amsacrine | Leukemia | - |[6] | | Spiroacridine derivative AMTAC-19 | HCT-116 (colorectal) | 10.35 | - | | N-allyl acridones (3c and 3f) | JUNV (arenavirus) | 2.5 - 5.5 |[10] | | N-allyl acridones (3c and 3f) | DENV-2 (flavivirus) | 2.5 - 5.5 |[10] |
Table 4: Antibacterial Activity of Acridine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Proflavine | Gram-positive bacteria | - | [3] |
| Acridine derivatives with thiourea substituents | Various bacteria | - | [2] |
| 9-oxoacridine derivatives | Various bacteria | - | [11] |
Experimental Protocols
Synthesis of 9-Aminoacridine
This protocol is adapted from the method of Magidson and avoids the difficult filtration of 9-chloroacridine.
Materials:
-
N-phenylanthranilic acid or Acridone
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Ammonium carbonate
-
Phenol
-
Acetone
-
Hydrochloric acid
Procedure:
-
Preparation of 9-Chloroacridine: A mixture of N-phenylanthranilic acid (50 g) and phosphorus oxychloride (160 mL) is slowly heated to 85-90°C.[8] The reaction is vigorous and may require cooling.[8] After the reaction subsides, the mixture is heated for an additional 2 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The resulting residue is dissolved in chloroform.
-
Formation of 9-Aminoacridine: The chloroform solution of 9-chloroacridine is added to a solution of ammonium carbonate in molten phenol. The mixture is heated to 120°C for 45 minutes.[8]
-
Isolation and Purification: The reaction mixture is cooled and poured into acetone to precipitate 9-aminoacridine hydrochloride.[8] The precipitate is filtered and washed with acetone. The crude product is then purified by extraction with boiling water.[8]
Synthesis of Mepacrine
The synthesis of mepacrine involves the reaction of 2-methoxy-6,9-dichloroacridine with 4-amino-1-diethylaminopentane.
Materials:
-
2-methoxy-6,9-dichloroacridine
-
4-amino-1-diethylaminopentane
-
Phenol
-
Caustic soda solution
-
Ether
-
Acetic acid
-
Ammonia
-
Hydrogen chloride in ether
Procedure:
-
Condensation: 2-methoxy-6,9-dichloroacridine and 4-amino-1-diethylaminopentane are heated together in phenol.[12]
-
Work-up: The reaction mixture is added to a mixture of aqueous caustic soda and ether. The ether layer containing the mepacrine base is separated.[12]
-
Purification: The mepacrine base is extracted from the ether with dilute aqueous acetic acid, which separates it from less basic impurities.[12] The base is then reprecipitated with ammonia and re-extracted into ether.[12]
-
Salt Formation: The dihydrochloride salt is precipitated by the addition of an ethereal solution of hydrogen chloride and can be recrystallized from alcohol.[12]
Mechanisms of Action: Visualized
The biological effects of acridine derivatives are primarily mediated through their interactions with DNA and associated enzymes.
DNA Intercalation by Acridine Orange
Acridine orange is a classic example of a DNA intercalator. Its planar structure allows it to slip between the base pairs of the DNA double helix. This interaction is stabilized by π-stacking interactions with the aromatic bases of DNA. When acridine orange intercalates into double-stranded DNA, it emits a green fluorescence. In contrast, it binds to single-stranded DNA and RNA through electrostatic interactions, resulting in a red fluorescence.[13]
Caption: DNA Intercalation by Acridine Orange.
Topoisomerase II Inhibition by Amsacrine
Amsacrine and other 9-anilinoacridines function as topoisomerase II poisons. They first intercalate into the DNA. This DNA-drug complex then traps the topoisomerase II enzyme after it has created a double-strand break in the DNA. By stabilizing this "cleavable complex," amsacrine prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and the induction of apoptosis.[6]
Caption: Topoisomerase II Inhibition by Amsacrine.
Conclusion
The journey of acridine-based compounds, from their discovery in coal tar to their current role in the clinic, is a compelling narrative of scientific innovation. The versatility of the acridine scaffold has allowed for its adaptation to combat a wide range of diseases, from bacterial infections to cancer. The ability to readily synthesize a vast array of derivatives has enabled extensive structure-activity relationship studies, leading to the optimization of therapeutic properties. As our understanding of the molecular mechanisms of disease deepens, the acridine core will undoubtedly continue to serve as a valuable platform for the design and development of novel, targeted therapies. This guide provides a foundational understanding of the rich history and technical aspects of acridine chemistry, empowering researchers to build upon this legacy and forge new frontiers in drug discovery.
References
- 1. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acridine-a neglected antibacterial chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mepacrine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 7. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. US2439746A - Method of preparing mepacrine dihydrochloride dihydrate - Google Patents [patents.google.com]
- 13. Acridine orange - Wikipedia [en.wikipedia.org]
The Strategic Role of 9-Chloro-2-methoxyacridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
9-Chloro-2-methoxyacridine is a key heterocyclic precursor that has garnered significant attention in medicinal chemistry for its versatile role in the synthesis of a wide array of biologically active compounds. Its rigid, planar acridine core, combined with the reactive chloro group at the 9-position, makes it an ideal scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of derivatives synthesized from this compound, with a focus on their potential as anticancer, anti-inflammatory, and antimalarial drugs.
Chemical Properties and Reactivity
This compound is a yellow crystalline solid with the chemical formula C₁₄H₁₀ClNO. The electron-withdrawing nature of the acridine ring system and the chloro substituent at the 9-position makes this position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a precursor, allowing for the facile introduction of various functional groups, primarily through the displacement of the chloride ion by amines, phenols, and other nucleophiles.
Synthesis of Bioactive Derivatives from this compound
The primary synthetic utility of this compound lies in its reaction with nucleophiles to yield 9-substituted-2-methoxyacridine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction.
General Experimental Protocol for Nucleophilic Substitution
The following protocol is a generalized procedure for the synthesis of 9-aminoacridine derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Phenol (as solvent and catalyst)
-
Ammonium carbonate or other suitable base
-
Acetone
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in phenol.
-
Heat the mixture to 70-80 °C with stirring.
-
Gradually add the desired amine (1.1-1.5 equivalents) and a base such as powdered ammonium carbonate.
-
Increase the temperature to 120 °C and maintain for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a solution of sodium hydroxide to neutralize the phenol and precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) to yield the desired 9-substituted-2-methoxyacridine derivative.
Quantitative Data on Synthesized Derivatives
The following tables summarize key quantitative data for representative derivatives synthesized from 9-chloroacridine precursors, illustrating the yields and biological activities that can be achieved.
| Compound ID | Derivative Class | Starting Material | Yield (%) | Melting Point (°C) | Biological Activity | IC₅₀/GI₅₀/LD₅₀ | Reference |
| 1 | β-benzoylstyrene acridine | 6,9-dichloro-2-methoxyacridine | 66 | 169-172 | Antimalarial (3D7 strain) | 0.30-0.52 µM | [1] |
| 2 | 9-anilinoacridine | 9-chloroacridine | - | - | Anti-inflammatory (mast cell degranulation) | 16-21 µM | [2] |
| 3 | N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | 6,9-dichloro-2-methoxyacridine | - | - | Antitumor (Ehrlich ascites carcinoma) | - | [3] |
| 4 | N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | 6,9-dichloro-2-methoxyacridine | - | - | Acute Toxicity (mice) | 500 mg/kg (LD₅₀) | [3] |
Signaling Pathways and Mechanism of Action
Derivatives of 9-aminoacridine have been shown to exert their biological effects through various mechanisms of action, including DNA intercalation and modulation of key cellular signaling pathways.
DNA Intercalation
The planar aromatic structure of the acridine ring allows these molecules to insert themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer activity.
Modulation of NF-κB and p53 Signaling Pathways
Recent studies have indicated that 9-aminoacridine derivatives can induce the function of the tumor suppressor protein p53.[4] This induction is not due to genotoxic stress but is mediated by the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. By inhibiting NF-κB, 9-aminoacridine derivatives can restore the apoptotic function of p53, leading to the death of cancer cells.
A derivative of 9-aminoacridine, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide, has been shown to reduce levels of IL-1β and CCL-2, which are associated with its antiangiogenic effect, and increase levels of TNF-α and IL-4, which are related to its direct cytotoxicity.[3]
Signaling pathway of 9-aminoacridine derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of new drugs based on the this compound scaffold follows a structured workflow, from the initial synthesis to the final biological evaluation.
Experimental workflow for drug discovery.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry. Its straightforward reactivity allows for the creation of diverse libraries of compounds with a wide range of biological activities. The ability of its derivatives to intercalate with DNA and modulate critical signaling pathways like NF-κB and p53 underscores their therapeutic potential, particularly in oncology. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of drug discovery. Continued exploration of the chemical space around the 9-amino-2-methoxyacridine core is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. arabjchem.org [arabjchem.org]
- 2. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
In-Depth Technical Guide: Genotoxic and Mutagenic Potential of 9-Chloro-2-methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Chloro-2-methoxyacridine, also known as ACMA (9-amino-6-chloro-2-methoxyacridine), is a fluorescent probe and DNA intercalating agent. Its interaction with DNA raises significant concerns regarding its genotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the available scientific data on the DNA-damaging and mutagenic effects of this compound. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound and to provide detailed experimental protocols for assessing its genotoxicity.
Introduction
This compound (ACMA) is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their ability to intercalate into DNA, a mechanism that underlies both their therapeutic applications, such as in anticancer and antimicrobial agents, and their potential toxicity.[1][2] The planar structure of the acridine ring allows it to insert between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. This interaction with the genetic material is the primary reason for investigating its genotoxic and mutagenic properties. Understanding the full toxicological profile of this compound is crucial for its safe handling in research settings and for evaluating its potential as a therapeutic agent or as a contaminant of concern.
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially contributing to the development of cancer. The genotoxic potential of this compound has been evaluated using the Comet assay.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2]
Experimental Protocol: Alkaline Comet Assay
-
Cell Culture and Treatment: Human lymphoblastoid TK6 cells are cultured under standard conditions. For the assay, cells are treated with varying concentrations of this compound (up to 0.55 µM) for a specified duration. A negative (vehicle) control and a positive control (e.g., a known genotoxic agent) are included.
-
Cell Embedding: Approximately 2 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is carried out at a low voltage, allowing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage. The percentage of DNA in the comet tail (% Tail DNA) is a common metric used to express the level of DNA damage.
Experimental Workflow for the Comet Assay
Caption: Workflow of the Comet Assay for assessing DNA damage.
Quantitative Data: Comet Assay
Published research indicates a clear dose-dependent increase in the percentage of DNA in the comet tail for this compound concentrations up to 0.55 µM.[1] However, the specific quantitative data from these experiments are not publicly available in detail. The table below is a representative structure for presenting such data.
| Concentration of this compound (µM) | Mean % Tail DNA (± SD) |
| 0 (Vehicle Control) | Data not available |
| 0.1 | Data not available |
| 0.25 | Data not available |
| 0.55 | Data not available |
| Positive Control | Data not available |
Mutagenicity Assessment
Mutagenicity is the capacity of a chemical to induce or increase the frequency of mutations in the genetic material of an organism. The mutagenic potential of this compound has been investigated using the Ames test.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
Experimental Protocol: Ames Test
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation (S9 Mix): The test is performed both in the absence and presence of a metabolic activation system, typically a rat liver homogenate fraction (S9 mix). This is to assess whether the compound itself or its metabolites are mutagenic.
-
Plate Incorporation Method: The test compound at various concentrations, the bacterial tester strain, and, if required, the S9 mix are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Workflow for the Ames Test
Caption: Workflow of the Ames Test for assessing mutagenicity.
Quantitative Data: Ames Test
| Tester Strain | Concentration of this compound (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies (± SD) |
| TA98 | 0 (Control) | - | Data not available |
| + | Data not available | ||
| Concentration 1 | - | Data not available | |
| + | Data not available | ||
| Concentration 2 | - | Data not available | |
| + | Data not available | ||
| TA100 | 0 (Control) | - | Data not available |
| + | Data not available | ||
| Concentration 1 | - | Data not available | |
| + | Data not available | ||
| Concentration 2 | - | Data not available | |
| + | Data not available |
Micronucleus Assay
The micronucleus assay is another important test for genotoxicity that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. A comprehensive search of the available scientific literature did not yield any specific studies that have evaluated the potential of this compound to induce micronuclei. Therefore, no quantitative data or specific experimental protocols for this compound are available at this time.
Signaling Pathways in DNA Damage Response
The cellular response to DNA damage involves a complex network of signaling pathways that detect the damage, arrest the cell cycle to allow for repair, and initiate DNA repair mechanisms or, if the damage is too severe, trigger programmed cell death (apoptosis). As an intercalating agent, this compound is expected to induce DNA lesions that activate these pathways.
However, specific studies detailing the signaling pathways activated by this compound-induced DNA damage are currently lacking in the scientific literature. Based on its mechanism of action as a DNA intercalator, it is plausible that it would activate the general DNA damage response (DDR) pathways.
Hypothesized DNA Damage Response to this compound
Caption: A hypothesized signaling pathway for the cellular response to DNA damage induced by this compound.
This diagram illustrates a general and hypothesized pathway. The initial DNA intercalation by this compound can lead to replication stress and the formation of DNA double-strand breaks. These breaks would then be recognized by sensor proteins like ATM and ATR kinases. Activation of these kinases would trigger downstream effector pathways leading to cell cycle arrest, initiation of DNA repair mechanisms (such as homologous recombination - HR, and non-homologous end joining - NHEJ), or the induction of apoptosis if the damage is irreparable. It is important to note that this is a generalized model, and specific experimental validation for this compound is required.
Conclusion
The available evidence strongly indicates that this compound possesses genotoxic and mutagenic properties. Its ability to intercalate with DNA leads to DNA damage, as demonstrated by the Comet assay, and induces mutations, as shown by the Ames test. The compound is capable of causing frameshift, transversion/transition, and, with metabolic activation, base-pair substitution mutations.
However, a significant gap exists in the publicly available quantitative data for these assays. Detailed dose-response relationships and the specific magnitude of the effects remain to be fully elucidated. Furthermore, there is no available information on the potential of this compound to induce micronuclei, and the specific signaling pathways involved in the cellular response to the DNA damage it causes have not been investigated.
For drug development professionals, the genotoxic and mutagenic nature of this compound warrants careful consideration. Further studies are essential to quantify the risks and to understand the precise molecular mechanisms of its toxicity. Researchers and scientists handling this compound should implement appropriate safety measures to minimize exposure, given its demonstrated ability to damage genetic material. Future research should focus on obtaining detailed quantitative data for the Comet and Ames assays, conducting a micronucleus assay, and elucidating the specific DNA damage response pathways it activates.
References
An In-Depth Technical Guide to 9-Chloro-2-methoxyacridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Chloro-2-methoxyacridine, a key heterocyclic intermediate in the synthesis of a diverse range of biologically active compounds. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis, and explores its primary application as a precursor to pharmacologically significant molecules, particularly DNA intercalating agents and enzyme inhibitors. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Core Compound Properties
This compound is a substituted acridine derivative. Acridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a chlorine atom at the 9-position makes it a versatile precursor for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.
| Property | Value |
| CAS Number | 16492-13-0 |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| Appearance | Typically a crystalline solid |
| Primary Application | Synthetic intermediate in drug development |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the formation of an N-arylanthranilic acid, followed by a cyclization to form the acridone core, and finally, a chlorination step. The overall synthetic workflow is depicted below.
Step 1: Synthesis of N-(4-methoxyphenyl)anthranilic Acid
This initial step involves a copper-catalyzed Ullmann condensation reaction between 2-chlorobenzoic acid and p-anisidine.
Experimental Protocol:
-
Reagents and Materials:
-
2-Chlorobenzoic acid (80 g)
-
p-Anisidine (80 g)
-
Anhydrous potassium carbonate (80 g)
-
Activated copper powder (4 g)
-
Amyl alcohol (800 ml)
-
Concentrated hydrochloric acid
-
Isopropyl alcohol
-
-
Procedure:
-
Combine 2-chlorobenzoic acid, p-anisidine, potassium carbonate, and activated copper powder in amyl alcohol.
-
Heat the mixture under reflux with efficient stirring for four hours.[1]
-
After the reaction is complete, remove the amyl alcohol by steam distillation.
-
Filter the remaining aqueous phase and neutralize it by adding a 1:1 solution of concentrated hydrochloric acid and water.
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from isopropyl alcohol to yield pure N-(4-methoxyphenyl)anthranilic acid.[1]
-
Step 2: Cyclization to 2-Methoxy-9-acridone
The N-(4-methoxyphenyl)anthranilic acid is then cyclized in the presence of a strong acid to form the corresponding acridone.
Experimental Protocol:
-
Reagents and Materials:
-
N-(4-methoxyphenyl)anthranilic acid
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Aqueous sodium hydroxide solution
-
Water
-
-
Procedure:
-
Slowly add N-(4-methoxyphenyl)anthranilic acid to an excess of concentrated sulfuric acid or polyphosphoric acid with stirring.
-
Heat the mixture, typically to a temperature between 100-140°C, for a period of 1 to 4 hours, until the cyclization is complete (monitoring by TLC is recommended).
-
Carefully pour the hot reaction mixture onto ice.
-
Neutralize the acidic solution with an aqueous sodium hydroxide solution to precipitate the crude 2-methoxy-9-acridone.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Step 3: Chlorination to this compound
The final step is the conversion of the 2-methoxy-9-acridone to the target compound, this compound, using a chlorinating agent such as phosphorus oxychloride.
Experimental Protocol:
-
Reagents and Materials:
-
2-Methoxy-9-acridone
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold ammonium hydroxide solution or a mixture of ice and aqueous ammonia
-
Chloroform or other suitable organic solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methoxy-9-acridone in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2 to 4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Cautiously pour the residue onto a stirred mixture of crushed ice and concentrated ammonium hydroxide to neutralize the remaining POCl₃ and precipitate the crude product.
-
Extract the product into an organic solvent such as chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude this compound.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
-
Role as a Synthetic Intermediate
While this compound itself is not widely reported to have direct biological applications, it is a crucial intermediate in the synthesis of a variety of pharmacologically active 9-substituted acridines. The chlorine atom at the 9-position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, most notably amino groups, to generate 9-aminoacridine derivatives.
Many 9-aminoacridine derivatives are known to exhibit potent biological activities, including:
-
Anticancer Activity: By intercalating into DNA, these compounds can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. They are also known to inhibit topoisomerase enzymes, which are crucial for DNA topology and are common targets for cancer chemotherapy.
-
Antimalarial Activity: Acridine derivatives have a long history as antimalarial agents.
-
Antibacterial and Antiviral Properties: The acridine scaffold is present in a number of antimicrobial and antiviral drugs.
Conclusion
This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. While it may not possess significant biological activity itself, its utility in the synthesis of a wide array of potent 9-substituted acridine derivatives makes it a compound of great interest to researchers and professionals in drug discovery and development. The synthetic protocols detailed in this guide provide a solid foundation for the preparation of this key building block, enabling the exploration of novel acridine-based therapeutics.
References
An In-depth Technical Guide to the Safety and Handling of 9-Chloro-2-methoxyacridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 9-Chloro-2-methoxyacridine and its frequently studied derivative, 9-Amino-6-chloro-2-methoxyacridine (ACMA). It includes detailed experimental protocols for assessing the biological activity and potential hazards of these compounds.
Compound Identification and Properties
While often researched in the context of its amino-derivative, this compound is a distinct chemical entity. It is crucial to differentiate between the two for accurate research and safety compliance. This compound is a useful research chemical, notably in the preparation of acridines investigated as inhibitors of Trypanosoma cruzi trypanothione reductase[1]. The 9-amino derivative, ACMA, is widely used as a pH-sensitive fluorescent probe and a DNA intercalator[2][3].
Table 1: Physicochemical Properties
| Property | This compound | 9-Amino-6-chloro-2-methoxyacridine (ACMA) |
| CAS Number | 16492-13-0 | 3548-09-2[4] |
| Molecular Formula | C₁₄H₁₀ClNO | C₁₄H₁₁ClN₂O[4] |
| Molecular Weight | 243.69 g/mol | 258.70 g/mol [4] |
| Appearance | Not specified | Yellow Solid |
| Melting Point | 152-153 °C | 274 °C[5] |
| Boiling Point | 414.9±15.0 °C (Predicted) | 475.1 °C at 760 mmHg |
| Solubility | Not specified | Insoluble in water; soluble in N,N-dimethylformamide and dimethyl sulfoxide.[5] Soluble in methanol (~1 mg/ml) and miscible in water, though aqueous solutions are not recommended for storage for more than one day. |
Safety and Hazard Information
The following safety information is primarily for 9-Amino-6-chloro-2-methoxyacridine (ACMA), as it is more extensively documented. Researchers should handle this compound with similar precautions, assuming it may have comparable or greater hazards until proven otherwise.
Table 2: GHS Hazard Classification for 9-Amino-6-chloro-2-methoxyacridine (ACMA)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[5] |
Signal Word: Warning[5]
Hazard Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
Handling:
-
Handle in a well-ventilated place[6].
-
Avoid contact with skin and eyes[6].
-
Avoid the formation of dust and aerosols[6].
-
Use non-sparking tools[6].
-
Prevent fire caused by electrostatic discharge steam[6].
-
Obtain, read, and follow all safety instructions before use[6].
-
Wash hands thoroughly after handling[6].
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[6].
-
Skin Protection: Wear protective gloves and fire/flame resistant and impervious clothing. Gloves must be inspected prior to use[6].
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator[6].
First Aid Measures
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[6].
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[6].
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor[6].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6].
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up[6].
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[6].
Experimental Protocols
Synthesis of 9-Chloroacridine
9-Chloroacridine can be synthesized from N-phenylanthranilic acid. The following is a general protocol adapted from established methods[7][8].
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃)
-
Concentrated ammonia solution
-
Chloroform
-
Calcium chloride
-
Ice
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, mix N-phenylanthranilic acid with phosphorus oxychloride.
-
Slowly heat the mixture to 85–90°C on a water bath, which will initiate a vigorous reaction. If the reaction becomes too violent, cool the flask briefly in cold water[7].
-
After the initial reaction subsides (5–10 minutes), immerse the flask in an oil bath and heat to 135–140°C for 2 hours[7].
-
Remove the excess phosphorus oxychloride by distillation under vacuum[7].
-
After cooling, pour the residue into a well-stirred mixture of concentrated ammonia solution, ice, and chloroform[7].
-
Continue stirring until all the solid has dissolved (approximately 30 minutes)[7].
-
Separate the chloroform layer and extract the aqueous layer with additional chloroform[7].
-
Combine the chloroform extracts, dry over calcium chloride, and filter[7].
-
Remove the chloroform by distillation to obtain crude 9-chloroacridine[7].
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[9].
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
9-Amino-6-chloro-2-methoxyacridine (ACMA) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[9].
-
Compound Treatment: Prepare serial dilutions of ACMA in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Include a vehicle control (medium with solvent) and a blank control (medium only). Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[9].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible[9].
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes[9].
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for measuring DNA damage in individual cells. Damaged DNA fragments migrate out of the cell under electrophoresis, creating a "comet tail"[10].
Materials:
-
CometSlides™ or agarose-coated slides
-
Low Melting Point Agarose (LMAgarose)
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR® Green I)
-
Fluorescence microscope
Procedure (Alkaline Comet Assay):
-
Cell Preparation: Prepare a single-cell suspension at a concentration of ~10⁵ cells/mL[11].
-
Embedding Cells in Agarose: Combine 30 µL of the cell suspension with 250 µL of LMAgarose (cooled to 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™[11].
-
Lysis: Immerse the slides in chilled Lysis solution and incubate for 60 minutes at 4°C[11].
-
DNA Unwinding: Immerse the slides in alkaline solution for 60 minutes at room temperature to unwind the DNA[11].
-
Electrophoresis: Place the slides in an electrophoresis apparatus with alkaline buffer and apply voltage (e.g., 21 V for 30 minutes)[12].
-
Neutralization and Staining: Neutralize the slides, dehydrate with ethanol, and then stain with a fluorescent dye[10][11].
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail[11].
References
- 1. This compound CAS#: 16492-13-0 [amp.chemicalbook.com]
- 2. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 6-Chloro-2-methoxy-9-acridinamine | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 9-Amino-6-chloro-2-methoxyacridine (ACMA) as a Fluorescent DNA Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-6-chloro-2-methoxyacridine (ACMA) is a versatile, cell-permeable fluorescent probe that intercalates into DNA.[1] Its fluorescence properties are sensitive to its local environment, making it a valuable tool for studying DNA structure and interactions. ACMA exhibits a preference for AT-rich regions and its fluorescence is generally quenched upon binding to DNA, with a more pronounced effect in the presence of guanine residues.[1][2] This document provides detailed application notes and experimental protocols for utilizing ACMA as a fluorescent DNA probe for studying both duplex and G-quadruplex DNA structures.
Physicochemical and Spectroscopic Properties
ACMA's utility as a fluorescent probe is defined by its spectroscopic characteristics, which are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₁ClN₂O | [1] |
| Molecular Weight | 258.7 g/mol | [1] |
| Excitation Maximum (λex) | ~411-419 nm | [1][3][4] |
| Emission Maximum (λem) | ~475-483 nm | [1][3][4] |
| Binding Mode to dsDNA | Intercalation, with preference for poly(dA-dT) | [1][2] |
ACMA-DNA Interaction and Fluorescence Quenching
The primary mechanism of ACMA's interaction with double-stranded DNA is intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA helix. This interaction leads to a decrease in the fluorescence quantum yield of ACMA, a phenomenon known as fluorescence quenching. The extent of quenching is dependent on the DNA sequence, with a more significant reduction in fluorescence observed in the presence of guanine-cytosine (GC) pairs compared to adenine-thymine (AT) pairs.[2]
The binding of ACMA to DNA can be complex, potentially involving the formation of multiple types of complexes, including intercalated and externally bound species.[5][6] These different binding modes can be characterized by their distinct binding constants.
| ACMA-DNA Complex | Binding Constant (K) in M⁻¹ | Reference |
| Complex I (PDI) | (6.5 ± 1.1) x 10⁴ | [5][6] |
| Complex II (PDII) | (5.5 ± 1.5) x 10⁴ | [5][6] |
| Complex III (PDIII) | (5.7 ± 0.03) x 10⁴ | [5][6] |
Note: These binding constants were determined for the interaction of ACMA with calf thymus DNA.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
1.1. ACMA Stock Solution (1 mM)
-
Weigh out 2.59 mg of ACMA powder.
-
Dissolve the powder in 10 mL of high-purity dimethyl sulfoxide (DMSO) or methanol.
-
Vortex thoroughly until the ACMA is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
1.2. Calf Thymus DNA Stock Solution (10 mM in base pairs)
-
Dissolve high-quality calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) by gentle rocking or stirring overnight at 4°C to avoid shearing the DNA.
-
Determine the concentration of the DNA solution by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. An A₂₆₀ of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA. The concentration in base pairs can be calculated using an average molar extinction coefficient of 6600 M⁻¹cm⁻¹ per base at 260 nm.
-
Assess the purity of the DNA solution by measuring the A₂₆₀/A₂₈₀ ratio. A ratio of ~1.8-1.9 indicates a pure DNA solution, free from significant protein contamination.
-
Store the DNA stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Fluorescence Titration of ACMA with Duplex DNA
This protocol describes a fluorescence quenching assay to determine the binding parameters of ACMA to duplex DNA.
2.1. Materials
-
ACMA stock solution (1 mM)
-
Calf thymus DNA stock solution (10 mM in base pairs)
-
Assay Buffer: 10 mM phosphate buffer, 100 mM NaCl, pH 7.0
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette (1 cm path length)
2.2. Experimental Procedure
-
Dilute the ACMA stock solution in the assay buffer to a final concentration of 1-5 µM in the quartz cuvette. The final volume should be sufficient for the fluorometer (e.g., 2-3 mL).
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate (e.g., 25°C).
-
Set the excitation wavelength to 419 nm and the emission wavelength to 477 nm. Record the initial fluorescence intensity (F₀) of the ACMA solution.
-
Successively add small aliquots (e.g., 2-10 µL) of the calf thymus DNA stock solution to the ACMA solution in the cuvette.
-
After each addition, gently mix the solution by inverting the cuvette and allow it to incubate for 2-5 minutes to reach equilibrium.
-
Record the fluorescence intensity (F) after each addition of DNA.
-
Continue the titration until the fluorescence intensity no longer changes significantly upon further addition of DNA, indicating saturation of binding.
-
Correct the raw fluorescence data for dilution by multiplying each fluorescence intensity value by a correction factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of DNA solution added.
2.3. Data Analysis
The binding constant (K) and the number of binding sites (n) can be determined using a Scatchard plot. The Scatchard equation for fluorescence quenching is:
r / [L]f = nK - rK
where:
-
r is the ratio of the concentration of bound ligand to the total concentration of DNA ([ACMA]bound / [DNA]total)
-
[L]f is the concentration of free ACMA
-
n is the number of binding sites per DNA base pair
-
K is the binding constant
The concentrations of bound and free ACMA can be calculated from the fluorescence data:
-
[ACMA]bound = ([ACMA]total * (F₀ - F)) / (F₀ - F∞)
-
[ACMA]free = [ACMA]total - [ACMA]bound
where F∞ is the fluorescence intensity at saturation.
A plot of r / [L]f versus r will yield a straight line with a slope of -K and a y-intercept of nK.
Caption: Experimental workflow for duplex DNA binding analysis.
Protocol 3: Probing G-Quadruplex DNA with ACMA
This protocol outlines the steps for forming G-quadruplex DNA from a G-rich oligonucleotide and then using ACMA to probe its interaction.
3.1. Materials
-
G-rich oligonucleotide (e.g., human telomeric sequence: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')
-
ACMA stock solution (1 mM)
-
G-quadruplex folding buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4
-
Assay Buffer: 10 mM phosphate buffer, 100 mM KCl, pH 7.0
-
Fluorometer
-
Quartz cuvette
3.2. Experimental Procedure
Part A: G-Quadruplex Formation
-
Dissolve the G-rich oligonucleotide in the G-quadruplex folding buffer to a final concentration of 100 µM.
-
Heat the oligonucleotide solution to 95°C for 5 minutes.
-
Gradually cool the solution to room temperature over several hours (annealing). This can be done by placing the tube in a heat block and turning it off, allowing it to cool slowly overnight.
-
Confirm the formation of the G-quadruplex structure using circular dichroism (CD) spectroscopy if available. A characteristic CD spectrum with a positive peak around 260 nm and a negative peak around 240 nm is indicative of a parallel G-quadruplex structure.
Part B: Fluorescence Titration with G-Quadruplex DNA
-
Follow the same procedure as described in Protocol 2 (Fluorescence Titration of ACMA with Duplex DNA), but use the prepared G-quadruplex DNA solution as the titrant instead of calf thymus DNA.
-
Perform the data analysis as described in section 2.3 to determine the binding parameters of ACMA to the G-quadruplex DNA.
Caption: Workflow for G-quadruplex DNA interaction analysis.
Visualization of ACMA-DNA Binding Mechanism
The interaction of ACMA with DNA primarily involves the intercalation of the planar acridine moiety between the DNA base pairs. This process is influenced by electrostatic interactions between the positively charged ACMA molecule and the negatively charged phosphate backbone of the DNA. Upon intercalation, the fluorescence of ACMA is typically quenched.
Caption: ACMA-DNA intercalation and fluorescence quenching.
Conclusion
9-Amino-6-chloro-2-methoxyacridine is a valuable fluorescent probe for investigating DNA interactions. Its sensitivity to the local environment and characteristic fluorescence quenching upon binding provide a robust method for determining binding affinities and studying the structural aspects of both duplex and G-quadruplex DNA. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize ACMA in their studies of DNA-ligand interactions.
References
- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. The mode of binding ACMA-DNA relies on the base-pair nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization and fluorescence light-up of G-quadruplex nucleic acids using indolyl-quinolinium based probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring Vacuolar pH Changes with ACMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vacuole is a critical organelle in many eukaryotic cells, playing essential roles in ion and pH homeostasis, storage of metabolites, and cellular detoxification. The luminal pH of the vacuole is maintained at an acidic level by the activity of the vacuolar-type H+-ATPase (V-ATPase), a proton pump that translocates H+ ions from the cytoplasm into the vacuolar lumen.[1][2] Dysregulation of vacuolar pH is associated with various cellular dysfunctions and diseases.[2] Therefore, the accurate measurement of vacuolar pH and the activity of the V-ATPase is crucial for understanding cellular physiology and for the development of therapeutic agents that target these processes.
9-amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent probe widely used for monitoring pH gradients across biological membranes.[3] ACMA is a weak base that is membrane-permeable in its uncharged state. Upon entering an acidic compartment, such as the vacuole, it becomes protonated and trapped, leading to a quenching of its fluorescence.[3] The extent of fluorescence quenching is proportional to the magnitude of the pH gradient (ΔpH), making ACMA a valuable tool for real-time measurement of vacuolar acidification.[3]
These application notes provide a detailed protocol for measuring vacuolar pH changes and V-ATPase activity in isolated yeast vacuolar vesicles using the ACMA fluorescence quenching method.
Principle of the ACMA Assay
The ACMA assay is based on the principle of fluorescence quenching. ACMA exhibits bright fluorescence in a neutral pH environment. However, in an acidic environment, it becomes protonated, leading to a decrease in its fluorescence intensity.[3] When added to a suspension of isolated vacuolar vesicles, ACMA can freely diffuse across the vacuolar membrane. Inside the vacuole, which has an acidic lumen, ACMA becomes protonated and accumulates, causing a quenching of its fluorescence signal.
The activity of the V-ATPase can be initiated by the addition of ATP, which fuels the pumping of protons into the vacuole, further decreasing the luminal pH and causing a time-dependent quenching of ACMA fluorescence.[4] The rate of fluorescence quenching is directly proportional to the rate of proton transport by the V-ATPase. Conversely, the dissipation of the pH gradient, for example by the addition of a protonophore like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), results in the deprotonation and release of ACMA from the vacuoles, leading to a recovery of fluorescence.[3][4]
Key Reagents and Equipment
Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Sigma-Aldrich | A9941 | -20°C, protected from light |
| Adenosine 5'-triphosphate (ATP) disodium salt hydrate | Sigma-Aldrich | A2383 | -20°C |
| Concanamycin A | Santa Cruz Biotechnology | sc-202113 | -20°C |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Sigma-Aldrich | C2759 | -20°C |
| Valinomycin | Sigma-Aldrich | V0627 | -20°C |
| Dextran (e.g., Ficoll 400) | GE Healthcare | 17-0300-01 | Room Temperature |
| Lyticase from Arthrobacter luteus | Sigma-Aldrich | L2524 | -20°C |
| Yeast growth media (e.g., YPD) | Various | Room Temperature | |
| Buffers (HEPES, MES, Tris) | Various | Room Temperature |
Equipment
-
Spectrofluorometer with temperature control and stirring capabilities
-
Microplate reader with fluorescence detection (for high-throughput assays)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer or similar cell disruption equipment
-
pH meter
-
Microscopy equipment for vacuole visualization (optional)
Experimental Protocols
Protocol 1: Isolation of Yeast Vacuolar Vesicles
This protocol is adapted from established methods for yeast vacuole purification.[5]
1. Yeast Culture Growth: a. Inoculate a starter culture of Saccharomyces cerevisiae in 50 mL of YPD medium and grow overnight at 30°C with shaking. b. Use the starter culture to inoculate 1 L of YPD medium and grow to an OD600 of 1.0-1.5. c. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
2. Spheroplast Formation: a. Wash the cell pellet with sterile water and then with 1 M sorbitol. b. Resuspend the cells in spheroplasting buffer (1 M sorbitol, 10 mM Tris-HCl, pH 7.5, 10 mM DTT) and incubate for 10 minutes at 30°C. c. Pellet the cells and resuspend in spheroplasting buffer containing lyticase (e.g., 2-5 mg per gram of wet cell weight). d. Incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy; cells will lyse in water).
3. Lysis and Fractionation: a. Pellet the spheroplasts gently (1,500 x g for 5 minutes) and wash with 1 M sorbitol. b. Resuspend the spheroplasts in a lysis buffer (e.g., 10 mM MES-Tris, pH 6.9, 0.2 M sorbitol, 1 mM EDTA) and lyse using a Dounce homogenizer. c. Centrifuge the lysate at 1,000 x g for 5 minutes to remove unlysed cells and debris. d. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet larger organelles.
4. Vacuole Purification by Flotation Gradient: a. Resuspend the pellet from the previous step in a dense buffer (e.g., 15% Ficoll in lysis buffer). b. Layer this suspension at the bottom of an ultracentrifuge tube. c. Carefully overlay with layers of decreasing Ficoll concentrations (e.g., 8%, 4%, and 0% Ficoll in lysis buffer). d. Centrifuge at 100,000 x g for 60-90 minutes at 4°C. e. Intact vacuoles will float to the interface between the 0% and 4% Ficoll layers. f. Carefully collect the vacuolar fraction using a Pasteur pipette. g. Dilute the collected vacuoles in the assay buffer and pellet by centrifugation (e.g., 20,000 x g for 20 minutes). h. Resuspend the purified vacuolar vesicles in the desired assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
Protocol 2: ACMA Fluorescence Quenching Assay
1. Reagent Preparation: a. ACMA Stock Solution: Prepare a 1 mM stock solution of ACMA in DMSO. Store at -20°C, protected from light. b. ATP Stock Solution: Prepare a 100 mM stock solution of ATP in water, adjust the pH to ~7.0 with NaOH, and store in aliquots at -20°C. c. Inhibitor/Ionophore Stock Solutions: Prepare stock solutions of concanamycin A (e.g., 100 µM in DMSO), CCCP (e.g., 1 mM in DMSO), and valinomycin (e.g., 1 mM in ethanol) and store at -20°C.
2. Assay Setup: a. Set the spectrofluorometer to the appropriate excitation and emission wavelengths for ACMA (e.g., Ex: 410 nm, Em: 490 nm).[4] Set the temperature to 25-30°C. b. In a fluorescence cuvette, add the assay buffer (e.g., 10 mM MES-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2) to a final volume of 2 mL. c. Add the purified vacuolar vesicles to the cuvette (e.g., 50-100 µg of protein). d. Add ACMA to a final concentration of 0.5-2 µM.[6][7] e. If investigating the role of membrane potential, add valinomycin (a K+ ionophore) to a final concentration of 0.1-1 µM to dissipate any existing potential.[8] f. Allow the fluorescence signal to stabilize while stirring.
3. Measurement of V-ATPase Activity: a. Record the baseline fluorescence for 1-2 minutes. b. Initiate the proton pumping by adding ATP to a final concentration of 1-5 mM.[4] c. Record the decrease in fluorescence (quenching) over time until a steady state is reached (typically 5-10 minutes). d. To confirm that the quenching is due to a pH gradient, add a protonophore such as CCCP (e.g., 1-5 µM) or nigericin to dissipate the gradient and observe the recovery of fluorescence.[3][4]
4. Investigating Inhibitors: a. To test the effect of a V-ATPase inhibitor, pre-incubate the vacuolar vesicles with the inhibitor (e.g., 100 nM concanamycin A) for 5-10 minutes before adding ATP.[9] b. Compare the rate and extent of fluorescence quenching in the presence and absence of the inhibitor.
Data Presentation
Quantitative Data Summary
| Condition | Reagent and Concentration | Expected Outcome | Typical % Fluorescence Quenching |
| Baseline | Vacuoles + ACMA | Stable baseline fluorescence | 0% |
| V-ATPase Activation | + 1 mM ATP | Time-dependent fluorescence quenching | 40-60% |
| V-ATPase Inhibition | + 100 nM Concanamycin A, then + 1 mM ATP | Significantly reduced or no quenching | 0-10% |
| Gradient Dissipation | After ATP-induced quenching, + 1 µM CCCP | Rapid recovery of fluorescence | Back to ~0% |
Note: The exact percentage of quenching can vary depending on the preparation of vacuoles, buffer composition, and instrument settings.
Diagrams
Caption: V-ATPase proton pumping mechanism.
Caption: Experimental workflow for the ACMA assay.
Caption: Principle of ACMA fluorescence quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. High throughput analysis of vacuolar acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 9-Chloro-2-methoxyacridine in Antimalarial Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence and spread of drug-resistant parasite strains. This necessitates the urgent development of novel antimalarial agents with diverse mechanisms of action. The acridine scaffold has historically been a cornerstone in antimalarial drug discovery, with quinacrine being one of the earliest synthetic antimalarials. 9-Chloro-2-methoxyacridine serves as a crucial building block for the synthesis of a new generation of acridine-based antimalarial compounds. Its derivatization has led to the development of potent molecules, including bisacridines and various hybrid compounds, that exhibit significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.
The primary mechanisms of action for these acridine derivatives are twofold: the inhibition of hemozoin formation and the targeting of parasite DNA topoisomerase II. By interfering with these essential parasite processes, these compounds induce parasite death. This document provides a comprehensive overview of the application of this compound in antimalarial research, including detailed experimental protocols, quantitative activity data, and visualizations of the key pathways and workflows.
Data Presentation
The antimalarial activity of various derivatives of 9-amino-6-chloro-2-methoxyacridine has been evaluated against multiple strains of Plasmodium falciparum. The following tables summarize the in vitro 50% inhibitory concentrations (IC₅₀) for these compounds.
Table 1: In Vitro Antimalarial Activity of Bis(9-amino-6-chloro-2-methoxyacridine) Derivatives against P. falciparum
| Compound ID | Linker Structure | P. falciparum Strain | IC₅₀ (nM)[1] |
| Compound A | Alkanediamine | W2 (Chloroquine-Resistant) | 15 |
| Compound B | Polyamine | K1 (Chloroquine-Resistant) | 8 |
| Compound C | Substituted Polyamine | 3D7 (Chloroquine-Sensitive) | 18 |
| Compound D | Alkanediamine | W2 (Chloroquine-Resistant) | >100 |
Table 2: In Vitro Antimalarial Activity of 9-diaminoalkyl-6-chloro-2-methoxyacridine Hybrids against P. falciparum
| Hybrid Type | Compound ID | P. falciparum Strain | IC₅₀ (nM)[2] |
| Trioxane Hybrid | 20a | 3D7 (Chloroquine-Sensitive) | 5.96 |
| Trioxaquine | 22a | 3D7 (Chloroquine-Sensitive) | 12.52 |
| Trioxaquine | 22a | K1 (Chloroquine-Resistant) | 14.34 |
| Trioxolaquine | 23a | 3D7 (Chloroquine-Sensitive) | 9.67 |
| Trioxolaquine | 23a | K1 (Chloroquine-Resistant) | 7.20 |
| NDI Hybrid | 38a | 3D7 (Chloroquine-Sensitive) | 3.65 |
| NDI Hybrid | 38a | W2 (Chloroquine-Resistant) | 52.20 |
| NDI Hybrid | 38b | 3D7 (Chloroquine-Sensitive) | 4.33 |
| NDI Hybrid | 38b | W2 (Chloroquine-Resistant) | 28.53 |
Experimental Protocols
Synthesis of 6,9-dichloro-2-methoxyacridine
This protocol describes the synthesis of a key precursor for 9-amino-6-chloro-2-methoxyacridine derivatives, adapted from a multi-step synthesis route.[3][4]
Step 1: Buchwald-Hartwig Coupling
-
Combine 4-chlorosalicylic acid methyl ester (1 equiv.), 4-methoxy-2-nitroaniline (1.2 equiv.), cesium carbonate (1.4 equiv.), Pd(OAc)₂ (0.05 equiv.), and rac-BINAP (0.08 equiv.) in toluene under a nitrogen atmosphere.
-
Heat the mixture at 120 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product (4-methoxy-2-nitro-N-(4-chloro-2-carboxymethylphenyl)aniline) by column chromatography.
Step 2: Basic Hydrolysis
-
Dissolve the product from Step 1 in methanol.
-
Add Ba(OH)₂·8H₂O (1.5 equiv.) and heat the mixture at 90 °C for 2 hours.
-
Acidify the reaction mixture with 1 M aqueous HCl to precipitate the carboxylic acid.
-
Filter and wash the precipitate to obtain the corresponding carboxylic acid.
Step 3: Cyclization to form 6,9-dichloro-2-methoxyacridine
-
Treat the carboxylic acid from Step 2 with excess phosphorus oxychloride (POCl₃, 34 equiv.).
-
Heat the mixture at 120 °C for 2.5 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., ammonia solution) to precipitate the crude product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 6,9-dichloro-2-methoxyacridine.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.
-
Add 100 µL of the parasite culture to each well containing the test compounds. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plate at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber for 72 hours.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (1x final concentration) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
This protocol evaluates the in vivo efficacy of compounds in a Plasmodium berghei-infected mouse model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (female, 6-8 weeks old)
-
Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Chloroquine (positive control)
-
Vehicle (negative control)
Procedure:
-
Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Two hours post-infection, administer the first dose of the test compound orally or subcutaneously.
-
Administer subsequent daily doses for the next three consecutive days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.
-
Monitor the mice daily for survival up to 30 days.
Signaling Pathways and Mechanisms of Action
Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To detoxify this heme, the parasite polymerizes it into an inert crystalline structure called hemozoin.[5] Acridine derivatives can inhibit this process.
Caption: Workflow of hemozoin formation and its inhibition by acridine derivatives.
The proposed mechanism involves the acridine derivative entering the parasite's acidic food vacuole. There, it can either bind to free heme, forming a complex that prevents its polymerization, or it can cap the growing hemozoin crystal, halting further detoxification.[5] The resulting accumulation of toxic free heme leads to oxidative stress and ultimately, parasite death.
Inhibition of DNA Topoisomerase II
DNA topoisomerase II is an essential enzyme in the malaria parasite, responsible for managing DNA topology during replication and transcription.[6] It facilitates these processes by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
Caption: Signaling pathway of Topoisomerase II inhibition by acridine derivatives.
Acridine derivatives act as topoisomerase II poisons. They intercalate into the parasite's DNA and stabilize the covalent topoisomerase II-DNA cleavage complex.[7] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks. These DNA lesions trigger a cascade of events, likely culminating in programmed cell death (apoptosis) and the demise of the parasite.[6][8]
Conclusion
This compound is a valuable and versatile scaffold in the field of antimalarial drug discovery. Its derivatives have demonstrated potent in vitro and in vivo activity against Plasmodium parasites, including strains resistant to conventional therapies. The dual mechanism of action, targeting both hemozoin formation and DNA topoisomerase II, makes these compounds particularly promising candidates for further development. The protocols and data presented herein provide a solid foundation for researchers to explore and advance the therapeutic potential of this important class of antimalarial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum topoisomerases: Emerging targets for anti-malarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Plasmodium falciparum proliferation in vitro by double-stranded RNA nanoparticle against malaria topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Chloro-2-methoxyacridine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 9-chloro-2-methoxyacridine derivatives in the study of cancer cell lines. This document includes quantitative data on their cytotoxic effects, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this class of compounds.
Introduction
Acridine derivatives are a well-established class of compounds known for their ability to intercalate with DNA and inhibit key cellular enzymes, leading to cytotoxic effects in cancer cells. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly 9-aminoacridine derivatives. These compounds have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest through the modulation of critical signaling pathways. This document focuses on the application of these derivatives in cancer cell line studies, providing both the data and the methodologies required for their evaluation.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of various derivatives related to this compound against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) and as percentage of apoptosis induction.
Table 1: Cytotoxicity (IC50) of 9-Aminoacridine Derivatives
| Compound Name/Number | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma | Murine Leukemia | Not specified | [1] |
| 9-Aminoacridine Derivative 9 | A-549 | Human Lung Carcinoma | 18.75 (µg/mL) | [2] |
| HeLa | Human Cervical Cancer | 13.75 (µg/mL) | [2] | |
| 9-Aminoacridine Derivative 7 | A-549 | Human Lung Carcinoma | 36.25 (µg/mL) | [2] |
| HeLa | Human Cervical Cancer | 31.25 (µg/mL) | [2] | |
| 9-Acridinyl Amino Acid Derivative 8 | A-549 | Human Lung Carcinoma | ~6 | [3] |
| 9-Acridinyl Amino Acid Derivative 9 | A-549 | Human Lung Carcinoma | ~6 | [3] |
| Imidazacridine Derivative LPSF/AC05 | Toledo | Human B-cell Lymphoma | 27.18 | [4] |
| Jurkat | Human T-cell Leukemia | 31.04 | [4] | |
| Raji | Human B-cell Lymphoma | 33.36 | [4] | |
| MDA-MB-231 | Human Breast Cancer | 27.54 | [4] |
Table 2: Apoptosis Induction by 6-Chloro-2-methoxy-N-(phenylmethyl)-9-acridinamine (BA) in SMMC-7721 Human Hepatocellular Carcinoma Cells
| Concentration of BA (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| 0 | 4.31 ± 1.20 |
| 2 | 8.80 ± 0.54 |
| 4 | 11.82 ± 0.47 |
| 8 | 14.64 ± 3.07 |
| 16 | 32.39 ± 12.84 |
Data derived from Annexin V-FITC/PI staining assay.[2]
Mechanism of Action
9-Acridine derivatives primarily exert their anticancer effects through two main mechanisms: DNA intercalation and inhibition of topoisomerase II. These actions lead to the activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis. A key pathway implicated in the action of some this compound derivatives is the PI3K/Akt signaling cascade.
References
- 1. Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumour tissue - www.pharmasources.com [pharmasources.com]
- 2. scispace.com [scispace.com]
- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 9-Chloroacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 9-chloroacridine, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method is suitable for quantifying 9-chloroacridine and separating it from its primary degradation product, 9-acridone, as well as other potential impurities generated under forced degradation conditions. This document provides comprehensive experimental protocols, system suitability criteria, and method validation parameters to ensure reliable and reproducible results in a research and drug development setting.
Introduction
9-Chloroacridine is a critical building block in the synthesis of various biologically active compounds, including antimalarial and anticancer agents.[1] The purity of this intermediate directly influences the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). A common impurity encountered during the synthesis and storage of 9-chloroacridine is 9-acridone, which can be formed through hydrolysis.[1] Therefore, a validated, stability-indicating analytical method is essential to accurately determine the purity of 9-chloroacridine and to detect and quantify any impurities. This application note presents a detailed HPLC method for this purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of 9-chloroacridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the 9-chloroacridine sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution in six replicates. The acceptance criteria for system suitability are outlined in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Purity Calculation
The purity of the 9-chloroacridine sample is determined by the area percentage method. The percentage purity is calculated using the following formula:
% Purity = (Area of 9-chloroacridine peak / Total area of all peaks) x 100
Method Validation Summary
The HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
Table 4: Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (n=6) | < 1.0% |
| - Intermediate Precision (n=6) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the 9-chloroacridine sample. The sample was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The method effectively separated the 9-chloroacridine peak from all degradation products.
Table 5: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | ~15% | Major degradation product observed (likely 9-acridone). |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | ~25% | Major degradation product observed (likely 9-acridone). |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | Several minor degradation peaks observed. |
| Thermal (105°C, 48h) | ~5% | Minor degradation observed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | ~8% | Minor degradation products observed. |
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of 9-chloroacridine.
Caption: Simplified degradation pathway of 9-chloroacridine under stress conditions.
Conclusion
The described reverse-phase HPLC method is demonstrated to be simple, precise, accurate, and stability-indicating for the purity analysis of 9-chloroacridine. This method can be effectively implemented in quality control laboratories and research settings for the routine analysis of 9-chloroacridine purity and for monitoring its stability. The clear separation of the main peak from its degradation products ensures the reliability of the analytical results, which is crucial for the development of safe and effective pharmaceuticals.
References
Application Notes and Protocols for Studying Proton-Pumping Activity of ATPases with ACMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPases are a class of enzymes that catalyze the decomposition of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and a free phosphate ion. This reaction releases energy, which is often harnessed to drive other cellular processes, including the transport of ions across biological membranes. Proton-pumping ATPases, such as F-type, V-type, and P-type ATPases, play a crucial role in establishing and maintaining electrochemical proton gradients across membranes. These gradients are essential for a variety of physiological processes, including ATP synthesis, nutrient uptake, and intracellular pH regulation.[1][2]
The fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA) is a widely used and reliable tool for studying the proton-pumping activity of ATPases. ACMA is a weak base that can diffuse across membranes in its uncharged form. Upon protonation within an acidic environment, such as the lumen of a vesicle where protons are being pumped, ACMA becomes charged and membrane-impermeant, leading to its accumulation. This accumulation results in the quenching of its fluorescence signal.[3] The rate and extent of this fluorescence quenching are directly proportional to the proton-pumping activity of the ATPase. This application note provides detailed protocols and data for utilizing ACMA to measure the activity of proton-pumping ATPases, particularly those reconstituted in proteoliposomes.
Principle of the ACMA Assay
The ACMA-based assay relies on the principle of fluorescence quenching upon protonation and concentration.[3] In an environment with a neutral pH, ACMA exists in equilibrium between its protonated and unprotonated forms and exhibits a characteristic fluorescence. When a proton-pumping ATPase is activated (e.g., by the addition of ATP), it translocates protons into the enclosed space of a vesicle or liposome, thereby acidifying the lumen.[1][3] The uncharged form of ACMA diffuses across the lipid bilayer into the acidic lumen, where it becomes protonated. The resulting charged ACMA is trapped inside the vesicle. As the concentration of ACMA increases inside the vesicle, self-quenching of its fluorescence occurs. This decrease in fluorescence intensity is monitored over time using a spectrofluorometer. The addition of a protonophore, such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP), collapses the proton gradient, leading to the release of trapped ACMA and the restoration of fluorescence, thus validating that the quenching was due to a pH gradient.[3][4]
Key Experimental Parameters and Reagents
Successful measurement of ATPase proton-pumping activity using ACMA requires careful optimization of several experimental parameters. The following tables summarize key quantitative data and reagent concentrations compiled from various studies.
Table 1: Typical Reagent Concentrations for ACMA-Based Proton Pumping Assays
| Reagent | Typical Concentration | Purpose | Reference(s) |
| ACMA | 0.3 - 2 µM | Fluorescent pH probe | [4][5] |
| ATP | 0.2 - 5 mM | Substrate to initiate ATPase activity | [4][6][7] |
| Valinomycin | 5 - 50 nM | K+ ionophore to dissipate membrane potential | [4][6] |
| CCCP / SF6847 | 0.3 - 1 µM | Protonophore to dissipate the proton gradient (control) | [4][5][8] |
| Nigericin | 0.5 µM | K+/H+ antiporter to dissipate the proton gradient (control) | [6][9] |
| Concanamycin A | 100 nM | Specific inhibitor of V-type ATPases | [10] |
| N-ethylmaleimide | 10 µM | Inhibitor of V-type ATPases | [11] |
| DCCD | 40 µM | Inhibitor of F-type ATPases | [9] |
| Proteoliposomes | 50 - 100 µL (approx. 64 µM phospholipid) | Reconstituted ATPase system | [4] |
Table 2: Typical Buffer Compositions for ACMA Assays
| Buffer Component | Typical Concentration | Purpose | Reference(s) |
| MOPS or HEPES | 0.5 - 50 mM | Buffering agent | [4][5][7] |
| KCl or K2SO4 | 52.5 - 300 mM | Salt to maintain ionic strength and as a substrate for valinomycin | [1][4][5] |
| MgCl2 or MgSO4 | 1 - 5 mM | Cofactor for ATPase activity | [4][5][7][10] |
| pH | 7.0 - 7.5 | Optimal pH for many ATPases | [4][5][12] |
Experimental Protocols
Protocol 1: Reconstitution of ATPases into Proteoliposomes
For in vitro studies, ATPases are often purified and reconstituted into artificial lipid vesicles called proteoliposomes. This allows for the study of the enzyme in a controlled lipid environment.
Materials:
-
Purified ATPase
-
E. coli phospholipids (or a defined lipid mixture, e.g., DOPC/POPE/POPS/cholesterol)
-
Detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or octyl β-D-glucopyranoside)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Reconstitution buffer (e.g., 20 mM MOPS-KOH, pH 7.0, 50 mM K2SO4)
Procedure:
-
Prepare large unilamellar vesicles (LUVs) by extrusion or sonication of a dried lipid film rehydrated in the reconstitution buffer.
-
Solubilize the purified ATPase with a suitable detergent.
-
Mix the solubilized ATPase with the preformed LUVs.
-
Remove the detergent slowly to allow for the incorporation of the ATPase into the lipid bilayer. This can be achieved by dialysis or by incubation with Bio-Beads.
-
Collect the proteoliposomes by ultracentrifugation and resuspend them in the desired assay buffer.
Note: The optimal protein-to-lipid ratio and detergent concentration need to be determined empirically for each ATPase.[1][13]
Protocol 2: Measurement of Proton Pumping using ACMA Fluorescence Quenching
This protocol describes the steps to measure the proton-pumping activity of reconstituted ATPases.
Materials:
-
Reconstituted proteoliposomes containing the ATPase of interest
-
ACMA stock solution (e.g., 0.2 mM in DMSO)
-
ATP stock solution (e.g., 120 mM in assay buffer, pH adjusted to 7.3)
-
Valinomycin stock solution (e.g., 0.9 µM in DMSO)
-
CCCP stock solution (e.g., 0.2 mM in DMSO)
-
Assay buffer (e.g., 0.5 mM MOPS, 100 mM KCl, 2 mM MgCl2, pH 7.3)
-
Spectrofluorometer with a cuvette holder and stirring capabilities
Procedure:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for ACMA (e.g., λex = 410 nm, λem = 490 nm).[4]
-
In a fluorescence cuvette, add the assay buffer to a final volume of typically 1-2 mL.
-
Add the ACMA stock solution to a final concentration of 0.9 µM.[4]
-
Add the proteoliposomes (e.g., 100 µL) to the cuvette and allow the fluorescence signal to stabilize.
-
Add valinomycin to a final concentration of 5.0 nM to prevent the buildup of a membrane potential that could inhibit proton pumping.[4]
-
Start the fluorescence measurement and record a baseline signal.
-
Initiate the proton-pumping reaction by adding ATP to a final concentration of 1.2 mM.[4]
-
Observe the quenching of the ACMA fluorescence. The initial rate of quenching is proportional to the initial rate of proton pumping.
-
After the fluorescence signal has reached a steady-state level of quenching, add CCCP to a final concentration of 0.4 µM to dissipate the proton gradient and observe the recovery of fluorescence.[4] This confirms that the quenching was due to the formation of a pH gradient.
Data Presentation and Interpretation
The data from an ACMA fluorescence quenching experiment is typically presented as a plot of fluorescence intensity versus time. The initial rate of fluorescence quenching can be calculated from the slope of the curve immediately after the addition of ATP. This rate is a measure of the initial proton-pumping activity. The total extent of quenching can provide information about the steady-state pH gradient established by the ATPase.
Visualizations
Mechanism of ACMA Fluorescence Quenching
Caption: Mechanism of ACMA fluorescence quenching by proton-pumping ATPases.
Experimental Workflow for ACMA Assay
Caption: General experimental workflow for the ACMA proton-pumping assay.
Troubleshooting and Considerations
-
No Fluorescence Quenching: This could indicate inactive ATPase, leaky vesicles, or an inappropriate buffer composition. Ensure the ATPase is active and the proteoliposomes are properly formed.
-
Slow Quenching Rate: The ATPase activity may be low, or the concentrations of ATP or other components may be suboptimal.
-
High Background Fluorescence: This may be due to light scattering from the proteoliposome suspension. Subtracting the background from a sample without ACMA can correct for this.
-
Inhibitors and Activators: The ACMA assay is well-suited for studying the effects of potential inhibitors or activators of ATPase proton-pumping activity. These compounds can be added to the assay mixture before the addition of ATP to assess their impact.
Conclusion
The ACMA fluorescence quenching assay is a robust and sensitive method for the real-time measurement of proton-pumping activity by ATPases. Its relative simplicity and adaptability make it an invaluable tool for researchers in basic science and drug development to characterize enzyme kinetics, screen for inhibitors, and elucidate the mechanisms of action of various proton pumps. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Functional reconstitution of plant plasma membrane H+-ATPase into giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional reconstitution of vacuolar H+-ATPase from Vo proton channel and mutant V1-ATPase provides insight into the mechanism of reversible disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Large conformational changes of the ɛ subunit in the bacterial F1F0 ATP synthase provide a ratchet action to regulate this rotary motor enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of the lysosomal proton pump - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of 9-Anilinoacridine Derivatives from 9-Chloroacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anilinoacridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The planar tricyclic acridine ring system is a classic DNA intercalator, leading to applications in oncology and as antimicrobial agents. By modifying the aniline moiety at the 9-position, researchers can fine-tune the pharmacological properties of these molecules, leading to the development of potent antitumor, anti-inflammatory, and antimalarial drugs. The core synthetic strategy involves the nucleophilic aromatic substitution of the highly reactive chlorine atom in 9-chloroacridine with a primary aromatic amine. This document provides detailed protocols for the synthesis, purification, and characterization of these derivatives, along with quantitative data to guide experimental design.
General Reaction Scheme & Workflow
The synthesis of 9-anilinoacridine derivatives is a multi-step process that begins with the preparation of the key intermediate, 9-chloroacridine, followed by its reaction with a substituted aniline.
Experimental Protocols
Protocol 1: Synthesis of 9-Chloroacridine (Precursor)
This protocol outlines the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃) to yield the 9-chloroacridine intermediate.[1][2][3]
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Ammonia solution (e.g., 25%) or Sodium Hydroxide solution
-
Ethanol or other suitable solvent for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Place N-phenylanthranilic acid (1 equivalent) into a round-bottom flask.
-
In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents).
-
Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: In a well-ventilated fume hood, very carefully and slowly pour the viscous residue onto a large beaker of crushed ice with stirring. This is a highly exothermic reaction.
-
Neutralize the acidic solution with a base, such as concentrated ammonia solution or NaOH, until the solution is alkaline (pH > 8). The product will precipitate.
-
Collect the crude 9-chloroacridine precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous methanol, to yield a yellow crystalline solid.[1]
Protocol 2: General Synthesis of 9-Anilinoacridine Derivatives
This procedure describes the condensation reaction between 9-chloroacridine and a primary aromatic amine.[1][4]
Materials:
-
9-Chloroacridine (1 equivalent)
-
Substituted primary aromatic amine (aniline derivative) (1-1.2 equivalents)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), phenol, or an alcohol like isopropanol)
-
Acid catalyst (e.g., concentrated HCl), optional depending on the method
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve 9-chloroacridine in the chosen solvent within a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the substituted aniline derivative to the solution. If using an acid catalyst, it can be added at this stage.
-
Flush the apparatus with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used, see Table 1) and stir for the required duration (typically 2-8 hours). Monitor the reaction by TLC until the starting material (9-chloroacridine) is consumed.
-
Work-up: After cooling, the work-up procedure will vary.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into an ice-water mixture, and the pH adjusted with a base to precipitate the product.
-
-
Collect the crude product by vacuum filtration and wash with water and/or a cold organic solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Dry the crude product under vacuum.
Protocol 3: Purification of 9-Anilinoacridine Derivatives
Purification is critical to remove byproducts, such as 9-acridone.[5]
A. Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, acetone, or solvent mixtures).
-
If impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
B. Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., chloroform/methanol, dichloromethane/ethyl acetate).
-
Modifier: Due to the basic nature of the acridine nitrogen, peak tailing can occur on acidic silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve separation.[5]
-
Procedure: Dissolve the crude product in a minimum amount of the mobile phase, load it onto the column, and elute with the chosen solvent system, collecting fractions and combining those containing the pure product as determined by TLC analysis.
Data Presentation
Table 1: Synthesis of 9-Anilinoacridine Derivatives - Reaction Conditions & Yields
| Entry | Substituted Aniline | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | NMP | Conc. HCl | Stirring | - | 86 | [3] |
| 2 | p-Chloroaniline | - | - | - | - | 87 | [3] |
| 3 | 4-Aminobenzoic acid | NMP | Conc. HCl | Stirring | - | 82 | [1] |
| 4 | 4-Nitroaniline | NMP | Conc. HCl | Stirring | - | 80 | [1] |
| 5 | Aniline | Phenol | None | 100-120 | 1-2 | - | [2] |
| 6 | 8-Aminooctanoic acid | Methanol | NaOMe | Reflux | 2.5 | 30 | [6] |
Table 2: Biological Activity of Selected 9-Anilinoacridine Derivatives
| Compound Type | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / GI₅₀) | Reference |
| 9-Anilinoacridine | Antimalarial | Plasmodium falciparum (CQ-sensitive) | 4.21 nM | [7] |
| 9-Anilinoacridine | Anti-inflammatory (Lysosomal enzyme secretion) | Neutrophils | 8.2 µM | [4] |
| 9-Anilinoacridine | Anti-inflammatory (β-glucuronidase secretion) | Neutrophils | 4.4 µM | [4] |
| 9-Anilinoacridine | Cytotoxicity | A549 (Lung Cancer) | ~6 µM | [2] |
| 9-Anilinoacridine | Cytotoxicity | K562 (Leukemia) | <20 µM | [2] |
| (E)-12 Derivative | Cytotoxicity (Mean Graph) | NCI 60-cell line screen | 58.0 µM | [4] |
Mechanism of Action Visualization
A primary mechanism of action for the antitumor effects of many 9-anilinoacridine derivatives is their ability to intercalate into DNA, disrupting replication and transcription processes.
Characterization
The identity and purity of synthesized compounds must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, showing characteristic shifts for the aromatic protons of the acridine and aniline rings.[1][6][8]
-
Infrared Spectroscopy (IR): IR spectra will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹) and C=N and C=C stretching in the aromatic regions (around 1500-1650 cm⁻¹).[3][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation.[8]
Safety Precautions
-
9-Chloroacridine and its derivatives are potential mutagens and should be handled with extreme care.[5]
-
Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of powders or vapors.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 9-anilinoacridine triazines as new class of hybrid antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Experimental Use of ACMA in Studying Energy Transduction in Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanobacteria, as photosynthetic prokaryotes, possess a complex and interconnected network of respiratory and photosynthetic electron transport chains within their thylakoid membranes. The transduction of light and chemical energy into a transmembrane proton motive force (PMF) is central to their bioenergetics, driving processes such as ATP synthesis. The fluorescent amine probe, 9-amino-6-chloro-2-methoxyacridine (ACMA), serves as a valuable tool for real-time monitoring of the pH component (ΔpH) of the PMF across these energy-transducing membranes.
ACMA is a weak amine that is uncharged at neutral or alkaline pH, allowing it to freely permeate membranes. Upon protonation in an acidic environment, such as the thylakoid lumen during photosynthetic or respiratory activity, ACMA becomes charged and less permeant, leading to its accumulation. This accumulation results in the quenching of its fluorescence, which can be monitored spectrophotometrically. The degree and kinetics of this fluorescence quenching provide a dynamic measure of the formation and dissipation of the transmembrane proton gradient.
These application notes provide detailed protocols for the use of ACMA to study energy transduction in cyanobacteria, including the measurement of light-induced proton pumping, respiratory-driven proton translocation, and ATP synthesis.
Key Applications
-
Measurement of Photosynthetic and Respiratory Proton Pumping: Quantify the generation of a transmembrane proton gradient in response to illumination or respiratory substrate oxidation.
-
Assessment of ATP Synthase Activity: Indirectly measure ATP synthesis by observing the dissipation of the proton gradient upon addition of ADP and phosphate.
-
Screening and Characterization of Inhibitors and Uncouplers: Evaluate the effects of various compounds on the components of the electron transport chains and ATP synthase.
Data Presentation
Table 1: Typical Experimental Parameters for ACMA Fluorescence Quenching Assays in Cyanobacteria
| Parameter | Value | Notes |
| Cyanobacterial Species | Synechocystis sp. PCC 6803, Plectonema boryanum | Other species can be used with optimization. |
| Cell Density | Equivalent to 5-15 µg Chlorophyll a / mL | Cell density should be optimized for the specific instrument and experimental conditions. |
| ACMA Concentration | 1-5 µM | Higher concentrations can lead to self-quenching and artifacts. |
| Excitation Wavelength | 410-420 nm | |
| Emission Wavelength | 480-490 nm | |
| Reaction Buffer | 20 mM HEPES-KOH (pH 7.5-8.0), 10 mM MgCl₂, 10 mM KCl | Buffer composition can be varied to investigate specific ion effects. |
| Actinic Light Source | Red light (>620 nm) | To preferentially excite photosystems. |
| Light Intensity | 50-200 µmol photons m⁻² s⁻¹ | Should be saturating for photosynthesis but not causing significant photoinhibition over the experimental timescale. |
Table 2: Effects of Inhibitors and Uncouplers on ACMA Fluorescence Quenching
| Compound | Target | Expected Effect on ACMA Fluorescence Quenching | Typical Concentration |
| DCMU (Diuron) | Photosystem II (PSII) QB site | Inhibition of light-induced quenching | 10-20 µM |
| DBMIB | Cytochrome b₆f complex (plastoquinone binding site) | Inhibition of light-induced quenching | 5-10 µM |
| DCCD | F₀ subunit of ATP synthase | Inhibition of ADP + Pi-induced dissipation of quenching | 50-100 µM |
| Nigericin | K⁺/H⁺ antiporter (Uncoupler) | Rapid and complete reversal of quenching | 0.5-1 µM |
| CCCP | Protonophore (Uncoupler) | Rapid and complete reversal of quenching | 1-5 µM |
Experimental Protocols
Protocol 1: Measurement of Light-Induced Proton Pumping in Intact Cyanobacterial Cells
This protocol describes the measurement of proton influx into the thylakoid lumen upon illumination.
Materials:
-
Cyanobacterial culture in the logarithmic growth phase
-
Reaction Buffer (20 mM HEPES-KOH, pH 7.8, 10 mM MgCl₂, 10 mM KCl)
-
ACMA stock solution (1 mM in ethanol)
-
Spectrofluorometer with a stirred cuvette holder and an external light source for actinic illumination
Procedure:
-
Harvest cyanobacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at room temperature).
-
Wash the cell pellet once with the Reaction Buffer and resuspend in the same buffer to a final chlorophyll a concentration of 10 µg/mL.
-
Add 2 mL of the cell suspension to a stirred fluorometer cuvette.
-
Place the cuvette in the spectrofluorometer and allow the cells to dark-adapt for 5-10 minutes with continuous stirring.
-
Set the spectrofluorometer to record fluorescence with excitation at 415 nm and emission at 485 nm.
-
Add ACMA to a final concentration of 2 µM and continue to record the baseline fluorescence in the dark.
-
Initiate photosynthetic electron transport by turning on the actinic light source.
-
Observe the quenching of ACMA fluorescence as protons are pumped into the thylakoid lumen.
-
Once a steady-state level of quenching is reached, turn off the actinic light and observe the relaxation of the quenching as protons leak out in the dark.
-
To confirm that the quenching is due to a pH gradient, add an uncoupler such as nigericin (1 µM) to dissipate the proton gradient and observe the rapid return of fluorescence to the initial baseline level.
Protocol 2: Measurement of ATP Synthesis-Coupled Proton Efflux
This protocol indirectly measures ATP synthesis by monitoring the dissipation of the light-induced proton gradient upon addition of ADP.
Materials:
-
Same as Protocol 1
-
ADP stock solution (100 mM, pH adjusted to ~7.5)
-
Potassium phosphate (K₂HPO₄/KH₂PO₄) stock solution (1 M, pH 7.8)
Procedure:
-
Follow steps 1-8 of Protocol 1 to establish a stable light-induced ACMA fluorescence quenching.
-
While the actinic light is still on and a steady-state quenching is maintained, add ADP to a final concentration of 100-200 µM and inorganic phosphate (Pi) to a final concentration of 1-2 mM.
-
Observe the partial reversal (or increased rate of relaxation) of fluorescence quenching. This indicates the efflux of protons through the ATP synthase as it synthesizes ATP.
-
After observing the effect of ADP and Pi, turn off the light to observe the full relaxation of the remaining proton gradient.
Mandatory Visualizations
Caption: Experimental workflow for measuring proton motive force and ATP synthesis using ACMA.
Caption: Energy transduction pathway in cyanobacterial thylakoid membranes.
Discussion and Troubleshooting
-
Dual-Phase ACMA Response: In intact cyanobacterial cells, a complex fluorescence response may be observed, consisting of an initial quenching followed by a slower enhancement.[1] This is thought to be due to the opposing orientations of the thylakoid and cytoplasmic membranes, both of which can generate a proton gradient.[1] The initial quenching is attributed to proton uptake into the thylakoids, while the subsequent enhancement may reflect processes at the cytoplasmic membrane. The use of spheroplasts, where the cytoplasmic membrane's ability to maintain a gradient is compromised, can simplify the response to primarily reflect thylakoid energization.[1]
-
Cellular Respiration: Cyanobacteria can also generate a proton gradient in the dark through respiration.[1] To specifically study photosynthetic proton pumping, it is important to have a dark-adapted baseline and to consider the contribution of respiration. Inhibitors of respiratory electron transport can be used to isolate the photosynthetic component.
-
Calibration: While ACMA fluorescence quenching provides a robust qualitative and semi-quantitative measure of ΔpH, absolute quantification is complex. It requires careful calibration with known pH gradients, which is often challenging in intact cellular systems.
-
Photodegradation of ACMA: Prolonged exposure to high-intensity light can cause photobleaching of ACMA. It is advisable to use the lowest light intensity that elicits a robust and saturated response and to minimize the duration of illumination.
-
Inner Filter Effects: At high cell densities, inner filter effects can interfere with fluorescence measurements. It is crucial to work within a linear range of cell concentration versus fluorescence signal.
By following these protocols and considering the potential complexities, researchers can effectively utilize ACMA as a powerful tool to investigate the dynamic processes of energy transduction in cyanobacteria.
References
In Vitro Assays for Antileishmanial Activity of Acridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of acridine compounds against Leishmania species, the causative agents of leishmaniasis. Acridine derivatives have emerged as a promising class of compounds in the search for new, effective, and less toxic antileishmanial drugs. Their planar aromatic structure allows for intercalation with parasitic DNA, and they have been shown to inhibit key enzymes such as topoisomerase, representing a multitarget mechanism of action.[1][2][3] This guide is intended to facilitate the consistent and reproducible assessment of their antileishmanial potential in a laboratory setting.
Data Presentation: Quantitative Analysis of Acridine Activity
The following tables summarize the in vitro antileishmanial and cytotoxic activities of various acridine compounds from recent studies. These tables are designed for easy comparison of the 50% inhibitory concentration (IC50) against Leishmania promastigotes and amastigotes, and the 50% cytotoxic concentration (CC50) against mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50 for amastigotes, is also presented to indicate the compound's specificity for the parasite.
Table 1: Antileishmanial Activity of Spiro-Acridine Derivatives against L. infantum and L. amazonensis [4]
| Compound | L. infantum Promastigote IC50 (µM) | L. amazonensis Promastigote IC50 (µM) |
| AMTAC-01 | 2.039 (µg/mL) | - |
| AMTAC-11 | 1.109 (µg/mL) | - |
| AMTAC-02 | - | 10.47 |
| ACMD-03 | - | 13.50 |
| Amphotericin B | - | - |
Note: Original data for AMTAC-01 and AMTAC-11 was provided in µg/mL.
Table 2: Anti-amastigote Activity and Cytotoxicity of Spiro-Acridine Derivatives [4][5]
| Compound | L. amazonensis Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |
| AMTAC-02 | 10.47 | 569.50 | >54 |
| ACMD-03 | 13.50 | 27.22 | >2 |
| Amphotericin B | - | - | - |
Table 3: Antileishmanial Activity of 9-Substituted Acridines against Leishmania Promastigotes [6]
| Compound | Leishmania Strain(s) | IC50 (µM) |
| p-phenol 20a | L. donovani, L. major | < 25 (LD90) |
| p-methoxyphenyl 20b | L. donovani, L. major | < 25 (LD90) |
| 3,5-dimethoxyphenyl 20c | L. donovani, L. major | < 25 (LD90) |
| (N,N-dimethylamino)ethyl 9-aminoacridine 20d | L. donovani, L. major | < 25 (LD90) |
| Quinacrine 10 | L. donovani, L. major | < 25 (LD90) |
Note: Data presented as LD90 (lethal dose for 90% of parasites).
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from various research articles to provide a comprehensive guide.
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes
This assay determines the effect of acridine compounds on the extracellular, flagellated promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major) in logarithmic growth phase.
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Acridine compounds dissolved in a suitable solvent (e.g., DMSO).
-
Reference drug (e.g., Amphotericin B).
-
96-well microtiter plates.
-
Hemacytometer or automated cell counter.
-
Resazurin solution.
-
Plate reader (fluorometer/spectrophotometer).
Procedure:
-
Harvest logarithmic phase promastigotes and adjust the cell density to 2 x 10^6 parasites/mL in complete RPMI-1640 medium.[7]
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the acridine compounds and the reference drug. Add 100 µL of each dilution to the wells in triplicate. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. infantum) for 72 hours.
-
After incubation, parasite viability can be assessed by:
-
Direct Counting: Count the number of motile promastigotes using a hemacytometer.
-
Resazurin Assay: Add 20 µL of resazurin solution to each well, incubate for another 4-24 hours, and then measure the fluorescence or absorbance to determine cell viability.[7]
-
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This assay evaluates the efficacy of acridine compounds against the clinically relevant intracellular, non-motile amastigote stage of Leishmania within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages.
-
Leishmania promastigotes in stationary phase.
-
Complete RPMI-1640 medium with 10% FBS.
-
Acridine compounds and reference drug.
-
24-well or 96-well plates with coverslips (for microscopy) or standard plates.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages (e.g., 1 x 10^5 cells/well in a 96-well plate) and allow them to adhere for 24 hours at 37°C with 5% CO2.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[1]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with fresh medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the acridine compounds and reference drug to the infected macrophages.
-
Incubate for an additional 72-96 hours.[1]
-
To determine the number of intracellular amastigotes:
-
Microscopy: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.[1]
-
Reporter Gene Assay: If using a Leishmania strain expressing a reporter gene (e.g., luciferase), cell lysates can be analyzed for reporter activity.
-
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
This assay is crucial to determine the selectivity of the acridine compounds for the parasite over host cells.
Materials:
-
Mammalian cell line (e.g., J774A.1, THP-1, Vero cells).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Acridine compounds.
-
96-well microtiter plates.
-
Resazurin solution or MTT reagent.
-
Plate reader.
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[4]
-
Add serial dilutions of the acridine compounds to the wells in triplicate.
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using the resazurin or MTT assay.[4]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanisms of action for acridine compounds against Leishmania.
Caption: General workflow for in vitro antileishmanial screening of acridine compounds.
Caption: Proposed multitarget mechanism of action of acridine compounds in Leishmania.[1][8][9][10]
References
- 1. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACW-02 an Acridine Triazolidine Derivative Presents Antileishmanial Activity Mediated by DNA Interaction and Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis | Semantic Scholar [semanticscholar.org]
- 6. Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity and mode of action of acridine compounds against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity and mode of action of acridine compounds against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying 9-Chloro-2-methoxyacridine DNA Intercalation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the DNA intercalation of 9-Chloro-2-methoxyacridine (ACMA), a fluorescent probe known for its interaction with DNA.[1] Detailed protocols for key biophysical techniques are provided, along with structured data presentation and visualizations to facilitate analysis and understanding of the binding mechanism.
Introduction to this compound and DNA Intercalation
This compound (ACMA) is a heterocyclic aromatic compound that belongs to the acridine family. Acridine derivatives are well-known for their potent biological activities, which often stem from their ability to intercalate into the DNA double helix.[2] Intercalation is a non-covalent mode of binding where a planar molecule, like ACMA, inserts itself between the base pairs of DNA.[3] This interaction is primarily stabilized by π-π stacking interactions between the aromatic rings of the intercalator and the DNA bases.[2] The intercalation of ACMA into the DNA helix can induce significant structural changes, such as the unwinding and lengthening of the DNA strand, which can interfere with cellular processes like DNA replication and transcription.[4][5] Understanding the specifics of this interaction is crucial for the development of acridine-based therapeutics and for its application as a fluorescent probe in molecular biology.[1][6]
Quantitative Data Summary
The interaction of this compound with DNA can be characterized by its binding affinity. Studies have shown that ACMA can form multiple complexes with DNA, each with a distinct binding constant.[7][8][9] The following table summarizes the reported binding constants for the different ACMA-DNA complexes.
| Complex | Binding Constant (K) in M⁻¹ | Method | Reference |
| PD(I) | (6.5 ± 1.1) x 10⁴ | Absorbance, Fluorescence, and Kinetic Experiments | [7][8][9] |
| PD(II) | (5.5 ± 1.5) x 10⁴ | Absorbance, Fluorescence, and Kinetic Experiments | [7][8][9] |
| PD(III) | (5.7 ± 0.03) x 10⁴ | Absorbance, Fluorescence, and Kinetic Experiments | [7][8][9] |
Experimental Protocols
A variety of biophysical techniques can be employed to study the intercalation of this compound into DNA. Each method provides unique insights into the binding event, from determining binding affinity to characterizing conformational changes in the DNA.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for detecting the formation of a complex between an intercalator and DNA.[3] The binding of ACMA to DNA typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).[3][10]
Protocol: UV-Vis Titration
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.[11]
-
-
Titration:
-
Place a known concentration of ACMA solution in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the ACMA solution from 250 nm to 700 nm.[12]
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorption (λmax) of ACMA.
-
Plot the absorbance at λmax versus the DNA concentration.
-
The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard plot.[13]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA-intercalator interactions, as many intercalators, including ACMA, are fluorescent.[1][3] Changes in the fluorescence properties (intensity, emission wavelength, polarization) of ACMA upon binding to DNA can be monitored to determine binding parameters.[3]
Protocol: Fluorescence Titration
-
Solution Preparation:
-
Prepare solutions of ACMA and DNA as described for the UV-Vis titration protocol.
-
-
Titration:
-
Place the ACMA solution in a fluorescence cuvette.
-
Set the excitation wavelength to the absorption maximum of ACMA (around 411 nm) and record the emission spectrum (around 475 nm).[1]
-
Titrate the ACMA solution with increasing concentrations of DNA.
-
Record the fluorescence emission spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Observe the changes in fluorescence intensity (quenching or enhancement) and emission wavelength.
-
The binding constant and stoichiometry can be determined by analyzing the fluorescence titration data using models like the Stern-Volmer equation or by fitting to a binding isotherm.[13]
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[14][15] The CD spectrum of DNA is sensitive to its secondary structure, and intercalation can induce significant changes in the spectrum.[16][17]
Protocol: CD Titration
-
Solution Preparation:
-
Prepare solutions of ACMA and DNA in a suitable buffer (e.g., phosphate buffer). Ensure the buffer has low absorbance in the far-UV region.
-
-
Measurement:
-
Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.
-
Add increasing amounts of ACMA to the DNA solution.
-
Record the CD spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Analyze the changes in the characteristic positive and negative bands of the DNA CD spectrum. An increase in the intensity of these bands can indicate stabilization of the DNA duplex upon intercalation.
-
Viscometry
Viscometry is a classic method to distinguish between intercalation and other binding modes.[18] Intercalation lengthens the DNA helix to accommodate the bound ligand, leading to an increase in the viscosity of the DNA solution.[4][19]
Protocol: Viscosity Measurement
-
Solution Preparation:
-
Prepare a concentrated solution of sonicated, rod-like DNA fragments (around 200-500 bp) in a suitable buffer.
-
Prepare a stock solution of ACMA.
-
-
Measurement:
-
Measure the flow time of the DNA solution using a capillary viscometer immersed in a constant temperature water bath.[4]
-
Add increasing amounts of ACMA to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of ACMA, respectively.
-
Plot (η/η₀)¹/³ versus the ratio of the concentration of the bound ligand to the concentration of DNA. A linear increase in relative viscosity is indicative of intercalation.
-
DNA Melting Temperature (Tm) Assay
DNA intercalators stabilize the double helix, which leads to an increase in its melting temperature (Tm), the temperature at which 50% of the DNA is denatured.[5][20]
Protocol: Thermal Denaturation
-
Solution Preparation:
-
Prepare solutions of DNA in a buffer, both in the absence and presence of various concentrations of ACMA.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is the midpoint of the sigmoidal transition.[21] An increase in Tm in the presence of ACMA indicates stabilization of the DNA duplex.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying ACMA-DNA intercalation.
General Mechanism of DNA Intercalation
Caption: General mechanism of DNA intercalation by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 15. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. researchgate.net [researchgate.net]
- 19. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 20. Thermal Melting Studies of Ligand DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Preparation of 9-Chloro-2-methoxyacridine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, enzyme inhibitory activities, and relevant experimental protocols for 9-Chloro-2-methoxyacridine derivatives. This class of compounds has garnered significant interest due to its potential as potent inhibitors of key enzymes implicated in cancer and neurodegenerative diseases.
Introduction
Acridine-based compounds are a well-established class of biologically active molecules, with a planar tricyclic ring system that facilitates intercalation into DNA and interaction with various enzyme active sites. The derivatization of the acridine scaffold, particularly at the 9-position, has led to the development of numerous therapeutic agents. The introduction of a methoxy group at the 2-position and a chloro group at the 9-position creates a versatile intermediate, this compound, for the synthesis of a diverse library of derivatives with a range of enzyme inhibitory profiles. These derivatives have shown significant promise as inhibitors of topoisomerase and cholinesterase enzymes.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the preparation of the key intermediate, this compound. This is followed by the nucleophilic substitution of the highly reactive chlorine atom at the 9-position with various amines or other nucleophiles to generate the desired derivatives.
Protocol 1: Synthesis of 2-Methoxy-9-acridone (Intermediate)
A clean and efficient method for the synthesis of 2-methoxy-9-acridone involves the microwave-assisted condensation of o-chlorobenzoic acid and 2-methoxyaniline using a Lewis acid catalyst like zinc chloride.[1]
Materials:
-
o-Chlorobenzoic acid
-
2-Methoxyaniline
-
Zinc chloride (ZnCl₂)
-
Sodium carbonate solution
-
Boiling water
Procedure:
-
In a beaker, thoroughly mix o-chlorobenzoic acid (1 equivalent), 2-methoxyaniline (1 equivalent), and zinc chloride.
-
Irradiate the mixture in a microwave reactor at 160W. Monitor the reaction progress every 30 seconds by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into boiling water.
-
Filter the resulting precipitate and boil it for five minutes in a sodium carbonate solution.
-
Filter the solid, wash with water, and dry to obtain 2-methoxy-9-acridone.[1]
Protocol 2: Synthesis of this compound
This compound can be synthesized from 2-methoxy-9-acridone by treatment with phosphorus oxychloride (POCl₃).[2]
Materials:
-
2-Methoxy-9-acridone
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ice
-
Aqueous ammonia
-
Neutral aluminum oxide (for chromatography)
-
Toluene
Procedure:
-
Heat a mixture of 2-methoxy-9-acridone with a sevenfold molar excess of POCl₃ at 127°C for 3 hours.[2]
-
Remove the excess POCl₃ under reduced pressure.
-
Disperse the residue in chloroform and stir in the presence of a mixture of ice and aqueous ammonia.
-
Separate the organic layer and dry it.
-
Purify the crude product by column chromatography on neutral aluminum oxide using a chloroform/toluene (1:1 v/v) mixture as the eluent to yield this compound.[2]
Protocol 3: Synthesis of 9-Amino-2-methoxyacridine Derivatives
The final derivatives are typically synthesized via a nucleophilic substitution reaction where the chlorine atom at the 9-position of this compound is displaced by a primary or secondary amine.
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., phenol, DMF).
-
Add the desired amine (primary or secondary).
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.
-
After completion, cool the mixture and precipitate the product by adding a non-polar solvent or by pouring it into an ice-water mixture.
-
Filter, wash, and recrystallize the crude product from a suitable solvent to obtain the pure 9-substituted-2-methoxyacridine derivative.
Enzyme Inhibitory Activity
This compound derivatives have been primarily investigated as inhibitors of two major classes of enzymes: topoisomerases and cholinesterases.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[3] Inhibition of these enzymes leads to DNA damage and subsequently induces apoptosis in rapidly dividing cancer cells, making them attractive targets for anticancer drug development.[4][5] 9-Aminoacridine derivatives are known to act as topoisomerase poisons by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks.[3]
Signaling Pathway of Topoisomerase II Inhibition-Induced Apoptosis
Quantitative Data: Topoisomerase Inhibition and Cytotoxicity
The following table summarizes the inhibitory activity of various 9-aminoacridine derivatives against topoisomerases and their cytotoxic effects on different cancer cell lines.
| Compound ID | Target Enzyme | Cancer Cell Line | IC₅₀ (µM) | Reference |
| SN-38 (Camptothecin derivative) | Topoisomerase I | HT-29 (Colon) | 0.0088 | [6] |
| 9-AC (9-aminocamptothecin) | Topoisomerase I | HT-29 (Colon) | 0.019 | [6] |
| TPT (Topotecan) | Topoisomerase I | HT-29 (Colon) | 0.033 | [6] |
| DL-01 (6-chloro-2-methoxyacridin derivative) | - | K-562 (Leukemia) | 11.45 | [7] |
| DL-01 (6-chloro-2-methoxyacridin derivative) | - | K562-Lucena 1 (Resistant Leukemia) | 16.46 | [7] |
| DL-08 (6-chloro-2-methoxyacridin derivative) | - | B16-F10 (Melanoma) | 14.79 | [7] |
| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | - | Inhibition at 100 µM | [7] |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[8] Inhibition of these enzymes increases the levels and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for managing symptoms of neurodegenerative diseases like Alzheimer's disease.[9][10] 9-Aminoacridine derivatives, such as tacrine, were among the first cholinesterase inhibitors approved for the treatment of Alzheimer's disease.
Signaling Pathway of Acetylcholinesterase Inhibition
Quantitative Data: Cholinesterase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 9-amino-6-chloro-2-methoxyacridine (ACMA) | Acetylcholinesterase | Ki = 0.049 | [11] |
| Derivative 1i (tetrahydroacridine derivative) | Acetylcholinesterase | - | [12] |
| Derivative 1i (tetrahydroacridine derivative) | Butyrylcholinesterase | - | [12] |
| Carbamate 1 | Butyrylcholinesterase | 0.12 | [13] |
| Carbamate 7 | Butyrylcholinesterase | 0.38 | [13] |
Experimental Protocols
Protocol 4: Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution (10 mM)
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent (e.g., SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, ATP, and kDNA.
-
Add the test compound (this compound derivative) at various concentrations.
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the bands under a gel doc system.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (minicircles) compared to the control.[14]
Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by monitoring the formation of a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of color formation is proportional to the enzyme activity. A decrease in the rate in the presence of the test compound indicates inhibition.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound serves as a valuable scaffold for the development of potent enzyme inhibitors. The synthetic routes are well-established, allowing for the generation of diverse derivatives. These compounds have demonstrated significant inhibitory activity against topoisomerases and cholinesterases, highlighting their potential as therapeutic agents for cancer and neurodegenerative diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate novel this compound derivatives for drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. 2-Methoxy-9-phenoxyacridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing ACMA Fluorescence Quenching Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fluorescence quenching experiments using 9-amino-6-chloro-2-methoxyacridine (ACMA).
Troubleshooting Guide
This guide addresses common issues encountered during ACMA fluorescence quenching assays in a question-and-answer format.
Issue 1: No or Weak Fluorescence Quenching Signal
-
Question: I've added all the components for my ACMA assay, but I'm observing little to no quenching of the fluorescence signal. What could be the problem?
-
Answer: A lack of fluorescence quenching typically indicates an issue with the formation of the pH gradient across the liposome membrane. Here are several potential causes and solutions:
-
Inactive Ion Channels or Transporters: The protein of interest may not be correctly folded, incorporated into the liposomes, or functional.
-
Solution: Verify the expression, purification, and reconstitution of your protein. It's crucial to run a control with a known active transporter to ensure the assay conditions are optimal.
-
-
Ineffective Ionophore: The protonophore (e.g., CCCP) or ionophore (e.g., valinomycin) may be degraded or used at a suboptimal concentration.[1][2]
-
Solution: Prepare fresh stock solutions of ionophores. Titrate the concentration of CCCP and valinomycin to find the optimal concentration for your specific experimental conditions.[1]
-
-
Leaky Vesicles: The liposomes may not be sealed properly, preventing the formation of a stable ion gradient.
-
Solution: Review your liposome preparation protocol. Ensure proper detergent removal, as residual detergent can increase membrane permeability. Methods like dialysis, gel filtration, or the use of adsorbent beads can be employed for detergent removal.[3]
-
-
Incorrect Buffer Composition: The ionic composition of the internal and external buffers is critical for generating the necessary ion gradient.
-
Issue 2: High Background Fluorescence
-
Question: My baseline ACMA fluorescence is very high, making it difficult to detect a clear quenching signal. How can I reduce the background?
-
Answer: High background fluorescence can mask the quenching signal. Consider the following factors:
-
ACMA Concentration: An excessively high concentration of ACMA can lead to high background fluorescence.
-
Light Scattering: The liposome suspension itself can cause light scattering, contributing to the background signal.
-
Solution: Optimize the liposome concentration. While a higher concentration can increase the signal from active transporters, it can also increase scattering. Use a well-characterized, homogenous preparation of large unilamellar vesicles (LUVs) to minimize scattering.[6]
-
-
Autofluorescence from Compounds: If screening a compound library, the compounds themselves may be fluorescent at the excitation and emission wavelengths of ACMA.
-
Solution: Screen your compounds for intrinsic fluorescence before the assay. If a compound is fluorescent, you may need to use a different assay or adjust the data analysis to account for the compound's signal.
-
-
Issue 3: Irreproducible Results
-
Question: I'm getting inconsistent results between wells and between experiments. What can I do to improve reproducibility?
-
Answer: Lack of reproducibility can stem from several sources, from sample preparation to instrument settings.
-
Inconsistent Liposome Preparations: Variations in liposome size, lamellarity, and protein reconstitution efficiency will lead to variable results.
-
Solution: Standardize your liposome preparation protocol. Use techniques like extrusion to create vesicles of a defined size. Characterize your proteoliposomes to ensure consistent protein incorporation.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of ionophores or test compounds, can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.[7]
-
-
Temperature Fluctuations: Ion channel and transporter activity can be highly sensitive to temperature.[1][8]
-
Solution: Ensure that all solutions and the plate reader are equilibrated to the desired assay temperature.
-
-
Photobleaching: Excessive exposure of ACMA to the excitation light can lead to photobleaching and a decrease in fluorescence signal that is not related to quenching.
-
Solution: Minimize the exposure time and intensity of the excitation light. Acquire baseline fluorescence for a short period before initiating the reaction.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ACMA fluorescence quenching assay?
A1: The ACMA fluorescence quenching assay is used to measure ion flux across a membrane, which generates a pH gradient. ACMA is a fluorescent probe that is permeable to membranes in its unprotonated state. When an inwardly directed proton (H+) gradient is established (i.e., the interior of the liposome becomes acidic), ACMA diffuses into the liposomes and becomes protonated. Protonated ACMA is membrane-impermeable and its fluorescence is quenched.[3] The rate and extent of fluorescence quenching are proportional to the ion flux that drives the proton movement.[2]
Q2: What are the typical excitation and emission wavelengths for ACMA?
A2: The typical excitation wavelength for ACMA is around 410-412 nm, and the emission wavelength is around 475-490 nm.[1][10]
Q3: How do I choose the right controls for my ACMA assay?
A3: Proper controls are essential for interpreting your results. Key controls include:
-
Empty Liposomes: Liposomes without the reconstituted protein should be used to assess baseline ion leakage and the effect of compounds on the lipid bilayer itself.
-
Inactive Protein: If possible, use a known inactive mutant of your protein to demonstrate that the observed activity is specific.
-
Positive Control: A known activator or a highly active transporter can validate that the assay is working correctly.
-
Vehicle Control: When testing compounds, a vehicle control (e.g., DMSO) is necessary to account for any effects of the solvent on the assay.[9]
Q4: Can I use this assay for ions other than potassium?
A4: Yes, the ACMA assay can be adapted for other ions like sodium, provided you use the appropriate ionophore to couple the ion flux to proton movement.[4] For example, monensin can be used for Na+/H+ exchange. The fundamental principle of creating a pH gradient to quench ACMA fluorescence remains the same.[4]
Q5: What is the role of CCCP and Valinomycin in a potassium channel assay?
A5:
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): Is a protonophore that makes the membrane permeable to protons (H+).[2] In a typical potassium channel assay where K+ moves out of the liposome, CCCP facilitates the influx of H+ to maintain charge neutrality, thus creating the pH gradient necessary for ACMA quenching.[1][2]
-
Valinomycin: Is a potassium-specific ionophore. It is often added at the end of an experiment to dissipate the K+ gradient completely, allowing for the determination of the maximum possible quenching.[1] It can also be used as a positive control to confirm that a K+ gradient was established.
Experimental Protocols & Data
Standard ACMA Assay Protocol for a Potassium Channel
This protocol is a general guideline and may require optimization for specific proteins and experimental setups.
-
Proteoliposome Preparation:
-
Reconstitute the purified potassium channel into liposomes (e.g., POPE:POPG) containing a high concentration of KCl (e.g., 150 mM) in a buffered solution (e.g., 10 mM HEPES, pH 7.5).[2]
-
Remove detergent using methods such as dialysis, gel filtration, or adsorbent beads.[3]
-
The resulting proteoliposomes should be stored frozen in small aliquots.[7]
-
-
Assay Preparation:
-
Prepare an external buffer that is free of potassium, with the osmolarity balanced by another salt like NaCl (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.5).[1]
-
Prepare stock solutions of ACMA, CCCP, and Valinomycin in an appropriate solvent (e.g., ethanol or DMSO).
-
-
Fluorescence Measurement:
-
Dilute the proteoliposomes into the external buffer in a 96- or 384-well black plate. A typical dilution is 25- to 100-fold.[1][2]
-
Add ACMA to a final concentration of 1 µM and allow the signal to stabilize for about 1 minute.[1]
-
Record the baseline fluorescence using a plate reader with excitation at ~410 nm and emission at ~490 nm.[1]
-
Initiate the reaction by adding CCCP to a final concentration of 5 µM.[1]
-
Monitor the decrease in fluorescence (quenching) over time until the signal reaches a plateau.
-
(Optional) Add Valinomycin (e.g., 2 µM) to induce maximal quenching.[1]
-
Quantitative Data Summary
| Component | Typical Concentration Range | Purpose | Reference(s) |
| ACMA | 0.5 µM - 1.12 µM | pH-sensitive fluorescent probe | [1][2][5] |
| CCCP | 0.4 µM - 5 µM | Protonophore to facilitate H+ influx | [1][2][8] |
| Valinomycin | 62.5 nM - 2 µM | K+ ionophore for positive control/max quenching | [1][6] |
| Internal KCl | 150 mM - 450 mM | Creates the potassium ion gradient | [2][4] |
| External NaCl | 150 mM - 675 mM | Osmotic balance in the external buffer | [1][7] |
Visualizations
Experimental Workflow for ACMA Assay
Caption: Workflow for an ACMA fluorescence quenching experiment.
Signaling Pathway of ACMA Quenching
Caption: Ion flux and ACMA quenching mechanism in proteoliposomes.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common ACMA assay issues.
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 9-Chloro-2-methoxyacridine
Welcome to the technical support center for the synthesis of 9-Chloro-2-methoxyacridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, N-(4-methoxyphenyl)anthranilic acid. The second, and most critical step, is the cyclization of this precursor to form the acridine core and introduce the chloro-substituent at the 9-position.
A common approach for the cyclization is the use of phosphorus oxychloride (POCl3), which acts as both a dehydrating and chlorinating agent. This reaction, often referred to as the Bernthsen acridine synthesis or a related cyclization, is typically performed at elevated temperatures.
Q2: I have a significant amount of a major byproduct in my crude this compound. What is it likely to be and how can I identify it?
The most common impurity encountered in the synthesis of this compound is 2-methoxy-9-acridone . This byproduct is formed by the hydrolysis of the 9-chloro group of the target molecule.[1][2] The presence of any moisture during the reaction or workup can lead to the formation of this impurity.
Identification:
-
Thin-Layer Chromatography (TLC): 2-methoxy-9-acridone is typically more polar than this compound and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): In a reverse-phase HPLC system, 2-methoxy-9-acridone will have a different retention time than the desired product. It can be confirmed by comparing the retention time with a known standard of 2-methoxy-9-acridone.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of 2-methoxy-9-acridone will show characteristic shifts for the aromatic protons and the methoxy group, but will lack the signals corresponding to the chloro-substituted ring. The most notable difference would be the absence of the characteristic downfield shift for the protons adjacent to the chloro-substituted carbon.
-
Mass Spectrometry (MS): The mass spectrum of the impurity will show a molecular ion peak corresponding to the molecular weight of 2-methoxy-9-acridone.
Q3: How can I minimize the formation of 2-methoxy-9-acridone during the synthesis?
Minimizing the formation of the 2-methoxy-9-acridone impurity is crucial for achieving a high yield of the desired product. Here are some key recommendations:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Dry Reagents and Solvents: Use freshly distilled or anhydrous grade phosphorus oxychloride and any solvents.
-
Careful Workup: During the workup procedure, minimize the exposure of the crude product to water, especially at elevated temperatures. When quenching the reaction with a base, it is advisable to do so at low temperatures.
Q4: Are there other potential impurities I should be aware of?
Besides 2-methoxy-9-acridone, other impurities can arise from the starting materials or side reactions:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of N-(4-methoxyphenyl)anthranilic acid in the crude product.
-
Polymeric Materials: The harsh conditions of the cyclization reaction can sometimes lead to the formation of small amounts of polymeric byproducts, which can complicate purification.
-
Products of Demethylation: While less commonly reported, the acidic and high-temperature conditions of the POCl3 reaction could potentially lead to the demethylation of the methoxy group, resulting in hydroxyacridine derivatives. Careful analysis of spectroscopic data is necessary to rule out such byproducts.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound and its most common impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Method | Expected Observations |
| This compound | C14H10ClNO | 243.69 | HPLC, NMR, MS | Main product peak |
| 2-methoxy-9-acridone | C14H11NO2 | 225.24 | HPLC, NMR, MS | Major impurity peak with a different retention time/spectral pattern |
Experimental Protocols
Key Experiment: Cyclization of N-(4-methoxyphenyl)anthranilic acid to this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
N-(4-methoxyphenyl)anthranilic acid
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, place N-(4-methoxyphenyl)anthranilic acid.
-
Under an inert atmosphere, carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a base, such as a concentrated ammonium hydroxide solution or a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic. Keep the mixture cool in an ice bath during neutralization.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
Purification Protocol: Recrystallization of this compound
Recrystallization is a common method for purifying the crude product.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added to the hot solution to decolorize it.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
How to prevent hydrolysis of 9-Chloro-2-methoxyacridine to 9-acridone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of hydrolysis of 9-Chloro-2-methoxyacridine to its corresponding 9-acridone derivative during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during my experiments?
A1: The primary degradation pathway for this compound is hydrolysis, which converts it to 9-methoxyacridone. This reaction involves the nucleophilic substitution of the chlorine atom at the 9-position by a water molecule. The resulting intermediate then tautomerizes to the more stable 9-acridone structure.
Q2: Under what conditions is this hydrolysis most likely to occur?
A2: Hydrolysis of this compound is significantly accelerated in the presence of water, especially under acidic or neutral conditions.[1] The reaction can be catalyzed by acid, where the acridine nitrogen is protonated, making the 9-position more susceptible to nucleophilic attack by water.[1]
Q3: How can I detect the presence of the 9-acridone byproduct in my sample?
A3: The formation of 9-methoxyacridone can be monitored using spectrophotometric methods, as this compound and 9-methoxyacridone have distinct UV-Vis absorption spectra.[1] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are also effective for separating and identifying the parent compound and its hydrolysis product.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. Storing it over a drying agent like potassium carbonate can further enhance its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a significant amount of a sparingly soluble, often yellowish, precipitate during the reaction. | The precipitate is likely 9-methoxyacridone, the hydrolysis product. This indicates the presence of water in your reaction. | - Confirm the identity of the precipitate using analytical methods (NMR, MS, or melting point).- Rigorously dry all glassware and solvents before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Consider adding 3Å molecular sieves to the reaction mixture to scavenge trace amounts of water. |
| Low yield of the desired 9-substituted product and presence of 9-methoxyacridone. | The rate of your desired nucleophilic substitution reaction is slower than or comparable to the rate of hydrolysis. | - Increase the concentration of your nucleophile to favor the desired reaction pathway.- If the desired reaction is not overly sensitive to temperature, consider lowering the reaction temperature to disfavor the hydrolysis reaction.- If your reaction chemistry allows, switch to a non-aqueous solvent system. |
| Inconsistent results or poor reproducibility in experiments involving this compound. | This could be due to variations in the amount of water present between experiments or degradation of the starting material. | - Standardize your procedure for drying solvents and glassware.- Always use freshly prepared or properly stored this compound.- Before use, check the purity of your this compound by TLC or melting point. |
| Hydrolysis occurs during the work-up procedure. | The work-up often introduces aqueous and sometimes acidic conditions, which promote hydrolysis. | - Quench the reaction mixture by pouring it into a cold, basic solution, such as a mixture of crushed ice and ammonia or a cold sodium hydroxide solution, to rapidly neutralize any acids.[2] |
Data Presentation
Table 1: Hypothetical Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of 9-Chloroacridine
| pH | Temperature (°C) | Hypothetical kobs (s-1) |
| 2.0 | 50 | 1.5 x 10-4 |
| 2.0 | 60 | 3.2 x 10-4 |
| 3.0 | 60 | 9.5 x 10-5 |
| 4.0 | 60 | 2.1 x 10-5 |
Note: This data is illustrative and intended to demonstrate the expected decrease in hydrolysis rate with increasing pH and the increase in rate with increasing temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution Reactions of this compound under Anhydrous Conditions
This protocol describes a general method for reacting this compound with a nucleophile while minimizing hydrolysis.
1. Materials and Reagents:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., dry DMF, dry DMSO, or dry toluene)
-
Anhydrous base (if required, e.g., potassium carbonate, triethylamine)
-
3Å Molecular sieves (activated)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the this compound, the nucleophile, and the anhydrous base (if applicable).
-
Add activated 3Å molecular sieves to the flask.
-
Add the anhydrous solvent via a syringe.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a base (e.g., aqueous ammonia or sodium bicarbonate solution) to quench the reaction and neutralize any acids.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring the Hydrolysis of this compound by UV-Vis Spectrophotometry
This protocol outlines a method to determine the rate of hydrolysis of this compound in an aqueous buffer.
1. Materials and Reagents:
-
This compound
-
Anhydrous solvent for stock solution (e.g., HPLC grade dioxane or acetonitrile)
-
Aqueous buffer solutions of desired pH
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Prepare a concentrated stock solution of this compound in the anhydrous organic solvent.
-
Set the spectrophotometer to the desired temperature.
-
Pipette the aqueous buffer solution into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.
-
To initiate the reaction, inject a small aliquot of the this compound stock solution into the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the medium.
-
Quickly mix the solution by inverting the sealed cuvette.
-
Immediately begin recording the absorbance of the solution over time at a pre-determined wavelength where the difference in absorbance between this compound and its hydrolysis product is maximal. It is recommended to perform an initial spectral scan of the starting material and the fully hydrolyzed product to determine the optimal wavelength.
-
The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the absorbance change versus time.
Visualizations
References
Technical Support Center: DNA Labeling with ACMA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 9-amino-6-chloro-2-methoxyacridine (ACMA) for DNA labeling.
Frequently Asked Questions (FAQs)
Q1: What is ACMA and how does it label DNA?
ACMA is a fluorescent probe that binds to DNA primarily through intercalation, inserting itself between the base pairs of the DNA double helix. It exhibits a preference for AT-rich regions of DNA. Upon binding, its fluorescence properties can be measured to study DNA concentration, structure, and interactions.
Q2: What are the spectral properties of ACMA?
ACMA has an excitation maximum around 411-419 nm and an emission maximum around 475-483 nm when bound to DNA.[1]
Q3: Is ACMA's fluorescence sensitive to experimental conditions?
Yes, ACMA's fluorescence is pH-dependent and can be quenched by the formation of a pH gradient.[1] Its fluorescence is also known to be quenched in the presence of guanine residues, meaning the fluorescence signal can be weaker with GC-rich DNA.[2]
Q4: How should I store ACMA?
ACMA powder should be stored at -20°C and protected from light. Stock solutions are typically prepared in methanol or DMSO and should also be stored at -20°C in the dark. Aqueous solutions are not recommended for long-term storage.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
A weak or absent fluorescent signal is a common issue in DNA labeling experiments. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incorrect Wavelengths | Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for ACMA (Ex: ~419 nm, Em: ~483 nm).[3] |
| Low ACMA Concentration | Increase the concentration of ACMA in your labeling reaction. Titrate the concentration to find the optimal signal-to-noise ratio. |
| Low DNA Concentration | Ensure you have a sufficient concentration of DNA in your sample. Verify DNA concentration using a reliable method before labeling. |
| Degraded ACMA | Use a fresh stock solution of ACMA. Ensure proper storage of the dye, protected from light and moisture. |
| Suboptimal Buffer pH | ACMA fluorescence is pH-dependent.[1] Ensure the pH of your buffer is optimal for ACMA fluorescence, typically around neutral pH (e.g., pH 7.0-7.4). |
| Fluorescence Quenching | If your DNA is GC-rich, fluorescence quenching by guanine residues may be significant.[2] Consider this possibility when interpreting results. The formation of a proton gradient across membranes can also quench ACMA fluorescence.[1][4] |
| Inefficient Intercalation | Optimize the dye-to-DNA ratio. Too little dye will result in a weak signal, while too much can lead to self-quenching or aggregation. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your labeled DNA. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Excess Unbound ACMA | Incorporate a purification step after labeling to remove unbound ACMA. This can be achieved through methods like ethanol precipitation or column purification. |
| Non-specific Binding | ACMA can bind non-specifically to other cellular components. Include washing steps after staining to remove non-specifically bound dye. |
| Contaminated Buffers or Reagents | Use high-purity, fresh buffers and reagents to avoid fluorescent contaminants. |
| Autofluorescence | If working with cellular samples, autofluorescence from endogenous molecules can be a problem. Image unstained control samples to assess the level of autofluorescence and apply appropriate background correction. |
Problem 3: Signal Fades Quickly (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.
| Potential Cause | Recommended Solution |
| Excessive Exposure to Excitation Light | Minimize the exposure time and intensity of the excitation light on your sample. Use neutral density filters to reduce illumination intensity. |
| Absence of Antifade Reagents | For microscopy, use a mounting medium containing an antifade reagent to reduce the rate of photobleaching. |
| High Oxygen Concentration | The presence of oxygen can accelerate photobleaching. If possible, use an oxygen-scavenging system in your buffer. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (DNA-bound) | ~411-419 nm | [1] |
| Emission Maximum (DNA-bound) | ~475-483 nm | [1] |
| Binding Constant (PD(I) complex) | (6.5 ± 1.1) x 10⁴ M⁻¹ | [5] |
| Binding Constant (PD(II) complex) | (5.5 ± 1.5) x 10⁴ M⁻¹ | [5] |
| Binding Constant (PD(III) complex) | (5.7 ± 0.03) x 10⁴ M⁻¹ | [5] |
Experimental Protocols
General Protocol for DNA Labeling with ACMA
This protocol provides a general workflow for labeling DNA with ACMA for fluorescence measurements.
Materials:
-
Purified DNA sample
-
ACMA powder
-
Methanol or DMSO for ACMA stock solution
-
Labeling buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
Procedure:
-
Prepare ACMA Stock Solution: Dissolve ACMA powder in methanol or DMSO to a stock concentration of 1-10 mM. Store in the dark at -20°C.
-
Prepare DNA Solution: Dilute your purified DNA to the desired concentration in the labeling buffer.
-
Labeling Reaction: Add the ACMA stock solution to the DNA solution to achieve the desired final dye-to-DNA base pair ratio. A starting point could be a 1:10 or 1:20 dye-to-base pair ratio.
-
Incubation: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for intercalation.
-
Measurement: Measure the fluorescence of the sample using a fluorometer or fluorescence microscope with the appropriate excitation and emission settings.
Note: For cellular imaging, additional steps for cell fixation, permeabilization, and washing will be required.
Troubleshooting Workflow
The following diagram provides a logical workflow to troubleshoot common issues during ACMA DNA labeling experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The mode of binding ACMA-DNA relies on the base-pair nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Ullmann-Goldberg Reaction for Acridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield of the Ullmann-Goldberg reaction for acridine synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the two main stages of acridine synthesis via the Ullmann-Goldberg reaction: the initial C-N coupling to form an N-arylanthranilic acid and the subsequent intramolecular cyclization to the acridone core.
Stage 1: Ullmann Condensation (N-Arylanthranilic Acid Synthesis)
Question: Why is the yield of my N-arylanthranilic acid consistently low?
Answer: Low yields in the initial Ullmann condensation are a frequent challenge. Several factors could be contributing to this issue:
-
Catalyst Deactivation: The Cu(I) catalyst is susceptible to oxidation. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.[1]
-
Impure Reactants: Impurities in the o-halobenzoic acid or the aniline derivative can interfere with the catalytic cycle. It is advisable to use purified reagents.
-
Suboptimal Reaction Temperature: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 150°C.[1] Modern protocols with appropriate ligands can lower this requirement, but the temperature is a critical parameter to optimize.
-
Inappropriate Ligand or Ligand-Free System: While some Ullmann reactions can proceed without a ligand, the use of a suitable ligand (e.g., 1,10-phenanthroline, N-methylglycine, L-proline) can significantly enhance the reaction rate and yield by stabilizing the copper catalyst.[2] A ligand screening is often a worthwhile endeavor.
-
Incorrect Base: The choice and amount of base are crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base not only deprotonates the amine but also influences the catalyst's activity.
Question: I am observing a significant amount of debromination of my aryl halide starting material. What causes this and how can I prevent it?
Answer: The formation of a debrominated arene is a common side reaction. This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[2] To minimize this side product, ensure that all glassware is oven-dried, use anhydrous solvents, and handle reagents in a manner that prevents exposure to atmospheric moisture.
Question: My reaction seems to stall and does not go to completion. What could be the reason?
Answer: Reaction stalling can be due to catalyst decomposition or product inhibition. The use of a suitable ligand can help stabilize the catalyst and improve its turnover number. If product inhibition is suspected, adjusting the reaction concentration or the rate of addition of starting materials might be beneficial.
Stage 2: Intramolecular Cyclization (Acridone Formation)
Question: The cyclization of my N-arylanthranilic acid to the acridone is giving a low yield and many side products. What are the likely side products and how can I improve the reaction?
Answer: The cyclization step, typically acid-catalyzed, can lead to several side products:
-
Sulfonation: When using sulfuric acid at elevated temperatures, sulfonation of the aromatic rings can occur.
-
Decarboxylation: Premature loss of the carboxylic acid group can result in the formation of diphenylamine derivatives.
-
Isomer Formation: For unsymmetrically substituted N-arylanthranilic acids, the cyclization may lead to a mixture of acridone isomers.[1]
To enhance the yield of the desired acridone, consider the following:
-
Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is often a milder and more effective alternative to sulfuric acid for this transformation.[3] Other reagents like POCl₃ have also been used.[3]
-
Anhydrous Conditions: Ensure the N-arylanthranilic acid is completely dry before adding it to the cyclizing agent.
-
Gradual Temperature Increase: A slow and controlled increase in temperature can help to minimize the formation of degradation products.
Data Presentation: Comparative Yields
The following tables summarize quantitative data on the Ullmann-Goldberg reaction for acridine synthesis, highlighting the impact of different reaction parameters on the yield.
Table 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
| o-Halobenzoic Acid | Aniline | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Chlorobenzoic Acid | Aniline | Copper Oxide | K₂CO₃ | Aniline (solvent) | Reflux | 82-93 | Organic Syntheses |
| 2-Bromobenzoic Acid | Substituted Anilines | Copper Acetate | - | Ionic Liquid | 170 | High | Gu, et al. |
Table 2: Cyclization of N-Phenylanthranilic Acid to 9-Acridone
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 100 | 4 | 90-95 | Organic Syntheses |
| PPA | 120-140 | 2-3 | Generally high | Various |
| POCl₃ | Reflux | - | Varies | Various |
Table 3: Microwave-Assisted Synthesis of Substituted 9-Acridones
| Aniline Derivative | Time (min) | Yield (%) |
| Aniline | 4 | 95 |
| p-Toluidine | 6 | 91 |
| o-Toluidine | 5.3 | 93 |
| p-Anisidine | 7 | 93 |
| o-Anisidine | 6.3 | 95 |
| (Reaction Conditions: o-Chlorobenzoic acid, substituted aniline, ZnCl₂, microwave irradiation at 160W)[3] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Aniline (155 g, 1.66 moles)
-
o-Chlorobenzoic acid (41 g, 0.26 mole)
-
Anhydrous potassium carbonate (41 g, 0.3 mole)
-
Copper oxide (1 g)
-
Decolorizing carbon
-
Concentrated hydrochloric acid
Procedure:
-
In a 1-L round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.
-
Reflux the mixture for 2 hours using an oil bath.
-
Remove the excess aniline by steam distillation (approximately 3 hours).
-
To the residual brown solution, add 20 g of decolorizing carbon, boil for 15 minutes, and filter by suction.
-
With stirring, add the filtrate to a mixture of 30 mL of concentrated hydrochloric acid and 60 mL of water.
-
Cool the mixture and filter the precipitated N-phenylanthranilic acid with suction.
-
Dry the product to a constant weight. The expected yield is 46–52 g (82–93%).
Protocol 2: Synthesis of 9-Acridone
This protocol is a continuation from Protocol 1, adapted from Organic Syntheses.
Materials:
-
N-Phenylanthranilic acid (42.7 g, 0.2 mole)
-
Concentrated sulfuric acid (100 mL)
-
Sodium carbonate
Procedure:
-
In a 500-mL flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.
-
Heat the solution on a boiling water bath for 4 hours.
-
Pour the reaction mixture into 1 L of boiling water. To minimize spattering, allow the solution to run down the side of the container.
-
Boil the mixture for 5 minutes and then filter the yellow precipitate.
-
Boil the moist solid for 5 minutes with a solution of 30 g of sodium carbonate in 400 mL of water.
-
Collect the solid by suction filtration and wash thoroughly with water.
-
Dry the crude acridone. The expected yield is 35.5–37.5 g (90-95%).
Visualizations
Ullmann-Goldberg Reaction Mechanism for Acridine Synthesis
Caption: A simplified workflow of the Ullmann-Goldberg reaction for acridine synthesis.
Experimental Workflow for Acridine Synthesis
Caption: A step-by-step experimental workflow for the synthesis of acridones.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in acridine synthesis.
References
Solving solubility issues with 9-Chloro-2-methoxyacridine in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with 9-Chloro-2-methoxyacridine in aqueous buffers.
Important Note on Compound Information: Publicly available data specifically for this compound is limited. Therefore, this guide also incorporates solubility principles and data from the closely related and well-documented compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA). The structural similarities suggest that the solubilization strategies will be largely applicable.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer.
A1: This is a common issue as this compound is predicted to have low water solubility. Here are several steps you can take:
-
Use of a Co-solvent: The most common method is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is highly effective for many acridine derivatives.[1][2] Ethanol or methanol can also be used.
-
Procedure: Prepare a concentrated stock solution in your chosen co-solvent (e.g., 10-50 mM in DMSO). Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%, but this should be empirically determined).
-
-
pH Adjustment: The predicted pKa of this compound is around 3.72.[3] This suggests that its solubility may be pH-dependent.
-
Acidic Conditions: In buffers with a pH below the pKa, the acridine nitrogen can become protonated, increasing its polarity and potentially its aqueous solubility. You can try dissolving the compound in a slightly acidic buffer.
-
Basic Conditions: Conversely, depending on the overall molecular properties, solubility might increase in alkaline conditions. It is often worthwhile to test a range of pH values.
-
-
Sonication and Heating:
-
Sonication: Sonicating the solution can help to break down particles and increase the rate of dissolution.
-
Warming: Gently warming the solution (e.g., to 37°C or up to 60°C for short periods with DMSO) can also aid in dissolving the compound.[1] However, be mindful of the thermal stability of the compound and other components in your buffer.
-
Q2: I'm seeing precipitation after adding my this compound stock solution to the buffer.
A2: This indicates that the compound's solubility limit has been exceeded in the final aqueous solution.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: You can try slightly increasing the percentage of the co-solvent in your final solution. However, be cautious as this may impact your biological system. Always run a vehicle control with the same concentration of the co-solvent to check for any effects.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
Q3: I'm concerned about the effect of the organic solvent on my cells/experiment.
A3: This is a valid concern.
-
Minimize Co-solvent Concentration: Always use the lowest possible concentration of the co-solvent.
-
Solvent Tolerance Testing: Before your main experiment, perform a dose-response experiment with the co-solvent alone to determine the maximum concentration that your system can tolerate without adverse effects.
-
Alternative Formulations: For in vivo studies or sensitive cell lines, consider alternative formulation strategies such as creating a suspension in carboxymethyl cellulose or using formulating agents like PEG400.[2]
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Specific data for this compound is limited. However, some predicted and measured properties are available. For comparison, data for the related compound ACMA is also provided.
Q2: What is a good starting solvent for making a stock solution of this compound?
A2: Based on data for the structurally similar ACMA, Dimethyl sulfoxide (DMSO) is an excellent choice for a stock solution.[1][2] ACMA is soluble in DMSO at concentrations up to approximately 31.25 mg/mL.[2] Methanol is another option, though the solubility is lower (approximately 1 mg/mL for ACMA).[4]
Q3: How should I store my this compound solutions?
A3:
-
Solid Form: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: For stock solutions in organic solvents like DMSO, it is recommended to aliquot into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions of acridine derivatives for more than one day, as they may be less stable and prone to precipitation.[4] It is best to prepare fresh dilutions in your aqueous buffer from the frozen stock solution immediately before each experiment.
Q4: What is the mechanism of action for this compound?
A4: While the specific mechanism of this compound is not extensively documented, acridine derivatives are well-known as DNA intercalating agents.[6] This means they insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects.[6] This property makes them candidates for anticancer research.[6][7] Some acridines also inhibit enzymes like topoisomerases.
Data Presentation
| Property | This compound | 9-Amino-6-chloro-2-methoxyacridine (ACMA) |
| Molecular Formula | C14H10ClNO | C14H11ClN2O |
| Molecular Weight | 243.69 g/mol | 258.70 g/mol [1] |
| Melting Point | 152-153 °C[3] | Not specified |
| Boiling Point | 414.9±15.0 °C (Predicted)[3] | 475.1°C at 760 mmHg[2] |
| Density | 1.304±0.06 g/cm3 (Predicted)[3] | 1.367 g/cm3 [2] |
| pKa | 3.72±0.10 (Predicted)[3] | Not specified |
| Solubility | Not well-documented | DMSO: ~31.25 mg/mL[2]Methanol: ~1 mg/mL[4]Water: Miscible (likely at low concentrations)[4] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weighing: Carefully weigh out the required amount of this compound powder in a suitable microcentrifuge tube.
-
Stock Solution Preparation: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can gently warm the solution to 37-60°C or sonicate it in a water bath until the solution is clear.[1]
-
Dilution: For your experiment, perform a serial dilution of the DMSO stock solution into your pre-warmed aqueous buffer to reach the final working concentration. Add the stock solution dropwise while vortexing the buffer to prevent immediate precipitation.
-
Final Check: Ensure the final solution is clear before use. The final DMSO concentration should ideally be below 1%.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer.
Protocol 2: pH Adjustment for Solubility Enhancement
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3.0 to 8.0).
-
Solubility Test: Add a small, known amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a relevant wavelength.
-
Optimal pH Selection: Use the buffer pH that provides the best solubility and is compatible with your experimental system.
Mandatory Visualization
Caption: Experimental workflow for solubilizing this compound.
Caption: Postulated mechanism of action for acridine derivatives.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 9-Amino-6-chloro-2-methoxyacridine I CAS#: 3548-09-2 I fluorescent probe I InvivoChem [invivochem.com]
- 3. This compound CAS#: 16492-13-0 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]
How to minimize photobleaching of acridine-based fluorescent probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of acridine-based fluorescent probes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for acridine-based probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This leads to a loss of fluorescence signal, which can be a significant issue when imaging dim or low-abundance targets, or when performing quantitative analysis, as it can skew data and lead to false results.[3] Acridine-based probes, like Acridine Orange (AO), are known to be susceptible to photobleaching, which can limit their use in experiments requiring long exposure times.[4]
Q2: What are the primary causes of photobleaching?
A2: The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS can then chemically modify the fluorophore, rendering it non-fluorescent.[5][6] The rate of photobleaching is influenced by several factors, including:
-
High-intensity illumination: The more intense the excitation light, the more likely the fluorophore is to enter a reactive triplet state.
-
Prolonged exposure: Longer exposure to excitation light increases the cumulative damage to the fluorophore.
-
Presence of oxygen: Molecular oxygen is a key reactant in the photochemical reactions that lead to photobleaching.
Q3: How can I minimize photobleaching in my experiments with acridine probes?
A3: There are several strategies to minimize photobleaching:
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[3]
-
Minimize Exposure Time: Keep the duration of exposure to the excitation light as short as possible for each image acquisition.[7]
-
Avoid Continuous Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light to find and focus on the region of interest.[3]
-
-
Use Antifade Reagents:
-
Incorporate an antifade reagent into your mounting medium or live-cell imaging buffer. These reagents work by scavenging reactive oxygen species.[4] Commonly used antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8] For live-cell imaging, specialized, less toxic antifade reagents are available.[9][10]
-
-
Choose the Right Imaging System:
-
Advanced microscopy techniques like spinning disk confocal or two-photon excitation microscopy can reduce photobleaching by minimizing out-of-focus excitation.
-
Q4: I am observing that the red lysosomal fluorescence of Acridine Orange is fading faster than the green nuclear fluorescence. Why is this happening and what can I do?
A4: The differential photobleaching rates between the red (aggregated in lysosomes) and green (intercalated with DNA) forms of Acridine Orange can be attributed to the different microenvironments. The acidic and high concentration environment of the lysosome can influence the photophysical properties of the aggregated dye. To address this, you can try the following:
-
Sequential Scanning: If using a confocal microscope, acquire the green and red channels sequentially rather than simultaneously to minimize crosstalk and potentially reduce the overall light exposure for each channel.
-
Optimize Laser Power Independently: Adjust the laser power for the red and green channels separately to use the minimum necessary for each.
-
Use a More Photostable Lysosomal Probe: If the red signal from Acridine Orange remains problematic, consider using a more photostable lysosomal probe for long-term imaging experiments.
Q5: Can the choice of mounting medium affect the photostability of my acridine probe?
A5: Yes, the mounting medium can significantly impact photostability. Mounting media with antifade reagents are designed to reduce photobleaching. Additionally, the refractive index (RI) of the mounting medium is crucial for high-resolution imaging. A mismatch between the RI of the mounting medium and the immersion oil of the objective lens can cause spherical aberrations and reduce signal intensity, which might indirectly lead to the need for higher excitation power and thus more photobleaching.[11][12] For optimal results, choose a mounting medium with a refractive index close to that of your immersion oil (typically around 1.52).[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal | High excitation light intensity. | Reduce the laser or lamp power. Use a neutral density filter. |
| Prolonged exposure to light. | Decrease the image acquisition time. Minimize the total time the sample is exposed to the excitation light. | |
| Absence of an antifade reagent. | Use a mounting medium containing an antifade reagent like n-propyl gallate or DABCO. For live-cell imaging, use a compatible live-cell antifade reagent.[9][10] | |
| High oxygen concentration. | For fixed samples, use an antifade reagent with oxygen scavenging properties. De-gassing the mounting medium can also help. | |
| Weak initial fluorescence signal | Antifade reagent is quenching the signal. | Some antifade reagents can slightly reduce the initial fluorescence intensity. Try a different antifade formulation. |
| Incorrect mounting medium pH. | Ensure the pH of the mounting medium is optimal for your probe. For many fluorophores, a slightly basic pH can be beneficial. | |
| Low probe concentration. | Optimize the staining concentration of your acridine-based probe. | |
| Differential photobleaching (e.g., red fades faster than green with Acridine Orange) | Different microenvironments affecting dye stability. | Use sequential scanning on a confocal microscope. Optimize excitation and emission settings for each channel independently. |
| Phototoxicity in live cells. | Reduce excitation light intensity and exposure time. Acridine Orange can be phototoxic, especially at high concentrations and with prolonged light exposure.[13] |
Quantitative Data on Photostability
The photostability of a fluorescent probe is often quantified by its photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Fluorescent Probe | Relative Photostability | Quantitative Data | Primary Applications |
| Acridine Orange | Low to Moderate | Fluorescence intensity can decrease to 6% of its initial value after 200 seconds of continuous excitation at 488 nm.[14] | dsDNA/ssRNA staining, cell cycle analysis, lysosome imaging[15] |
| Acridine Homodimer | High | More photostable than quinacrine.[15] | Chromosome banding (Q-banding), DNA visualization[15] |
| DAPI | Moderate | Generally more photostable than Hoechst dyes when bound to dsDNA.[2] | Nuclear counterstaining (A-T rich regions)[15] |
| SYBR Green I | Low | Known to be sensitive to photobleaching, which can be a limitation for long exposures.[2] | Real-time PCR (qPCR), gel electrophoresis[15] |
Note: The relative photostability is a qualitative assessment based on literature. For rigorous comparison, it is recommended to evaluate dyes under identical experimental conditions.[2]
Experimental Protocols
Protocol for Assessing Photostability of Acridine-Based Probes
This protocol provides a standardized method for quantifying the rate of photobleaching of an acridine-based fluorescent probe.
Objective: To determine the photobleaching half-life (t½) of an acridine probe under controlled illumination conditions.
Materials:
-
Cells or sample stained with the acridine-based probe
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Appropriate imaging buffer or mounting medium (with and without antifade reagents for comparison)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare your biological sample and stain with the acridine probe according to your standard protocol.
-
Mount the sample on a microscope slide using the desired mounting medium. For live-cell imaging, use an appropriate imaging chamber with imaging buffer.
-
-
Image Acquisition:
-
Place the sample on the microscope stage and locate a region of interest.
-
Set the microscope parameters (objective, excitation/emission filters, light source intensity, and camera settings) to achieve a good initial signal without saturating the detector. It is crucial to keep these settings constant throughout the experiment.
-
Acquire a time-lapse series of images of the same region of interest under continuous illumination. The time interval between images should be consistent (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) within a stained area of your sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean fluorescence intensity of a background region (an area with no stained structures) for each image and subtract this from the corresponding ROI intensity to correct for background fluorescence.
-
Normalize the corrected fluorescence intensity at each time point (It) to the initial fluorescence intensity (I0) using the formula: Normalized Intensity = It / I0
-
Plot the normalized fluorescence intensity against time.
-
Determine the photobleaching half-life (t½) as the time at which the normalized intensity reaches 0.5.
-
Visualizations
Caption: The Jablonski diagram illustrates the photobleaching process.
Caption: Workflow for assessing the photostability of fluorescent probes.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. benchchem.com [benchchem.com]
- 3. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. View of SYNTHESIS AND PHOTOPHYSICS OF АCRIDINE DERIVATIVES [hgs.osi.lv]
- 9. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. unige.ch [unige.ch]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Addressing non-specific binding of 9-Chloro-2-methoxyacridine in cellular imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-Chloro-2-methoxyacridine (ACMA) in cellular imaging experiments. The focus is to address the common challenge of non-specific binding and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ACMA) and what are its primary cellular targets?
This compound (ACMA) is a cell-permeable fluorescent probe. Its primary known cellular target is DNA, where it intercalates, particularly with a preference for poly(dA-dT) sequences.[1][2] This interaction forms the basis of its use as a nucleic acid stain. Additionally, ACMA's fluorescence is pH-sensitive and becomes quenched in acidic environments, which has led to its use in studying pH gradients across membranes.[1][3] It has also been identified as an inhibitor of acetylcholinesterase.[1][4]
Q2: What are the spectral properties of ACMA?
ACMA is typically excited by blue light and emits in the green-to-yellow range of the spectrum. The precise excitation and emission maxima can vary depending on the binding state and local environment.
Q3: What are the common causes of high background and non-specific binding with ACMA?
High background fluorescence and non-specific binding are common issues in fluorescence microscopy. For a probe like ACMA, potential causes include:
-
Excessive probe concentration: Using too high a concentration of ACMA can lead to binding to off-target molecules and cellular structures.
-
Probe aggregation: At high concentrations, fluorescent dyes can form aggregates that appear as bright, non-specific puncta.
-
Binding to unintended cellular components: Besides DNA, the planar, hydrophobic nature of the acridine ring may lead to interactions with other macromolecules and membranes.
-
Cellular autofluorescence: Endogenous fluorophores within the cell can contribute to background signal, especially when exciting with blue light.
-
Inadequate washing: Insufficient removal of unbound probe after staining will result in a generalized high background.
Q4: How can I be sure that the signal I am observing is from specific binding of ACMA?
Validating the specificity of ACMA binding is crucial. Two key experimental approaches are:
-
Competition Assay: Co-incubation with an excess of a known, unlabeled ligand for the target of interest should displace ACMA and reduce the fluorescent signal.
-
Co-localization Analysis: If ACMA is expected to bind to a specific organelle or structure, co-staining with a known marker for that structure can confirm spatial overlap.
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to troubleshooting and resolving common issues encountered when using ACMA for cellular imaging.
| Problem | Potential Cause | Recommended Solution |
| High, uniform background fluorescence across the entire image | 1. ACMA concentration is too high.2. Inadequate washing after staining. | 1. Titrate ACMA Concentration: Perform a concentration-response experiment to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio. Start with a low concentration (e.g., 0.1 µM) and incrementally increase it.2. Optimize Washing Steps: Increase the number and duration of wash steps with an appropriate buffer (e.g., phosphate-buffered saline, PBS) after ACMA incubation. |
| Bright, punctate staining not associated with a specific organelle | 1. ACMA precipitation or aggregation.2. Staining of acidic organelles (lysosomes). | 1. Ensure Solubilization: Ensure ACMA is fully dissolved in the working buffer before applying to cells. Consider a brief sonication of the stock solution.2. pH Considerations: Be aware of ACMA's pH sensitivity. The accumulation in acidic compartments can be a source of bright signals. Co-stain with a lysosomal marker to confirm. |
| Diffuse cytoplasmic or membrane staining | 1. Non-specific hydrophobic interactions.2. Binding to cytoplasmic RNA or other macromolecules. | 1. Inclusion of a Blocking Agent: While less common for small molecule probes than for antibodies, pre-incubation with a protein-rich solution like bovine serum albumin (BSA) may sometimes reduce non-specific binding.2. Increase Wash Stringency: Include a low concentration of a mild, non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to disrupt weak, non-specific interactions. |
| Signal observed in unstained control cells | 1. Cellular autofluorescence. | 1. Image Unstained Controls: Always image a sample of unstained cells using the same imaging parameters to determine the level of autofluorescence.2. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the ACMA signal from the autofluorescence spectrum.3. Background Subtraction: Use image analysis software to subtract the average background intensity from your images. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Photophysical Properties of this compound (ACMA)
| Property | Value | Reference |
| Excitation Maximum (Bound to DNA) | ~411-419 nm | [1][5] |
| Emission Maximum (Bound to DNA) | ~475-483 nm | [1][5] |
| Solubility | Miscible in water, 1 mg/mL in Methanol | [1] |
Table 2: Reported Binding Constants of this compound (ACMA)
| Binding Partner | Binding Constant (K) | Assay Conditions | Reference |
| DNA (Intercalation, PDI) | (6.5 ± 1.1) x 104 M-1 | In solution | [2][6] |
| DNA (Intercalation, PDII) | (5.5 ± 1.5) x 104 M-1 | In solution | [2][6] |
| DNA (Intercalation, PDIII) | (5.7 ± 0.03) x 104 M-1 | In solution | [2][6] |
| Acetylcholinesterase | Ki = 49 nM | [1][4] |
Key Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells
Note: This is a starting protocol adapted from general principles for acridine dyes. Optimal conditions, particularly ACMA concentration and incubation time, should be determined empirically for each cell type and experimental setup.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of ACMA in a serum-free culture medium or PBS. A starting concentration range of 0.5-5 µM is recommended for initial experiments.
-
Cell Staining: Remove the culture medium and wash the cells once with warm PBS. Add the ACMA staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove unbound probe.
-
Imaging: Image the cells immediately using appropriate filter sets for ACMA (Excitation: ~420 nm, Emission: ~480 nm).
Protocol 2: Competition Assay to Validate Binding Specificity
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Prepare Solutions:
-
ACMA staining solution at the optimal concentration determined previously.
-
A solution of a known, unlabeled competitor for the target of interest at a concentration 10-100 fold higher than that of ACMA.
-
A solution containing both ACMA and the competitor.
-
-
Incubation:
-
Control: Incubate one set of cells with the ACMA solution only.
-
Competition: Incubate another set of cells with the combined ACMA and competitor solution.
-
Competitor Alone (Optional): Incubate a third set of cells with the competitor solution alone to check for any intrinsic fluorescence.
-
-
Washing and Imaging: Wash and image all samples as described in Protocol 1.
-
Analysis: Quantify the fluorescence intensity in the control and competition samples. A significant reduction in fluorescence in the presence of the competitor indicates specific binding of ACMA to the target.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Workflow for validating binding specificity using a competition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]
- 5. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Calibration and Troubleshooting for ACMA-Based pH Gradient Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 9-amino-6-chloro-2-methoxyacridine (ACMA) for the measurement of pH gradients. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reliability of your ACMA-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is ACMA and how does it work as a pH indicator?
A1: ACMA is a fluorescent probe that is permeable to membranes in its neutral form. In an acidic environment, ACMA becomes protonated and trapped within the acidic compartment, leading to a self-quenching of its fluorescence. This change in fluorescence intensity is used to monitor the formation and dissipation of transmembrane pH gradients.
Q2: Can I create a standard pH calibration curve for ACMA?
A2: A simple, direct calibration curve of ACMA fluorescence versus bulk solution pH is generally not performed. This is because ACMA's fluorescence quenching is dependent on its accumulation and concentration within an acidic microenvironment (like the interior of a vesicle), rather than a direct response to the pH of the surrounding bulk solution. The calibration is therefore indirect, relating the change in fluorescence to the activity of proton pumps or channels.
Q3: What are the optimal excitation and emission wavelengths for ACMA?
A3: ACMA typically has an excitation maximum around 410-419 nm and an emission maximum in the range of 475-490 nm.[1] It is important to confirm the spectral properties with your specific instrumentation and experimental conditions.
Q4: What is the typical concentration of ACMA used in experiments?
A4: The working concentration of ACMA is typically in the low micromolar range, often between 0.5 µM and 2 µM.[2] The optimal concentration should be determined empirically for each specific experimental system to achieve a good signal-to-noise ratio without causing significant inner filter effects or membrane disruption.
Q5: Why is a K+ ionophore like valinomycin often included in ACMA assays?
A5: Proton transport across a membrane generates an electrochemical potential, which can inhibit further proton pumping. A K+ ionophore such as valinomycin is used to dissipate the electrical component of this gradient by allowing the counter-flow of potassium ions. This isolates the pH gradient, allowing for a more direct measurement of proton transport by ACMA fluorescence quenching.[3]
Experimental Protocol: Monitoring Proton Pumping Using ACMA Fluorescence Quenching
This protocol describes a typical experiment to monitor the formation of a pH gradient in proteoliposomes containing a proton pump (e.g., ATP synthase or bacteriorhodopsin).
Materials
-
Proteoliposomes with reconstituted proton pump
-
Assay Buffer (e.g., 10 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5)
-
ACMA stock solution (e.g., 1 mM in DMSO)
-
Proton pump substrate (e.g., ATP for ATP synthase, or a light source for bacteriorhodopsin)
-
Valinomycin stock solution (e.g., 1 µM in ethanol)
-
Protonophore (e.g., CCCP or FCCP) stock solution (e.g., 1 mM in ethanol) for dissipating the proton gradient
-
Fluorometer with appropriate excitation and emission filters
Procedure
-
Preparation:
-
Dilute the proteoliposomes to the desired concentration in the assay buffer in a fluorometer cuvette.
-
Add ACMA to a final concentration of 1-2 µM.
-
Add valinomycin to a final concentration of approximately 100-200 nM.
-
Place the cuvette in the fluorometer and allow the signal to stabilize while stirring gently.
-
-
Initiation of Proton Pumping:
-
Record a baseline fluorescence signal for 1-2 minutes.
-
Initiate proton pumping by adding the substrate (e.g., ATP to a final concentration of 1-2 mM) or by turning on the light source.
-
Continue recording the fluorescence signal. A decrease in fluorescence indicates the formation of an internal acidic environment and thus, proton pumping.
-
-
Dissipation of the pH Gradient:
-
Once the fluorescence signal has reached a steady-state low level, add a protonophore (e.g., CCCP to a final concentration of 1-5 µM).
-
The addition of the protonophore will collapse the pH gradient, leading to the de-quenching and recovery of ACMA fluorescence.
-
Continue recording until the fluorescence signal returns to the initial baseline level.
-
Data Analysis
-
Normalization: Normalize the fluorescence data by setting the initial baseline fluorescence to 100%.
-
Initial Rate of Quenching: Calculate the initial rate of fluorescence quenching by determining the slope of the initial linear portion of the quenching phase. This rate is proportional to the initial rate of proton pumping.
-
Extent of Quenching: Determine the maximum extent of fluorescence quenching as the percentage decrease from the initial baseline. This reflects the steady-state pH gradient established.
-
Rate of Recovery: The rate of fluorescence recovery after the addition of the protonophore can provide information on the passive proton permeability of the membrane.
Experimental Workflow Diagram
Caption: Workflow for an ACMA-based proton pumping assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Fluorescence Signal | Incorrect filter settings on the fluorometer. | Verify that the excitation and emission wavelengths are set correctly for ACMA (Ex: ~410 nm, Em: ~480 nm). |
| Low ACMA concentration. | Increase the ACMA concentration, but be mindful of potential artifacts at high concentrations. | |
| Inactive proton pumps in proteoliposomes. | Confirm the activity of your reconstituted protein using an alternative assay if possible. | |
| High Background Fluorescence | Autofluorescence from buffer components or impurities. | Use high-purity reagents and test the background fluorescence of the buffer alone. |
| Light scattering from the liposome suspension. | Ensure the liposome suspension is homogenous and not aggregated. Consider optimizing the liposome preparation protocol. | |
| No Fluorescence Quenching Upon Substrate Addition | Inactive proton pump. | Verify the integrity and activity of the reconstituted protein. |
| Insufficient substrate concentration. | Ensure the substrate (e.g., ATP) is added at a saturating concentration. | |
| Leaky vesicles. | The proteoliposomes may have high passive proton permeability. Prepare fresh liposomes and handle them gently to avoid rupture. | |
| Absence of a K+ gradient when using valinomycin. | Ensure that the concentration of KCl is higher inside the vesicles than outside to facilitate the valinomycin-mediated counter-ion flux. | |
| Fluorescence Signal Drifts or is Unstable | Photobleaching of ACMA. | Reduce the intensity of the excitation light or the duration of exposure. |
| Temperature fluctuations. | Ensure the cuvette holder is temperature-controlled and the buffer has reached thermal equilibrium. | |
| Aggregation or settling of proteoliposomes. | Ensure continuous, gentle stirring during the measurement. | |
| Incomplete Fluorescence Recovery After Protonophore Addition | Insufficient protonophore concentration. | Increase the concentration of the protonophore to ensure complete dissipation of the pH gradient. |
| Interaction of ACMA with internal vesicle components. | This can sometimes occur. The level of recovery should be consistent across replicate experiments to be considered a systematic effect. |
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting ACMA experiments.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters and expected results for an ACMA fluorescence quenching assay. Note that the exact values will vary depending on the specific experimental system.
| Parameter | Typical Value/Range | Notes |
| ACMA Concentration | 0.5 - 2.0 µM | Higher concentrations can lead to inner filter effects. |
| Proteoliposome Concentration | 50 - 200 µg/mL lipid | Dependent on the protein-to-lipid ratio. |
| Valinomycin Concentration | 100 - 200 nM | Should be titrated for optimal effect. |
| Protonophore (CCCP/FCCP) Concentration | 1 - 5 µM | Ensure complete dissipation of the pH gradient. |
| Initial Rate of Quenching | Varies | Proportional to the initial rate of proton transport. |
| Maximum Quenching (%) | 20 - 80% | Dependent on the magnitude of the pH gradient established. |
| Time to Reach Maximum Quenching | 1 - 10 minutes | Dependent on the activity of the proton pump. |
| Fluorescence Recovery (%) | > 90% | Incomplete recovery may indicate other issues. |
This technical support center provides a foundational understanding and practical guidance for conducting and troubleshooting ACMA-based pH gradient experiments. For more specific applications, further optimization of the described protocols may be necessary.
References
Technical Support Center: Refining Purification Protocols for Synthesized Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized acridine derivatives. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of acridine derivatives?
A1: Common impurities include unreacted starting materials and byproducts from side reactions. A frequent and often challenging impurity to remove is the corresponding acridone, which can form through hydrolysis of 9-chloroacridine precursors or the final product.[1][2]
Q2: My acridine derivative is brightly colored. Does this indicate impurity?
A2: Not necessarily. Many acridine derivatives are inherently colored, often appearing as yellow, orange, or red crystalline solids.[3] However, a significant color change or the presence of dark, tarry residues can indicate the presence of impurities. Activated charcoal can sometimes be used to remove colored impurities, but it should be used with caution as it can also adsorb the desired product.
Q3: I'm observing significant peak tailing during silica gel column chromatography of my 9-aminoacridine derivative. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying basic compounds like 9-aminoacridines on acidic silica gel. The basic nitrogen atom of the acridine core can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[1] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase to neutralize these active sites.[1]
Q4: My acridine derivative has poor solubility in common organic solvents. How can I effectively purify it?
A4: Poor solubility is a known challenge with some acridine derivatives.[2] Here are a few strategies to consider:
-
Recrystallization from high-boiling point solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, but their high boiling points can make them difficult to remove completely.
-
Salt formation: If your derivative has a basic nitrogen, converting it to a hydrochloride or other salt can alter its solubility profile, potentially making it more amenable to purification by recrystallization from different solvents.[2][4]
-
Preparative HPLC: Reversed-phase HPLC is a powerful technique for purifying compounds with challenging solubility.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Yellow/Orange band at the top of the column that doesn't move | The compound is insoluble in the chosen mobile phase. | Gradually increase the polarity of the mobile phase. If the compound remains immobile, consider switching to a different stationary phase like alumina or another purification technique.[1] |
| Poor separation of the desired product from an impurity | The chosen solvent system does not provide adequate resolution. The impurity may be a structurally similar byproduct, such as an acridone.[1][2] | Optimize the solvent system using thin-layer chromatography (TLC) with various solvent combinations. If co-elution persists, consider an alternative purification method like preparative HPLC or recrystallization.[1] |
| Streaking or multiple new spots on TLC of collected fractions | The acridine derivative may be unstable on silica gel, leading to decomposition on the column. | Minimize the time the compound spends on the column by using flash chromatography. Alternatively, use a less acidic stationary phase like neutral alumina.[1] |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals | The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly. | Try a less polar solvent or a solvent mixture. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[1] |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[1] |
| The purified product is still impure after recrystallization | The impurities have similar solubility characteristics to the product and co-crystallize. | A second recrystallization may be necessary. Alternatively, purify the material by column chromatography to remove the persistent impurities before a final recrystallization step.[1] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic acridine nitrogen and residual silanols on the stationary phase. Mobile phase pH is close to the pKa of the analyte. | Use a mobile phase with a lower pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the silanols and the basic analyte.[5][6] Use an end-capped column or a column specifically designed for the analysis of basic compounds. Increase the buffer concentration in the mobile phase.[5] |
| Poor Resolution | The gradient or isocratic mobile phase composition is not optimized for the separation. | Develop a focused gradient around the elution point of the target compound to improve separation from closely eluting impurities. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and organic modifiers (acetonitrile vs. methanol). |
| Carryover of sample between injections | The compound is adsorbing to parts of the HPLC system (e.g., injector, tubing). | Include a needle wash step with a strong solvent in the injection sequence. Flush the column with a strong solvent after each run. |
Data Presentation: Purification Outcomes for Acridine Derivatives
Table 1: Column Chromatography Purification Data
| Acridine Derivative | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| 9-Chloroacridine derivatives | Silica Gel | Automated flash chromatography | 5-50 | >95 | [7] |
| 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-(quinolin-3-yl)nicotinonitrile | Silica Gel | EtOAc/Hexanes (0:100 to 20:80) | 67 | Not specified | [8] |
| Substituted 2-aminonicotinonitrile derivative | Silica Gel | EtOAc/Hexanes (0:100 to 20:80) | 91 | Not specified | [8] |
Table 2: Recrystallization Purification Data
| Acridine Derivative | Recrystallization Solvent(s) | Yield (%) | Purity (%) | Reference |
| 2-Methyl-9-(phenylamino)acridine hydrochloride | Ethanol/Ether | 88 | Not specified | [3] |
| 2-Methyl-9-(p-tolylamino)acridine hydrochloride | Ethanol/Ether | 88 | Not specified | [3] |
| N-(4′-Methylbenzyl)Acridine-9-Ammonium Chloride | Not specified | 25.68 | Not specified | |
| N-(4′-Bromobenyl)acridine-9-ammonium bromide | Not specified | 39.9 | Not specified | |
| 8-(acridin-9-ylamino)octanoic acid | Diethyl ether | 30 | 99.1 | |
| 6-(acridin-9-ylamino)hexanoic acid | Diethyl ether | 30 | 95.5 |
Table 3: HPLC Purification Data
| Acridine Derivative | Column | Mobile Phase | Purity (%) | Reference |
| Acridine Orange | Reverse Phase (Newcrom R1) | Acetonitrile/Water/Phosphoric Acid | Not specified | [6][9] |
| Acridine Thio-derivatives | C18 (Nucleosil 100-5) | Acetonitrile/Water or Acetonitrile/Acetate buffer (pH 3.5) | Not specified | [10][11] |
| 9-Aminoacridine derivatives | C18 (Acquity HSS T3, 1.3 µm) | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | ≥95 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of acridine derivatives using flash column chromatography on silica gel.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point for many acridine derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.[12] For basic derivatives, the addition of 0.1-1% triethylamine to the eluent can improve peak shape. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Select a column size appropriate for the amount of crude material. A general guideline is to use 50-100 g of silica gel for every 1 g of crude mixture. Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring a level and crack-free bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the purification of solid acridine derivatives.
-
Solvent Selection: The ideal solvent is one in which the acridine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or dichloromethane/hexane.
-
Dissolution: In a fume hood, place the crude acridine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further increase the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 3: Purification by Preparative HPLC
This protocol provides a general method for the purification of acridine derivatives using preparative reversed-phase HPLC.
-
Method Development on Analytical Scale: First, develop a separation method on an analytical HPLC system. A common approach is to use a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample Preparation: Dissolve the crude acridine derivative in the initial mobile phase composition or a compatible solvent like methanol or DMF. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Preparative HPLC System Setup:
-
Column: Use a preparative C18 column with dimensions appropriate for the amount of material to be purified (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: Prepare the same mobile phase as used in the analytical method.
-
Flow Rate: Scale up the flow rate from the analytical method based on the column dimensions.
-
Gradient: Adjust the gradient time based on the new flow rate to maintain the same gradient slope as the analytical method.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative column. Collect fractions as the peaks elute from the column. Fraction collection can be triggered by time or by the detector signal (peak-based).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile with a volatile acid like TFA or formic acid.
Visualizations
Caption: General experimental workflow for the purification and analysis of synthesized acridine derivatives.
Caption: Troubleshooting decision tree for common purification issues with acridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Analysis of commercial samples of acridine orange using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Acridine Orange on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation and Quantification of Acridine Derivatives by Capillary Liquid Chromatography | Chemické listy [w.chemicke-listy.cz]
- 11. Quantification and purity determination of newly synthesized thioacridines by capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
Best practices for storing and handling 9-Chloro-2-methoxyacridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 9-Chloro-2-methoxyacridine.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the recommended storage conditions for this compound? A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage at 2-8°C. For long-term storage, refer to the supplier's specific instructions.
-
Q2: How should I handle the compound upon receipt? A2: Upon receipt, it is best practice to store the compound under the recommended conditions immediately. Visually inspect the container for any damage or leakage.
-
Q3: Is this compound sensitive to light or moisture? A3: While specific data on the light and moisture sensitivity of this compound is limited, acridine derivatives, in general, can be sensitive to light. It is recommended to store it protected from light. The compound should be handled in a dry environment to prevent hydrolysis.
Handling and Safety
-
Q4: What personal protective equipment (PPE) should be worn when handling this compound? A4: When handling this compound, it is crucial to wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
-
Q5: What are the primary hazards associated with this compound? A5: this compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[3] It is important to avoid inhalation of dust and direct contact with skin and eyes.[1]
-
Q6: What should I do in case of accidental exposure? A6:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Q7: How should I dispose of waste containing this compound? A7: Dispose of waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.
Solubility and Preparation of Solutions
-
Q8: What solvents can be used to dissolve this compound? A8: Specific solubility data for this compound is not readily available. However, based on its structure, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents. It is recommended to perform a small-scale solubility test before preparing a stock solution.
-
Q9: Are there any best practices for preparing solutions of this compound? A9: When preparing solutions, it is advisable to use an inert gas atmosphere (e.g., argon or nitrogen) to prevent potential degradation, especially if the solution is to be stored. For aqueous solutions, it is often recommended not to store them for more than a day to avoid potential hydrolysis or precipitation.[5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in synthetic chemistry.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a nucleophilic substitution reaction | 1. Purity of reactants: Impurities in this compound or the nucleophile can inhibit the reaction. 2. Reaction conditions: The temperature may be too low, or the reaction time may be insufficient. Acridine syntheses often require high temperatures.[6] 3. Solvent choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or intermediates. 4. Inadequate base: If a base is required to neutralize HCl formed during the reaction, it may be too weak or used in an insufficient amount. | 1. Check purity: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2. Optimize conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Consider extending the reaction time. 3. Solvent screening: Try different aprotic polar solvents like DMF, DMSO, or acetonitrile. 4. Select a suitable base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. |
| Formation of multiple products (side reactions) | 1. Reaction with solvent: The nucleophile or the product might be reacting with the solvent. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Multiple reactive sites: Although the 9-position is the most reactive for nucleophilic substitution on the acridine ring, other positions might react under harsh conditions.[7] | 1. Choose an inert solvent: Select a solvent that is unreactive under the reaction conditions. 2. Lower the temperature: If possible, run the reaction at a lower temperature to minimize decomposition. 3. Protecting groups: If there are other reactive functional groups on your nucleophile, consider using protecting groups. |
| Difficulty in purifying the final product | 1. Similar polarity of product and starting material: This can make chromatographic separation challenging. 2. Presence of colored impurities: Acridine derivatives are often colored, and even small amounts of impurities can be intensely colored. 3. Product insolubility: The product may be poorly soluble in common chromatography solvents. | 1. Optimize chromatography: Try different solvent systems for column chromatography or consider preparative TLC. Recrystallization might also be an effective purification method. 2. Use activated carbon: Treatment with activated carbon can sometimes help in removing colored impurities.[6] 3. Recrystallization from a high-boiling solvent: If the product is a solid, recrystallization from a suitable solvent is often the best purification method. |
| Inconsistent experimental results | 1. Variability in reagent quality: The purity of this compound can vary between batches or suppliers. 2. Atmospheric moisture: Some reactions involving acridines can be sensitive to moisture. | 1. Standardize reagents: If possible, use reagents from the same batch for a series of experiments. Always verify the purity of a new batch. 2. Use anhydrous conditions: Ensure that your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ClNO | [2] |
| Molecular Weight | 243.69 g/mol | N/A |
| Melting Point | 152-153 °C | [2] |
| Boiling Point (Predicted) | 414.9 ± 15.0 °C | [2] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.72 ± 0.10 | [2] |
Experimental Protocols
Protocol: Synthesis of a 9-Aminoacridine Derivative from this compound
This protocol is a general guideline for the nucleophilic substitution of the chlorine atom at the 9-position of this compound with an amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or ethanol)
-
A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine (1.1 equivalents) to the solution, followed by the base (2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature determined by the reactivity of the amine) and stir.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid (e.g., potassium carbonate) is present, filter it off.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 9-aminoacridine derivative.
Visualizations
Caption: General laboratory workflow for handling this compound.
Caption: Synthetic pathway for a 9-aminoacridine derivative.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 16492-13-0 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Complex Fluorescence Emission Spectra of ACMA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex fluorescence emission spectra of 9-amino-6-chloro-2-methoxyacridine (ACMA).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments with ACMA.
Q1: Why is my baseline ACMA fluorescence signal noisy or unstable?
A noisy or unstable baseline can be attributed to several factors:
-
Incomplete mixing: Ensure that the ACMA probe and other components in the cuvette are thoroughly mixed before starting the measurement.
-
Precipitation of components: Visually inspect the sample for any precipitation. Components of the assay buffer or the experimental compound, if not fully soluble, can scatter light and cause fluctuations in the fluorescence signal.
-
Instrument instability: Check the stability of the spectrofluorometer's lamp and detector. Allow the instrument to warm up sufficiently before starting measurements.
-
Photobleaching: Continuous exposure of ACMA to the excitation light can lead to photobleaching, causing a gradual decrease in the fluorescence signal. Use the lowest necessary excitation intensity and minimize the duration of exposure.
Q2: I am not observing the expected fluorescence quenching after initiating the proton-pumping process. What could be the reason?
Several factors can lead to a lack of fluorescence quenching:
-
Inactive proton pumps: The primary reason for no quenching is often the inactivity of the reconstituted proton pumps (e.g., ATP synthase, bacteriorhodopsin). Verify the activity of your protein preparation.
-
Leaky vesicles: If the liposomes or membrane vesicles are leaky to protons, a stable pH gradient cannot be established, and thus no quenching will be observed. The addition of a protonophore like CCCP should result in a rapid drop in fluorescence if the vesicles are intact.[1]
-
Incorrect buffer composition: The buffer composition is critical. Ensure the absence of protonophores or other uncoupling agents in your assay buffer, unless used as a control.
-
Sub-optimal ACMA concentration: While the optimal concentration can vary, a typical starting point is around 0.5 to 1 µM.[2][3] Too low a concentration might not provide a sufficient signal, while too high a concentration can lead to self-quenching and other artifacts.
Q3: My ACMA fluorescence is increasing instead of quenching. What does this indicate?
An increase in ACMA fluorescence can be a complex phenomenon. In some biological systems, such as intact cyanobacterial cells, a combination of quenching and enhancement has been observed.[4] This dual behavior is thought to be caused by the opposing orientation of different membrane systems (e.g., thylakoid and cell membranes).[4] An enhancement might indicate that ACMA is moving into a more hydrophobic environment where its fluorescence is intrinsically higher, or it could be related to a dissipation of a pre-existing pH gradient.
Q4: The fluorescence quenching is very slow or incomplete. How can I optimize the assay?
-
Optimize protein-to-lipid ratio: The density of active proton pumps in the vesicle membrane will directly affect the rate and extent of quenching. Titrate the protein-to-lipid ratio during reconstitution to find the optimal concentration.
-
Substrate concentration: Ensure that the substrate driving the proton pump (e.g., ATP for ATP synthase, light for bacteriorhodopsin) is not limiting.
-
Presence of counter-ionophores: To facilitate the formation of a significant pH gradient (ΔpH), it is often necessary to dissipate the simultaneously generated membrane potential (Δψ). This is typically achieved by adding a K⁺ ionophore like valinomycin in the presence of K⁺ ions.[1][5]
Q5: How do I differentiate between true proton pumping-induced quenching and artifacts?
It is crucial to run proper controls to validate your results:
-
Protonophore control: At the end of the experiment, add a protonophore (e.g., CCCP or FCCP).[1][5] This will collapse the proton gradient, and you should observe a de-quenching (return to the initial fluorescence level). A rapid drop in fluorescence upon CCCP addition can also be indicative of an intact membrane.[1]
-
Inhibitor control: Use a specific inhibitor for your proton pump. Pre-incubation with the inhibitor should abolish or significantly reduce the fluorescence quenching. For example, oligomycin can be used to inhibit ATP synthase.[2]
-
No-substrate control: Run a control experiment without the substrate that powers the pump (e.g., no ATP or no light). No significant quenching should be observed in this case.
Q6: Can the test compounds I am screening interfere with the ACMA assay?
Yes, test compounds can interfere in several ways:
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of ACMA.[6] Run a control with the compound alone to check for this.
-
Fluorescence quenching: The compound might directly quench the fluorescence of ACMA. This can be tested by adding the compound to a solution of ACMA in the absence of vesicles.
-
Protonophoric activity: The compound might act as a protonophore, dissipating the pH gradient.
-
Light scattering: Insoluble compounds can increase light scattering, leading to artifacts.
Experimental Protocols & Data Presentation
Standard ACMA Fluorescence Quenching Assay Protocol
This protocol provides a general framework for measuring proton pumping in proteoliposomes using ACMA.
-
Preparation of Proteoliposomes: Co-reconstitute the proton pump of interest and the F₀F₁-ATP synthase into liposomes.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer. A typical buffer might contain 10 mM HEPES, 150 mM KCl, and 2 mM MgCl₂, adjusted to the desired pH (e.g., 7.5).
-
Reaction Mixture Setup: In a fluorescence cuvette, add the assay buffer, proteoliposomes, and a K⁺ ionophore like valinomycin (e.g., 1 µM).
-
ACMA Addition: Add ACMA to a final concentration of 0.5-1.0 µM.
-
Baseline Measurement: Record the stable baseline fluorescence (Excitation: ~410 nm, Emission: ~480 nm).
-
Initiation of Proton Pumping: Initiate the reaction by adding the substrate (e.g., ATP to a final concentration of 2 mM).
-
Quenching Measurement: Record the decrease in fluorescence intensity over time until a steady state is reached.
-
Collapse of Proton Gradient: Add a protonophore like CCCP (e.g., 5 µM) to dissipate the pH gradient and record the recovery of fluorescence.
Data Presentation
For clear comparison of results, quantitative data should be summarized in tables.
| Condition | Initial Fluorescence (a.u.) | Quenched Fluorescence (a.u.) | % Quenching | Initial Rate of Quenching (a.u./s) |
| Control | 1000 | 980 | 2% | 0.5 |
| + ATP | 1000 | 300 | 70% | 50 |
| + ATP + Inhibitor | 1000 | 950 | 5% | 2 |
| + ATP, No Valinomycin | 1000 | 800 | 20% | 10 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ACMA fluorescence quenching by a proton gradient.
Caption: A typical experimental workflow for an ACMA fluorescence quenching assay.
Caption: A decision tree for troubleshooting the absence of fluorescence quenching.
References
- 1. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to DNA Intercalating Agents: 9-Chloro-2-methoxyacridine vs. Standard Chemotherapeutics
Introduction
DNA intercalating agents are molecules capable of inserting themselves between the base pairs of the DNA double helix. This physical disruption of the DNA structure is a potent mechanism for inducing cytotoxicity, as it can inhibit critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] This property has made them a cornerstone of cancer chemotherapy for decades.[3] This guide provides a comparative analysis of 9-Chloro-2-methoxyacridine (ACMA), a fluorescent probe with intercalating properties, against well-established DNA intercalating agents used in research and clinical settings, including Doxorubicin, Daunorubicin, and the common laboratory stain, Ethidium Bromide.
Compound Profiles and Mechanisms of Action
This compound (ACMA)
9-Amino-6-chloro-2-methoxyacridine, or ACMA, is a cell-permeable fluorescent probe that functions as a DNA intercalator.[4] It is particularly useful for labeling DNA, exhibiting excitation/emission maxima of approximately 411/475 nm, respectively, when bound.[4] Studies show that ACMA's interaction with DNA is complex, potentially forming three distinct complexes that involve both classical intercalation and external binding.[5][6] Its fluorescence is pH-dependent, a property that has been utilized to measure pH gradients across membranes in various biological systems.[4][7] Beyond its use as a probe, ACMA exhibits cytotoxic properties, making it a compound of interest for further investigation.[5]
Doxorubicin (DOX)
Doxorubicin is a powerful anthracycline antibiotic widely used in cancer chemotherapy.[1] Its anticancer effect is multifaceted, stemming from several mechanisms:
-
DNA Intercalation: The planar structure of doxorubicin allows it to insert between DNA base pairs, distorting the helix and obstructing DNA and RNA polymerases.[2]
-
Topoisomerase II Inhibition: It stabilizes the complex between the enzyme topoisomerase II and DNA. This prevents the re-ligation of DNA strands after the enzyme creates breaks to relieve torsional strain, leading to an accumulation of double-strand breaks.[1][2]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin's quinone moiety can undergo redox cycling, producing ROS that damage DNA, proteins, and lipids.[1]
This combination of activities makes it a potent cytotoxic agent, though its clinical use is limited by a significant risk of cardiotoxicity.[8]
Daunorubicin (DNR)
Daunorubicin, another anthracycline antibiotic, is structurally and mechanistically similar to doxorubicin and is a mainstay in the treatment of acute leukemias.[9] Like doxorubicin, it exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[9] It is also known to generate ROS, contributing to its overall cytotoxicity.[10]
Ethidium Bromide (EtBr)
Ethidium Bromide is a classic DNA intercalating agent most famous for its use as a fluorescent stain for nucleic acids in molecular biology laboratories.[11][12] Upon intercalation, its fluorescence is enhanced significantly.[11] While highly effective as a laboratory tool, its mutagenic properties necessitate careful handling. Its binding affinity for DNA is well-characterized, making it a common standard in DNA binding studies.[12]
Quantitative Performance Data
The following table summarizes key quantitative metrics for the compared DNA intercalating agents, including their DNA binding affinity and observed cytotoxicity in various cell lines.
| Compound | Primary Mechanism(s) of Action | DNA Binding Constant (Ka) | Cytotoxicity Data (IC50 / GI50) |
| This compound (ACMA) | DNA Intercalation, External Binding | (6.5 ± 1.1) x 10⁴ M⁻¹ (Complex I)[5][6](5.5 ± 1.5) x 10⁴ M⁻¹ (Complex II)[5][6](5.7 ± 0.03) x 10⁴ M⁻¹ (Complex III)[5][6] | IC50: 5.1 µM (24h exposure)[13] |
| Doxorubicin (DOX) | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation[1][8] | Binding Free Energy (ΔG): -7.7 ± 0.3 kcal mol⁻¹[14] | Potent cytotoxic agent used clinically.[3] |
| Daunorubicin (DNR) | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation[9][10] | Not specified in retrieved results. | GI50 (24h): • 0.597 µM (HCT116 cells)[15] • 0.547 µM (HT29 cells)[15] • 25.55 µM (DLD-1 cells)[15] |
| Ethidium Bromide (EtBr) | DNA Intercalation | 3.1 x 10⁵ M⁻¹[11] (Range: 10⁴ - 10⁶ M⁻¹)[12] | Primarily used as a lab stain; mutagenic. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DNA intercalating agents. Below are protocols for two key experiments.
DNA Binding Assessment: Fluorescence Intercalator Displacement (FID) Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a fluorescent probe already bound to DNA.
-
Principle: A fluorescent intercalator, such as Ethidium Bromide, exhibits a significant increase in fluorescence upon binding to DNA. When a competing test compound is introduced, it displaces the fluorescent probe from the DNA, resulting in a measurable decrease in fluorescence intensity. This quenching is proportional to the binding affinity of the test compound.[16]
-
Methodology:
-
Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl, NaCl, EDTA, pH 8.0).
-
Probe Binding: Add a fluorescent probe (e.g., Ethidium Bromide or Thiazole Orange) to the DNA solution to form a stable fluorescent complex. Allow this mixture to incubate to saturation.
-
Titration: Record the initial, stable fluorescence of the DNA-probe complex.
-
Displacement: Incrementally add aliquots of the test compound (e.g., ACMA) to the cuvette. After each addition, allow the solution to equilibrate for a few minutes.
-
Measurement: Measure the fluorescence intensity after each addition of the test compound.
-
Analysis: Plot the decrease in fluorescence against the concentration of the test compound. The data can be fitted to a suitable binding model to calculate the binding constant (Ka) or IC50 (the concentration of the compound required to displace 50% of the fluorescent probe).
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[18] The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle-only control.
-
MTT Addition: Remove the media containing the compound. Add a fresh solution of serum-free media and MTT solution (typically 0.5 mg/mL) to each well.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[18][19]
-
Solubilization: Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the insoluble formazan crystals.[20] Mix thoroughly to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value—the concentration that inhibits 50% of cell viability.
-
Visualized Pathways and Workflows
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | CAS#:3548-09-2 | Chemsrc [chemsrc.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukessays.com [ukessays.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. static.igem.wiki [static.igem.wiki]
Rise of the Multi-Headed Acridines: A Comparative Analysis of Mono-, Bis-, and Tetra-Acridine Compounds in the Fight Against Leishmaniasis
A detailed examination of mono-, bis-, and tetra-acridine derivatives reveals that increasing the number of acridine moieties can significantly enhance antileishmanial activity, though this often comes at the cost of increased cytotoxicity. Key findings from comparative studies highlight specific bis- and tetra-acridine compounds with potent activity against Leishmania infantum and suggest a multi-target mechanism of action primarily centered on the disruption of DNA metabolism.
Leishmaniasis, a parasitic disease affecting millions globally, continues to demand novel therapeutic strategies due to the limitations of current treatments. Acridine-based compounds have long been investigated for their antiparasitic properties. This guide provides a comparative analysis of the antileishmanial activity of mono-, bis-, and tetra-acridine derivatives, supported by experimental data, to inform future drug development efforts in this critical area.
Comparative Antileishmanial Activity
A pivotal study investigating a series of 7-substituted 9-chloro and 9-amino-2-methoxyacridines and their corresponding bis- and tetra-acridine complexes against Leishmania infantum provides a clear framework for comparison. The antileishmanial activity was assessed against both the extracellular promastigote and intracellular amastigote forms of the parasite, with cytotoxicity evaluated in human monocyte-derived macrophages to determine the selectivity index (SI).
The results demonstrate that while several mono-acridine compounds exhibit potent antileishmanial activity, certain bis- and tetra-acridine derivatives show significantly enhanced efficacy. Notably, the 9-amino derivatives consistently displayed greater activity than their 9-chloro counterparts, underscoring the importance of this functional group for interaction with parasitic macromolecules.[1]
Key Observations:
-
Mono-acridines: Compound A2 (a 7-substituted 9-amino-2-methoxyacridine) emerged as a standout among the mono-acridines, with a high selectivity index of 183.5, indicating a favorable balance between antileishmanial activity and toxicity.[1]
-
Bis-acridines: The dimeric compound B16 demonstrated potent antileishmanial activity coupled with a significant selectivity index of 159.2.[1] The activity of bis-acridines is influenced by the length and nature of the linker joining the two acridine units.[1][2]
-
Tetra-acridines: Among the tetrameric complexes, compound C20 was identified as a strong antileishmanial agent with a selectivity index of 139.4.[1]
The data suggests that while increasing the number of acridine units can lead to enhanced antiparasitic action, it does not universally guarantee a better therapeutic window. The structure of the linker in bis- and tetra-acridines, as well as the substitutions on the acridine ring, play a crucial role in modulating both activity and toxicity.[1][3]
Data Summary
The following tables summarize the in vitro antileishmanial activity and cytotoxicity of representative mono-, bis-, and tetra-acridine compounds against Leishmania infantum.
Table 1: Antileishmanial Activity and Cytotoxicity of Representative Mono-Acridines (A Series)
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | IC50 Human Monocytes (µM) | Selectivity Index (SI) |
| A2 | 0.9 | 0.4 | 73.4 | 183.5 |
| A57 | 0.8 | 0.7 | >100 | >142.8 |
Table 2: Antileishmanial Activity and Cytotoxicity of a Representative Bis-Acridine (B Series)
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | IC50 Human Monocytes (µM) | Selectivity Index (SI) |
| B16 | 0.4 | 0.3 | 47.8 | 159.2 |
Table 3: Antileishmanial Activity and Cytotoxicity of a Representative Tetra-Acridine (C Series)
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | IC50 Human Monocytes (µM) | Selectivity Index (SI) |
| C20 | 0.3 | 0.2 | 27.9 | 139.4 |
Data extracted from a study by Robin et al. on Leishmania infantum.[1] The Selectivity Index (SI) is calculated as the ratio of the IC50 on human monocytes to the IC50 on amastigotes.
Proposed Mechanism of Action
The primary mechanism of action for these acridine derivatives is believed to be the disruption of DNA metabolism.[1][3] The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, interfering with crucial cellular processes such as replication and transcription. However, evidence also points towards a multi-target approach, with secondary effects observed on protein and lipid metabolism.[1][3] This multi-faceted attack could be beneficial in overcoming drug resistance mechanisms in the parasite.
Caption: Proposed multi-target mechanism of antileishmanial acridines.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative studies.
In Vitro Antileishmanial Activity Against Promastigotes
-
Parasite Culture: Leishmania infantum promastigotes were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Drug Assay: Exponentially growing promastigotes were seeded in 96-well plates at a density of 10^5 cells/ml.
-
Compound Addition: The acridine compounds were dissolved in DMSO and added to the wells at various concentrations.
-
Incubation: The plates were incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability was determined using a resazurin-based assay, and the 50% inhibitory concentration (IC50) was calculated.
In Vitro Antileishmanial Activity Against Intracellular Amastigotes
-
Macrophage Culture: Human monocytic cell lines (e.g., THP-1) were differentiated into macrophages using phorbol myristate acetate.[1]
-
Infection: The adherent macrophages were infected with stationary-phase promastigotes at a ratio of 1:10 (macrophage:parasite).
-
Removal of Extracellular Parasites: After a 24-hour incubation, non-internalized promastigotes were removed by washing.
-
Compound Treatment: The infected macrophages were then treated with varying concentrations of the acridine compounds for 72 hours.
-
Quantification: The number of intracellular amastigotes was determined by microscopy after Giemsa staining, and the IC50 was calculated.
Cytotoxicity Assay
-
Cell Culture: Human monocytes were cultured in appropriate media and seeded in 96-well plates.
-
Compound Exposure: The cells were exposed to a range of concentrations of the acridine derivatives for 72 hours.
-
Viability Measurement: Cell viability was assessed using a standard method such as the MTT or resazurin assay.
-
IC50 Determination: The 50% cytotoxic concentration (IC50) was determined from the dose-response curves.
Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.
References
- 1. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis-Acridines as Lead Antiparasitic Agents: Structure-Activity Analysis of a Discrete Compound Library In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of 7-substituted 9-chloro and 9-amino-2-methoxyacridines and their bis- and tetra-acridine complexes against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 9-Chloro-2-methoxyacridine as a Chemical Probe for Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Amino-6-chloro-2-methoxyacridine (ACMA), a potential chemical probe for cancer research, with other established DNA intercalating agents. The performance of ACMA is evaluated based on its cytotoxic activity, with supporting experimental data and detailed methodologies for key validation experiments.
Executive Summary
9-Amino-6-chloro-2-methoxyacridine (ACMA) is a fluorescent DNA intercalator that exhibits cytotoxic properties against cancer cells. This guide presents a comparative analysis of ACMA's potency against the well-established chemotherapeutic drug Doxorubicin and discusses its potential as a chemical probe. While ACMA shows promise, further validation of its selectivity and a deeper understanding of its impact on specific cancer-related signaling pathways are necessary for its confident application in cancer research.
Comparative Analysis of Cytotoxicity
The efficacy of a potential anti-cancer agent is primarily assessed by its cytotoxicity towards cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| ACMA | K562 | Chronic Myelogenous Leukemia | 3 hours | 26.9 | [1] |
| 24 hours | 5.1 | [1] | |||
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | 6.94 ± 0.21 | [2] |
Key Observation: In the K562 human chronic myelogenous leukemia cell line, ACMA demonstrates significant cytotoxicity, with its potency increasing with longer exposure time. After 24 hours, the IC50 value of ACMA (5.1 µM) is comparable to that of the widely used chemotherapeutic drug Doxorubicin (6.94 ± 0.21 µM) in the same cell line, suggesting its potential as a potent anti-cancer agent.
Alternative DNA Intercalating Probes
For comparative purposes, it is essential to consider other fluorescent DNA intercalators commonly used in cancer research.
| Probe | Mechanism of Action | Common Applications in Cancer Research |
| Ethidium Bromide (EtBr) | Intercalates into double-stranded DNA, leading to fluorescence enhancement. | Visualization of DNA in gel electrophoresis, assessment of mitochondrial DNA content, and induction of differentiation in some cancer cell lines.[3][4] |
| Propidium Iodide (PI) | A fluorescent intercalating agent that is membrane-impermeant in live cells. It stains the DNA of dead or membrane-compromised cells. | Quantification of cell death and apoptosis, and analysis of the cell cycle by flow cytometry.[5][6] |
Understanding the Mechanism of Action: DNA Intercalation and Beyond
The primary mechanism of action for acridine derivatives like ACMA is the intercalation into the DNA double helix. This process disrupts the normal function of DNA, leading to the inhibition of replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).
dot graph "DNA_Intercalation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
ACMA [label="ACMA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA"]; Intercalation [label="DNA Intercalation", fillcolor="#FBBC05"]; Replication_Block [label="Replication Block"]; Transcription_Block [label="Transcription Block"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ACMA -> Intercalation [label="Binds to DNA"]; DNA -> Intercalation; Intercalation -> Replication_Block; Intercalation -> Transcription_Block; Replication_Block -> Cell_Cycle_Arrest; Transcription_Block -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } Caption: General signaling pathway initiated by DNA intercalation.
While DNA intercalation is the foundational event, its downstream consequences on specific cellular signaling pathways are critical for validating a chemical probe. The induction of apoptosis is a key outcome, often mediated by the activation of a cascade of enzymes called caspases. Furthermore, the arrest of the cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinase inhibitors. Further research is needed to elucidate the specific effects of ACMA on these pathways.
Experimental Protocols for Validation
To rigorously validate ACMA as a chemical probe, a series of well-defined experiments are required.
Cytotoxicity and Selectivity Assessment
Objective: To determine the potency of ACMA against various cancer cell lines and to assess its selectivity for cancer cells over normal cells.
Experimental Workflow:
dot graph "Cytotoxicity_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Culture Cancer and\nNormal Cell Lines"]; treatment [label="Treat cells with varying\nconcentrations of ACMA"]; incubation [label="Incubate for 24, 48, 72 hours"]; mtt_assay [label="Perform MTT Assay"]; read_absorbance [label="Read Absorbance at 570 nm"]; calculate_ic50 [label="Calculate IC50 values"]; calculate_si [label="Calculate Selectivity Index (SI)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cell_culture; cell_culture -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> calculate_si; calculate_si -> end; } Caption: Workflow for determining cytotoxicity and selectivity.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF-7, A549) and a normal human cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of ACMA in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve a range of final concentrations.
-
Treatment: Replace the culture medium with the medium containing different concentrations of ACMA. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the drug concentration. The Selectivity Index (SI) is calculated as: SI = IC50 (normal cells) / IC50 (cancer cells) . A higher SI value indicates greater selectivity for cancer cells.[7]
DNA Intercalation Assay using Fluorescence Spectroscopy
Objective: To confirm the DNA intercalating activity of ACMA and to determine its binding affinity.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl buffer). Prepare a stock solution of ACMA of known concentration.
-
Fluorescence Titration: In a quartz cuvette, place a fixed concentration of ACMA solution.
-
Titration: Gradually add increasing concentrations of the ctDNA solution to the cuvette.
-
Fluorescence Measurement: After each addition of ctDNA, record the fluorescence emission spectrum of ACMA at its excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the ctDNA concentration. The binding constant (K) can be determined by fitting the data to appropriate binding models, such as the Scatchard equation. A significant change in fluorescence upon addition of DNA is indicative of intercalation.[8]
Future Directions and Validation Steps
For 9-Amino-6-chloro-2-methoxyacridine to be fully validated as a reliable chemical probe in cancer research, the following steps are crucial:
-
Comprehensive Selectivity Profiling: Determine the IC50 values of ACMA across a broad panel of cancer cell lines from different tissues of origin and, importantly, in a variety of normal human cell lines to establish a robust selectivity index.
-
Elucidation of Downstream Signaling: Investigate the specific effects of ACMA on key apoptotic and cell cycle regulatory proteins. This can be achieved through techniques like Western blotting to analyze the activation of caspases (e.g., caspase-3, caspase-9) and changes in the expression levels of cyclins (e.g., Cyclin D1) and cyclin-dependent kinase inhibitors (e.g., p21).[9][10][11][12]
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of ACMA in preclinical animal models of cancer to assess its therapeutic potential and potential toxicities in a whole organism.
By systematically addressing these points, the scientific community can gain a comprehensive understanding of 9-Amino-6-chloro-2-methoxyacridine's utility and limitations as a chemical probe, ultimately paving the way for its potential application in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cancer-specific dual-factor cascade recognition fluorescent probe for imaging and tumor diagnosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between cyclin D1 and p21(Waf1/Cip1) during differentiation of human myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 9-anilinoacridine derivatives in inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 9-anilinoacridine derivatives against other established anti-inflammatory agents. The information is supported by experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways.
Executive Summary
9-Anilinoacridine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key cellular events in the inflammatory cascade. These compounds effectively inhibit the degranulation of mast cells, reduce the secretion of lysosomal enzymes from neutrophils, and suppress the production of the pro-inflammatory cytokine TNF-α from macrophages. While their precise molecular mechanisms are still under investigation, evidence suggests a likely involvement in the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. This guide offers a comparative analysis of their efficacy against traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Disease-Modifying Antirheumatic Drugs (DMARDs), and Janus Kinase (JAK) inhibitors, providing a valuable resource for researchers in the field of anti-inflammatory drug discovery.
Structure-Activity Relationship of 9-Anilinoacridine Derivatives
The anti-inflammatory activity of 9-anilinoacridine derivatives is intrinsically linked to their chemical structure. The core 9-anilinoacridine scaffold is a versatile platform, and substitutions on both the acridine ring and the aniline moiety can significantly influence their biological activity.[1]
Comparative Anti-inflammatory Performance
The anti-inflammatory efficacy of 9-anilinoacridine derivatives has been evaluated through a series of in vitro assays, with key quantitative data summarized below.
Table 1: In Vitro Anti-inflammatory Activity of 9-Anilinoacridine Derivatives
| Compound | Target Cell/Process | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 3 | Neutrophils | Lysosomal Enzyme Secretion | 8.2 | Mepacrine | - | [2] |
| β-Glucuronidase Secretion | 4.4 | Mepacrine | - | [2] | ||
| Compound 4 | Mast Cells | Degranulation | 16-21 | Mepacrine | >21 | [2] |
| Compound 5 | Macrophages (RAW 264.7) | TNF-α Production | <10 | - | - | [2] |
| Compound 9 | Macrophages (RAW 264.7) | TNF-α Production | Moderate | - | - | [2] |
| Compound 10 | Mast Cells | Degranulation | 16-21 | Mepacrine | >21 | [2] |
| Compound 11 | Mast Cells | Degranulation | 16-21 | Mepacrine | >21 | [2] |
| Compound (E)-12 | Microglia (N9) | TNF-α Production | <10 | - | - | [2] |
Note: A lower IC50 value indicates greater potency.
In Vivo Anti-inflammatory Activity
While extensive in vivo data for a wide range of 9-anilinoacridine derivatives is still emerging, some acridine derivatives have shown promising activity in animal models of inflammation. For instance, one study on novel acridine derivatives reported that compound 3e exhibited a 41.17% inhibition of inflammation in a carrageenan-induced paw edema model at a dose of 50 mg/kg, which was more effective than the standard drug ibuprofen (39% inhibition at the same dose).[3] Another study on a specific 9-aminoacridine derivative, ACS-AZ, reported an LD50 of 500 mg/kg in mice, providing some initial toxicological data.[4]
Comparison with Alternative Anti-inflammatory Agents
To provide a broader context, the following tables summarize the mechanisms and potencies of major classes of clinically used anti-inflammatory drugs.
Table 2: Comparison with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
| Drug | Mechanism of Action | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Citation |
| Ibuprofen | Non-selective COX inhibitor | 12 | 80 | 0.15 | [1] |
| Diclofenac | Preferential COX-2 inhibitor | 0.076 | 0.026 | 2.9 | [1] |
| Celecoxib | Selective COX-2 inhibitor | 82 | 6.8 | 12 | [1] |
| Indomethacin | Non-selective COX inhibitor | 0.0090 | 0.31 | 0.029 | [1] |
Note: A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
Table 3: Comparison with Janus Kinase (JAK) Inhibitors
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Citation |
| Tofacitinib | 112 | 20 | 1 | - | [5] |
| Baricitinib | 5.9 | 5.7 | - | - | [5] |
| Upadacitinib | 43 | - | - | - | [5] |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [5] |
Table 4: Overview of Biological DMARDs
| Drug Class | Mechanism of Action | Examples | Clinical Efficacy in Rheumatoid Arthritis | Citation |
| TNF-α Inhibitors | Block the activity of Tumor Necrosis Factor-alpha | Adalimumab, Etanercept, Infliximab | Significant improvement in disease activity, with some studies showing higher effectiveness than infliximab for other TNF inhibitors. | [6][7] |
| IL-6 Inhibitors | Inhibit the signaling of Interleukin-6 | Tocilizumab, Sarilumab | Effective in reducing inflammation and joint damage. | [8] |
| B-cell Targeted Therapy | Depletes B-lymphocytes | Rituximab | Used in patients who have had an inadequate response to other DMARDs. | [8] |
| T-cell Co-stimulation Blocker | Inhibits T-cell activation | Abatacept | Shows significant improvement in clinical outcomes and remission rates. | [7] |
Signaling Pathways and Potential Mechanisms of Action
The anti-inflammatory effects of 9-anilinoacridine derivatives are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the inflammatory response.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.[9] While direct evidence for the modulation of these pathways by a broad range of 9-anilinoacridine derivatives is still being investigated, some natural compounds have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, and blocking the nuclear translocation of the p65 subunit.[9] Similarly, inhibition of the p38 MAPK pathway is a known therapeutic strategy for reducing the production of pro-inflammatory cytokines.[10][11] It is plausible that 9-anilinoacridine derivatives exert their anti-inflammatory effects by interfering with one or both of these critical pathways.
Caption: Potential modulation of NF-κB and MAPK pathways by 9-anilinoacridine derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay assesses the ability of compounds to inhibit the release of inflammatory mediators from mast cells.[2]
Caption: Workflow for the mast cell degranulation assay.
Protocol:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats.
-
Pre-incubation: Pre-incubate the isolated mast cells with varying concentrations of the 9-anilinoacridine derivatives.
-
Stimulation: Induce degranulation by adding Compound 48/80.
-
Measurement: Measure the activity of the released β-glucuronidase in the cell supernatant using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of degranulation and determine the IC50 value.
This assay evaluates the effect of the compounds on the release of enzymes from neutrophils upon stimulation.[2]
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of the 9-anilinoacridine derivatives.
-
Stimulation: Stimulate the cells to induce the release of lysosomal enzymes.
-
Measurement: Quantify the activity of released enzymes (e.g., lysosomal enzyme and β-glucuronidase) in the supernatant.
-
Data Analysis: Determine the IC50 values for the inhibition of enzyme release.
This assay measures the inhibition of TNF-α secretion from macrophage cell lines.[2]
Protocol:
-
Cell Culture: Culture macrophage-like cell lines (e.g., RAW 264.7 or N9 microglial cells).
-
Treatment: Pre-treat the cells with various concentrations of the 9-anilinoacridine derivatives.
-
Stimulation: Induce inflammation and TNF-α production by adding lipopolysaccharide (LPS).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 values.
In Vivo Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[3][12]
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Dosing: Administer the test compounds (9-anilinoacridine derivatives) or a vehicle control to groups of rats, typically orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the paw immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Conclusion
9-Anilinoacridine derivatives represent a promising class of compounds with potent anti-inflammatory properties demonstrated in various in vitro models. Their ability to inhibit key inflammatory cells, including mast cells, neutrophils, and macrophages, suggests a broad-spectrum anti-inflammatory potential. While further studies are required to fully elucidate their mechanism of action, particularly their effects on the NF-κB and MAPK signaling pathways, and to establish their in vivo efficacy and safety profiles, the existing data provides a strong rationale for their continued investigation as novel anti-inflammatory therapeutics. This guide serves as a valuable resource for researchers to compare the performance of these derivatives with existing anti-inflammatory agents and to design future studies to further explore their therapeutic potential.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Real-world effectiveness of biological therapy in patients with rheumatoid arthritis: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. all-imm.com [all-imm.com]
- 8. Efficacy of synthetic and biological DMARDs: a systematic literature review informing the 2022 update of the EULAR recommendations for the management of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Acridine Derivatives as Antimalarial Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has revitalized interest in established pharmacophores, including the acridine nucleus. Acridine derivatives, a class of compounds historically significant in the fight against malaria, are experiencing a resurgence in research due to their potent antiplasmodial activity and diverse mechanisms of action. This guide provides a comparative analysis of various acridine derivatives, summarizing their performance based on experimental data and outlining the methodologies employed for their evaluation.
Comparative Antimalarial and Cytotoxic Activity
The following table summarizes the in vitro antimalarial activity (IC₅₀) of selected acridine derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, along with their cytotoxicity (CC₅₀ or IC₅₀) against various mammalian cell lines. The Selectivity Index (SI), calculated as the ratio of cytotoxicity to antimalarial activity, is also presented to indicate the compound's specificity for the parasite.
| Acridine Derivative | P. falciparum Strain | IC₅₀ (µM) | Cell Line | Cytotoxicity (CC₅₀/IC₅₀ in µM) | Selectivity Index (SI) | Reference |
| Quinacrine (QA) | D6 (CQS) | 0.045 | - | - | - | [1] |
| Dd2 (CQR) | 0.065 | - | - | - | [1] | |
| 9-amino-6-chloro-2-methoxyacridine | 3D7 (CQS) | ≤ 0.07 | KB | Moderate | 7-50 | [1][2] |
| W2, Bre1, FCR3 (CQR) | ≤ 0.3 | KB | Moderate | - | [2] | |
| T3.5 (3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone) | Dd2 (CQR) | nM range | - | No overt toxicity in vivo | - | [1] |
| Acriflavine (ACF) | 3D7 (CQS) | 0.04 - 0.06 | - | - | - | [3] |
| W2 (CQR) | 0.06 - 0.08 | - | - | - | [3] | |
| Triazine-acridine hybrid 33a | CQS strain | 0.00697 | VERO | >20.19 | 2896.02 | [4] |
| Triazine-acridine hybrid 33b | CQS strain | 0.00421 | VERO | >1.24 | 295.02 | [4] |
| Triazine-acridine hybrid 33c | CQS strain | 0.00427 | VERO | >1.34 | 315.39 | [4] |
| Acridine-cinnamic acid conjugate 31b | 3D7 (CQS) | 0.0298 | Huh7 | Non-toxic | - | [4] |
| Dd2 (CQR) | 0.131 | Huh7 | Non-toxic | - | [4] | |
| W2 (CQR) | 0.0178 | Huh7 | Non-toxic | - | [4] | |
| Spiroacridine-N-acylhydrazone (AMTAC series) | 3D7-GFP (CQS) | 2 - 4 | - | Favorable resistance profile | - | [5][6] |
Mechanisms of Action
Acridine derivatives exert their antimalarial effects through various mechanisms, often targeting multiple pathways within the parasite. The primary proposed mechanisms include:
-
Inhibition of Hemozoin Formation: Similar to chloroquine, many acridine derivatives are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.[7][8]
-
DNA Interaction and Intercalation: The planar aromatic structure of the acridine ring allows these molecules to intercalate between the base pairs of DNA.[9] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Inhibition of Topoisomerase II: Some acridine derivatives have been shown to inhibit the activity of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation in the parasite. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in the DNA, triggering cell death.[10]
The multifaceted mechanism of action of acridine derivatives is a significant advantage, as it may reduce the likelihood of the development of drug resistance.
Caption: Proposed mechanisms of antimalarial action for acridine derivatives.
Experimental Protocols
A standardized and reproducible methodology is crucial for the comparative evaluation of antimalarial candidates. The following sections detail common experimental protocols used to assess the in vitro activity of acridine derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The principle lies in the quantification of parasitic DNA through the fluorescence of SYBR Green I dye, which intercalates with double-stranded DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine, artemisinin)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium.
-
Plate Seeding: Add the diluted compounds to a 96-well plate. Include wells for positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Parasite Addition: Add a suspension of P. falciparum-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, VERO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds and a known cytotoxic agent (e.g., doxorubicin)
-
Resazurin solution
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~560/590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the logarithm of the compound concentration.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the in vitro screening and evaluation of novel acridine derivatives as potential antimalarial agents.
Caption: A typical workflow for the evaluation of acridine derivatives as antimalarial agents.
References
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
9-Amino-6-chloro-2-methoxyacridine (ACMA) vs quinacrine for fluorescence studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the acridine-based dyes, 9-amino-6-chloro-2-methoxyacridine (ACMA) and quinacrine are two prominent probes utilized in a variety of fluorescence studies. While structurally related, their distinct photophysical properties and mechanisms of action make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Property Comparison
The selection of a fluorescent probe hinges on its specific photophysical characteristics and its behavior in the experimental environment. Below is a summary of the key quantitative data for ACMA and quinacrine.
| Property | 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Quinacrine |
| Excitation Maxima (λex) | ~411-419 nm[1][2] | ~436 nm |
| Emission Maxima (λem) | ~475-483 nm[1][2] | ~525 nm |
| Primary Mechanism | Fluorescence quenching in response to proton gradients (ΔpH)[1] | Fluorescence enhancement upon intercalation into AT-rich DNA regions |
| Quantum Yield (Φ) | Not well-documented. Fluorescence is quenched in acidic environments. | Highly context-dependent. High in AT-rich DNA, low in GC-rich DNA. |
| Common Applications | Measuring ΔpH across membranes, proton pump activity, ion transport[1][3] | DNA staining (Q-banding), labeling of acidic organelles, long-term vesicle tracking |
| Photostability | Data not readily available. | Considered suitable for long-term imaging with relatively low phototoxicity. |
| Solubility | Miscible in water, soluble in methanol (~1 mg/ml)[1] | Soluble in water (50 mg/ml with heat). |
In-Depth Analysis: Applications and Performance
9-Amino-6-chloro-2-methoxyacridine (ACMA): The pH Sensor
ACMA is primarily recognized as a sensitive fluorescent probe for measuring transmembrane pH gradients. Its fluorescence is dynamically quenched when a proton gradient is established across a membrane, such as in vesicles, mitochondria, or chloroplasts.[1][4]
Mechanism of Action: As a weak base, ACMA can permeate biological membranes in its neutral form. In the presence of an acidic compartment (e.g., an energized vesicle with a proton pump), ACMA accumulates inside. The high internal concentration of protons leads to the protonation of ACMA, which, combined with self-quenching at high internal concentrations, results in a significant decrease in its fluorescence emission. This quenching is reversible and directly proportional to the magnitude of the pH gradient.
Performance:
-
High Sensitivity: ACMA provides a robust and sensitive response to the formation and dissipation of pH gradients.
-
Versatility: It has been successfully used in diverse biological systems, including submitochondrial particles, bacterial spheroplasts, and plant vacuoles, to study ATPases, antiporters, and other ion transport systems.[4]
Quinacrine: The DNA and Acidic Organelle Stain
Quinacrine is a versatile fluorescent dye with a long history of use in cell biology, most notably for chromosome banding and, more recently, for labeling acidic organelles.
Mechanism of Action:
-
DNA Intercalation: Quinacrine's planar acridine ring intercalates into double-stranded DNA. Its fluorescence is significantly enhanced in adenine-thymine (AT)-rich regions and quenched by guanine-cytosine (GC) base pairs. This differential fluorescence is the basis for the Q-banding technique used in cytogenetics to produce a characteristic banding pattern for each chromosome.
-
Accumulation in Acidic Organelles: Similar to ACMA, quinacrine is a weak base and accumulates in acidic compartments like lysosomes and storage granules. While historically used as a marker for ATP-rich vesicles, recent evidence suggests its accumulation is primarily driven by the low pH of these organelles rather than a direct interaction with ATP.
Performance:
-
DNA Staining: Provides high-contrast banding patterns for chromosome identification.
-
Live-Cell Imaging: A comparative study demonstrated that quinacrine is more suitable for long-term tracking of acidic vesicles than other dyes like acridine orange, exhibiting lower phototoxicity and greater signal stability over extended periods.
Experimental Protocols
Protocol 1: Measuring Proton Pumping in Vesicles using ACMA
This protocol provides a general method for monitoring the activity of a proton pump (e.g., H+-ATPase) in reconstituted membrane vesicles.
Materials:
-
ACMA stock solution (1 mM in DMSO or methanol).
-
Membrane vesicles reconstituted with a proton pump.
-
Assay Buffer (e.g., 10 mM Tricine, 50 mM KCl, 2.5 mM MgCl2, pH 8.0).
-
ATP solution (e.g., 100 mM, pH adjusted to 8.0).
-
Protonophore/Uncoupler (e.g., FCCP or CCCP) for dissipating the gradient.
-
Fluorometer (Excitation: 412 nm, Emission: 470-510 nm).
Procedure:
-
Preparation: Dilute the membrane vesicles into the Assay Buffer in a fluorometer cuvette to a final protein concentration of approximately 0.1-0.2 mg/mL.
-
Add ACMA: Add ACMA from the stock solution to a final concentration of 0.5-1.0 µM. Allow the signal to stabilize.
-
Initiate Pumping: Start the reaction by adding ATP to a final concentration of 1-2 mM.
-
Monitor Fluorescence: Record the fluorescence emission over time. A decrease in fluorescence intensity indicates the inward pumping of protons and the formation of a pH gradient.
-
Dissipate Gradient: After the fluorescence signal reaches a steady-state quenched level, add an uncoupler (e.g., 1-5 µM FCCP) to dissipate the proton gradient. This should result in a rapid recovery of the fluorescence signal, confirming that the quenching was due to a ΔpH.
Protocol 2: Q-Banding of Metaphase Chromosomes with Quinacrine
This protocol outlines the standard procedure for staining metaphase chromosome spreads for cytogenetic analysis.
Materials:
-
Prepared metaphase chromosome slides.
-
Staining Solution: 0.5% Quinacrine dihydrochloride in distilled water. Store in a dark bottle at 4°C.
-
Tris-maleate buffer (pH 5.6).
-
Coplin jars or staining dishes.
-
Fluorescence microscope with appropriate filters for quinacrine (e.g., ~436 nm excitation, >510 nm emission).
Procedure:
-
Rehydration: Rehydrate the chromosome slides by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.
-
Staining: Immerse the slides in the 0.5% quinacrine staining solution for 10-15 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in tap water, then transfer to a Coplin jar with running tap water for an additional 3 minutes to remove unbound stain.
-
Final Rinse: Perform a final rinse with the Tris-maleate buffer (pH 5.6).
-
Mounting: Place a drop of the Tris-maleate buffer onto the slide and apply a coverslip, carefully removing any air bubbles.
-
Microscopy: Immediately observe the slides under a fluorescence microscope. Quinacrine fluorescence is prone to fading (photobleaching), so it is crucial to capture images promptly.
Conclusion: Making the Right Choice
The choice between ACMA and quinacrine is dictated entirely by the experimental question.
-
Choose ACMA when the primary goal is to measure the dynamics of proton gradients. Its fluorescence quenching is a direct and sensitive reporter of ΔpH, making it the superior tool for studying proton pumps, ion channels, and energy transduction across membranes.
-
Choose Quinacrine for applications involving DNA analysis and long-term visualization of acidic organelles. Its preferential binding to AT-rich DNA provides the unique contrast needed for chromosome banding. Furthermore, its favorable photostability and lower phototoxicity make it a more reliable probe for extended live-cell imaging experiments compared to other acridine dyes.
By understanding the distinct mechanisms and performance characteristics of these two probes, researchers can better design their experiments and generate clear, interpretable data in their fluorescence-based studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the DNA Binding Preferences of 9-Chloro-2-methoxyacridine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the sequence-selective binding of small molecules to DNA is paramount for the design of targeted therapeutics. This guide provides a comprehensive evaluation of the DNA sequence selectivity of 9-Chloro-2-methoxyacridine, comparing its performance with established DNA intercalating agents. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and molecular biology research.
Introduction to this compound and DNA Intercalation
This compound, a derivative of the acridine heterocyclic scaffold, is recognized for its potential as a DNA intercalator. The planar structure of the acridine ring system allows it to insert between the base pairs of the DNA double helix. This interaction can disrupt essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for many anticancer drugs. The efficacy and specificity of such agents are critically dependent on their binding affinity and preference for particular DNA sequences. A notable analog, 9-amino-6-chloro-2-methoxyacridine (ACMA), has been studied as a fluorescent probe for DNA, exhibiting selective binding to poly(dA-dT) sequences.[1][2]
Comparative Analysis of DNA Sequence Selectivity
To objectively evaluate the selectivity of this compound and its close analog ACMA, this guide compares their DNA binding characteristics with those of well-established DNA intercalators: Doxorubicin, Daunorubicin, and Nogalamycin.
Quantitative Data Summary
The following tables summarize the binding constants (Kₐ) of these compounds for different DNA sequences. A higher binding constant indicates a stronger affinity.
Table 1: DNA Binding Affinity of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
| DNA Sequence | Binding Constant (Kₐ) (M⁻¹) | Method | Observations |
| poly(dA-dT)·poly(dA-dT) | Higher affinity | Spectrophotometry, Fluorimetry, Calorimetry, Viscometry, Circular Dichroism, T-jump kinetics | Forms a fully intercalated complex.[3][4] |
| poly(dG-dC)·poly(dG-C) | Lower affinity | Spectrophotometry, Fluorimetry, Calorimetry, Viscometry, Circular Dichroism, T-jump kinetics | Forms a partially (7%) intercalated complex.[3][4] |
| Calf Thymus DNA | (6.5 ± 1.1) x 10⁴ (Complex I), (5.5 ± 1.5) x 10⁴ (Complex II), (5.7 ± 0.03) x 10⁴ (Complex III) | Absorbance, Fluorescence, Kinetic Experiments | Forms three distinct complexes with DNA.[2][5] |
Table 2: DNA Binding Affinity of Alternative Intercalators
| Intercalator | DNA Sequence/Source | Binding Constant (Kₐ) (M⁻¹) | Method | Sequence Preference |
| Doxorubicin | Calf Thymus DNA | 3.2 x 10⁴ | UV-Vis Spectrophotometry | GC-rich sequences, with a preference for (AT)₂ or (TA)₂ downstream of the intercalation site.[1][6] |
| d(CGATCG)₂ | - | Molecular Dynamics | Higher binding free energy compared to d(CGTACG)₂. | |
| d(CGTACG)₂ | - | Molecular Dynamics | Lower binding free energy compared to d(CGATCG)₂. | |
| Daunorubicin | Calf Thymus DNA | 1.5 ± 0.5 × 10⁶ | Fluorescence Anisotropy | Generally prefers GT (AC) or GA (TC) rich sequences.[7] |
| Specific cleavage sites | - | Topoisomerase II cleavage assay | A guanine is highly preferred at the -2 position.[8] | |
| Nogalamycin | poly(dA-dT) | - | Stopped-flow Spectrometry | Interacts much faster with AT-rich sequences.[9] |
| poly(dG-dC) | - | Stopped-flow Spectrometry | Interacts slower compared to poly(dA-dT).[9][10] | |
| Various sequences | - | DNase I Footprinting | Prefers alternating purine-pyrimidine sequences, especially TpG (CpA) and GpT (ApC).[3] |
Experimental Protocols
The determination of DNA binding selectivity involves a range of biophysical techniques. Below are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Fluorescence Spectroscopy
This technique is highly sensitive for studying ligand-DNA interactions, particularly for fluorescent molecules like ACMA.
-
Principle: The fluorescence properties (intensity, emission wavelength, polarization/anisotropy) of a molecule can change upon binding to DNA. By titrating a solution of the fluorescent molecule with increasing concentrations of DNA, a binding curve can be generated.
-
Protocol:
-
Prepare a stock solution of the compound (e.g., ACMA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, containing 0.1 M NaCl).
-
Prepare stock solutions of the desired DNA sequences (e.g., poly(dA-dT)·poly(dA-dT) and poly(dG-dC)·poly(dG-C)) in the same buffer.
-
In a quartz cuvette, place a fixed concentration of the compound.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
Correct the data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the resulting binding isotherm using appropriate models (e.g., Scatchard plot) to determine the binding constant (Kₐ).
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique to monitor the binding of a chromophoric molecule to DNA.
-
Principle: The intercalation of a molecule into the DNA double helix often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption spectrum of the molecule.
-
Protocol:
-
Prepare stock solutions of the compound and DNA as described for fluorescence spectroscopy.
-
Use a dual-beam spectrophotometer with a reference cuvette containing only the buffer.
-
In the sample cuvette, place a fixed concentration of the compound.
-
Record the initial absorption spectrum.
-
Titrate the sample cuvette with increasing concentrations of the DNA solution.
-
Record the absorption spectrum after each addition and equilibration.
-
Plot the change in absorbance at the maximum wavelength as a function of the DNA concentration.
-
Calculate the binding constant from the titration data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding.
-
Principle: DNA has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, Z-form). The binding of an intercalator can induce changes in the DNA conformation, which are reflected in the CD spectrum.
-
Protocol:
-
Prepare solutions of DNA in the presence and absence of the intercalating agent.
-
Record the CD spectra of the DNA alone and the DNA-ligand complexes in the UV region (typically 220-320 nm).
-
Analyze the changes in the CD bands to infer conformational changes in the DNA upon binding.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating DNA binding selectivity and the logical relationship of intercalation leading to cellular effects.
Caption: Experimental workflow for determining DNA binding selectivity.
Caption: Cellular consequences of DNA intercalation.
Conclusion
The available data strongly indicates that this compound and its amino-substituted analog, ACMA, exhibit a notable preference for AT-rich DNA sequences.[3][4] This is in contrast to other intercalators like Doxorubicin, which generally favor GC-rich regions.[1] The kinetic studies on Nogalamycin also reveal a clear kinetic preference for AT-rich DNA.[9][10] The differential selectivity of these compounds underscores the critical role of subtle structural modifications in dictating their interaction with specific DNA sequences. For researchers in drug development, the AT-selectivity of the this compound scaffold presents a promising avenue for the design of novel therapeutics targeting AT-rich regions of the genome, which may be implicated in various diseases. Further quantitative studies are warranted to precisely determine the binding constants of this compound with a wider range of defined DNA sequences to fully elucidate its binding profile.
References
- 1. DSpace [mospace.umsystem.edu]
- 2. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The mode of binding ACMA-DNA relies on the base-pair nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA sequence specificity of doxorubicin-induced mutational damage in uvrB- Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Change of the sequence specificity of daunorubicin-stimulated topoisomerase II DNA cleavage by epimerization of the amino group of the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of different binding sites for nogalamycin in DNA revealed by association kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of dissociation of nogalamycin from DNA: comparison with other anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and qNMR for the Purity Assessment of 9-Chloroacridine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is critical for the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 9-chloroacridine, a key intermediate in the development of various pharmaceuticals. 9-Chloroacridine is a fundamental building block in the synthesis of a wide array of biologically active molecules, including antimalarial and anticancer drugs.[1] Given its role as a precursor, its purity directly influences the quality and efficacy of the final active pharmaceutical ingredient (API). A frequent impurity encountered during its synthesis is 9-acridone, a degradation product formed through hydrolysis.[1] Therefore, robust analytical methods are essential to accurately quantify the purity of 9-chloroacridine and detect potential contaminants.[1]
This guide will delve into the performance of HPLC and qNMR, supported by detailed experimental protocols and a comparative data summary to assist researchers in selecting the most appropriate method for their needs.
Experimental Protocols
Accurate and reproducible results are contingent upon well-defined experimental methodologies. Below are detailed protocols for HPLC and qNMR analysis of 9-chloroacridine.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating and quantifying components within a mixture.[1] A reverse-phase HPLC method is commonly employed for the analysis of 9-chloroacridine.[1]
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase:
-
A gradient of acetonitrile and water, each containing 0.1% trifluoroacetic acid, is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of synthesized 9-chloroacridine and dissolve it in 10 mL of the initial mobile phase to create a 0.1 mg/mL solution.[1]
-
Injection: Inject 10 µL of the sample solution onto the HPLC column.[1]
-
Detection: Monitor the elution profile at a wavelength of 254 nm.[1]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of 9-acridone can be confirmed by comparing its retention time with a known standard.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers the distinct advantage of determining the absolute purity of a substance without requiring a specific reference standard of the analyte itself.[1] It is a primary analytical method where the integrated signal area is directly proportional to the number of nuclei.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)[1]
Internal Standard:
-
A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone, is used. The standard's signals should not overlap with the analyte's signals.[1]
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized 9-chloroacridine and a known amount of the internal standard into an NMR tube.[1] Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6).[1]
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum using parameters optimized for quantitative analysis. It is crucial to ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, to allow for complete relaxation and accurate integration.[1]
-
Data Analysis: The purity of 9-chloroacridine is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.
Cross-Validation Workflow
To ensure the highest confidence in purity assessment, a cross-validation approach using both HPLC and qNMR is recommended. This orthogonal strategy leverages the distinct principles of each technique to provide a comprehensive and reliable final purity value.
Caption: Workflow for cross-validation of 9-chloroacridine purity using HPLC and qNMR.
Quantitative Data Comparison
The selection of an analytical method depends on factors like the required accuracy, sensitivity, and specific information needed.[1] The table below summarizes the key performance characteristics of HPLC and qNMR for purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1] |
| Primary Use | Quantitative purity determination and impurity profiling.[1] | Absolute purity determination without a reference standard of the analyte.[1] |
| Strengths | High resolution, high sensitivity, and excellent for quantifying known and unknown impurities.[1] | Provides structural information, is a primary ratio method, and does not require identical reference standards.[1] |
| Limitations | Requires reference standards for absolute quantification of impurities; co-elution can be an issue.[1] | Lower sensitivity compared to HPLC; requires specialized equipment and expertise.[1] |
| Reference Standard | Requires a reference standard of the analyte for identification and assay.[3] | Can determine purity without a reference standard of the analyte (uses an internal standard).[2][3] |
| Sensitivity | Generally higher, especially for trace impurities.[3] | Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[3] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[3] | Lower, particularly due to the long relaxation delays required for accurate quantification.[3] |
| Sample Consumption | Low (micrograms).[3] | Higher (milligrams).[3] |
| Sample State | Destructive.[3] | Non-destructive; the sample can be recovered.[3] |
Conclusion
In the purity assessment of 9-chloroacridine, both HPLC and qNMR serve as powerful, albeit different, analytical tools. HPLC excels in routine quality control, offering high throughput and superior sensitivity for detecting trace impurities.[3] Its primary output is a relative purity value based on the UV response of all components.
Conversely, qNMR provides an absolute purity measurement without the need for an analyte-specific reference standard, making it an invaluable tool for characterizing new batches and reference materials.[2][4] It also offers the significant advantage of providing structural confirmation of the main component and impurities.[3]
For a comprehensive and robust purity assessment of 9-chloroacridine, a combined approach is highly recommended.[1] Using HPLC and qNMR as orthogonal techniques provides a higher degree of confidence in the final purity value, ensuring the quality and reliability of this crucial synthetic intermediate in the drug development pipeline.[3]
References
Cytotoxicity Showdown: 9-Aminoacridine Versus 9-Chloroacridine Derivatives in Human Cells
A comparative analysis of the cytotoxic profiles of 9-aminoacridine and 9-chloroacridine derivatives reveals distinct structure-activity relationships crucial for anticancer drug development. While both classes of compounds exhibit potent cytotoxic effects against various human cancer cell lines, their efficacy is significantly influenced by the nature of substitutions on the acridine core. This guide provides a data-driven comparison of their performance, supported by experimental data and detailed methodologies.
The acridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its DNA intercalating properties that can lead to cell cycle arrest and apoptosis.[1][2][3] Derivatives of 9-aminoacridine and 9-chloroacridine have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[4][5][6] The substitution at the 9-position of the acridine ring is a key determinant of their biological activity. 9-chloroacridine often serves as a crucial synthetic intermediate for creating a diverse range of biologically active molecules, including many 9-aminoacridine derivatives through nucleophilic substitution.[4][7]
Comparative Cytotoxicity Data
The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50), which represents the concentration of a compound required to inhibit the growth of 50% of cells. The following tables summarize the in vitro cytotoxicity of various 9-amino and 9-chloroacridine derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of 9-Aminoacridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / CTC50 (µM) | Reference |
| Compound 2 | PC3 (Prostate) | MTS | - | [1] |
| A549 (Lung) | MTS | - | [1] | |
| Compound 3a | PC3 (Prostate) | MTS | - | [1] |
| A549 (Lung) | MTS | - | [1] | |
| Compound 7 | A549 (Lung) | MTT | 36.25 µg/mL | [2][8] |
| HeLa (Cervical) | MTT | 31.25 µg/mL | [2][8] | |
| Compound 9 | A549 (Lung) | MTT | 18.75 µg/mL | [2][8] |
| HeLa (Cervical) | MTT | 13.75 µg/mL | [2][8] | |
| Compound 6 | A549 (Lung) | MTT | - | [9] |
| Compound 7 | A549 (Lung) | MTT | - | [9] |
| Compound 8 | A549 (Lung) | MTT | ≈ 6 | [9][10] |
| Compound 9 | A549 (Lung) | MTT | ≈ 6 | [9][10] |
| Compound 5b | HepG2 (Liver) | - | 8.30 | [11] |
| HCT-116 (Colon) | - | 8.93 | [11] | |
| MCF-7 (Breast) | - | 5.88 | [11] | |
| Compound 8b | HepG2 (Liver) | - | 14.51 | [11] |
| HCT-116 (Colon) | - | 9.39 | [11] | |
| MCF-7 (Breast) | - | 8.83 | [11] | |
| Note: Some values were reported as percent viability at a specific concentration and not as IC50 values. |
Table 2: Cytotoxicity of 9-Chloroacridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 9-chloro-1-nitroacridine (1a) | Amelanotic Melanoma (Ab) | XTT | - | [6] |
| 9-chloro-4-methyl-1-nitroacridine (1b) | Amelanotic Melanoma (Ab) | XTT | - | [6] |
| Note: Specific IC50 values were not provided in the abstract, but compound 1b was noted to have the highest anticancer potency. |
From the available data, it is evident that substitutions on the 9-amino group significantly modulate the cytotoxic activity. For instance, structure-activity relationship studies have shown that both the substituents on the acridine heterocycle and the distal tertiary amine influence efficacy and cytotoxicity.[12][13] In one study, a non-halogenated 9-substituted acridine derivative was found to be more broadly active across nine cancer cell lines compared to its chlorinated counterpart, which was active against only six.[3] This suggests that while the 9-chloro group is a versatile synthetic handle, its presence in the final molecule does not universally enhance cytotoxicity compared to a substituted amino group.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
A primary mechanism of action for many acridine derivatives is their ability to intercalate between the base pairs of DNA.[3][4] This interaction distorts the DNA structure, interfering with crucial cellular processes like replication and transcription.[4] Furthermore, many of these compounds are potent inhibitors of topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during these processes.[4][14] By stabilizing the topoisomerase-DNA cleavage complex, these derivatives induce DNA strand breaks, ultimately triggering apoptosis.[4]
Caption: General mechanism of action for acridine derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of 9-amino and 9-chloroacridine derivatives predominantly relies on cell viability assays such as the MTT, MTS, and XTT assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living cells.[8]
Workflow for MTT Assay:
Caption: Workflow for a typical MTT cell viability assay.
MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but uses a tetrazolium salt that is reduced by viable cells to a soluble formazan product.[1] This eliminates the need for a solubilization step, simplifying the procedure.
XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another alternative to the MTT assay. It also forms a soluble formazan product upon reduction by metabolically active cells, allowing for direct measurement of absorbance without a solubilization step.[15]
General Cell Culture and Treatment Protocol: Human cancer cell lines, such as A549 (lung carcinoma), HeLa (cervical cancer), PC3 (prostate cancer), and various melanoma lines, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1][2][9] For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight before being treated with a range of concentrations of the test compounds for a specified duration (typically 24 to 72 hours).[1][2]
Conclusion
Both 9-aminoacridine and 9-chloroacridine derivatives demonstrate significant cytotoxic potential against human cancer cells, primarily through DNA intercalation and topoisomerase inhibition. The choice between a 9-amino or a 9-chloro substitution, and the further derivatization of the 9-amino group, provides a rich landscape for medicinal chemists to fine-tune the cytotoxic potency and selectivity of these compounds. The data suggests that while 9-chloroacridines are valuable synthetic precursors, extensive structure-activity relationship studies on 9-aminoacridine derivatives have yielded compounds with highly potent and, in some cases, more selective anticancer activity. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior scaffold for specific cancer types.
References
- 1. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridine Compounds: A Multitarget Approach to Combating Parasitic Diseases
A comprehensive analysis of the efficacy and mechanisms of acridine derivatives reveals their potential as versatile anti-parasitic agents. These compounds engage multiple cellular targets within parasites such as Plasmodium, Leishmania, and Trypanosoma, offering promising avenues for the development of new chemotherapies to address drug resistance.
Acridine-based compounds, a class of heterocyclic molecules, have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities.[1] In the realm of parasitology, these compounds have demonstrated significant efficacy against a range of parasites responsible for devastating diseases like malaria, leishmaniasis, and trypanosomiasis. Their strength lies in their ability to interact with multiple parasitic targets, a crucial characteristic for overcoming the challenge of drug resistance.
The primary mechanisms of action for acridine derivatives are multifaceted and include intercalation into parasitic DNA and the inhibition of essential enzymes like DNA topoisomerase II.[1][2][3] This disruption of DNA replication and repair processes is a key factor in their anti-parasitic effects. Furthermore, in Plasmodium falciparum, the causative agent of the most severe form of malaria, acridines have been shown to interfere with the parasite's detoxification pathway by inhibiting the formation of hemozoin (β-hematin), a non-toxic crystalline form of heme.[2][4] Other identified targets include the mitochondrial bc1 complex, an essential component of the electron transport chain, and various proteases.
Comparative Efficacy of Acridine Derivatives
The therapeutic potential of acridine compounds is underscored by their potent activity against various parasite species and strains, including those resistant to conventional drugs. The following tables summarize the in vitro efficacy of representative acridine derivatives against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei.
Table 1: Antiplasmodial Activity of Acridine Compounds against P. falciparum
| Compound/Derivative | Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3,6-diamino-1'-amino-9-anilinoacridine | K1 (CQ-resistant) | 25 | - | - |
| 1'-dimethylamino-3,6-diamino-9-Anilinoacridine | K1 (CQ-resistant) | low nM range | - | - |
| NDI-acridine hybrid 38a | 3D7 (CQ-sensitive) | 3.65 | Chloroquine | 12.56 |
| NDI-acridine hybrid 38a | W2 (CQ-resistant) | 52.20 | Chloroquine | 430.60 |
| NDI-acridine hybrid 38b | 3D7 (CQ-sensitive) | 4.33 | Chloroquine | 12.56 |
| NDI-acridine hybrid 38b | W2 (CQ-resistant) | 28.53 | Chloroquine | 430.60 |
| Quinoline-acridine hybrid 24 | NF54 (CQ-sensitive) | 2.6 | Chloroquine | 18.5 |
| Quinoline-acridine hybrid 24 | Dd2 (CQ-resistant) | 35.3 | Chloroquine | 271.7 |
IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit parasite growth by 50%. CQ: Chloroquine.
Table 2: Antileishmanial Activity of Acridine Compounds against L. donovani
| Compound/Derivative | Parasite Stage | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7-arylbenzo[c]acridine-5,6-dione (most active) | Promastigotes | ~1.89 | Pentamidine | 1.89 |
| 7-arylbenzo[c]acridine-5,6-dione (most active) | Amastigotes | 1.50 - 1.95 | Pentamidine | 9.57 |
| 4'-NHhexyl-9-anilinoacridine | Intracellular amastigotes | >80% inhibition at 1 µM | - | - |
| Acridine thioether 28a | Promastigotes | 0.39 | - | - |
| Acridine thioether 28b | Promastigotes | 0.27 | - | - |
IC50 values for promastigotes and amastigotes are presented. The activity of some compounds is expressed as percent inhibition at a specific concentration.
Table 3: Trypanocidal Activity of Bis-Acridine Compounds against T. brucei
| Compound Linker Type | Linker Modification | EC50 (nM) | Cytotoxicity (HL-60 cells) EC50 (nM) |
| Polyamine | Unmodified | low nM range | High |
| Polyamine | N-alkylation | low nM range | Reduced |
| Alkyl | - | Maintained bioactivity | Further reduced |
| Polyether | - | Maintained bioactivity | Further reduced |
| Aza-acridine heterocycle | - | Markedly improved bioactivity | - |
EC50 (50% effective concentration) values indicate the concentration required to achieve 50% of the maximum effect. The table highlights structure-activity relationships, showing that modifications to the linker can reduce cytotoxicity while maintaining or improving trypanocidal activity.[5][6]
Key Experimental Protocols
The assessment of the anti-parasitic activity of acridine compounds involves a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro Antiplasmodial IC50 Determination (SYBR Green I Assay)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.
a. Parasite Culture:
-
Aseptically maintain P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes at a 2-5% hematocrit in complete medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I).
-
Incubate cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Monitor parasite growth via Giemsa-stained thin blood smears and maintain parasitemia between 1-5% by sub-culturing every 2-3 days.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
b. Drug Plate Preparation:
-
Prepare stock solutions of test compounds and control drugs (e.g., chloroquine) in 100% DMSO.
-
Perform serial dilutions of the compounds in a 96-well plate to create a concentration gradient.
-
Transfer 100 µL of each drug dilution to a black, clear-bottom 96-well assay plate in triplicate. Include drug-free and uninfected erythrocyte controls.
c. Assay Procedure:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
After incubation, add 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL) to each well.
-
Incubate the plate in the dark for 1-2 hours at room temperature.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
d. Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hemozoin (β-Hematin) Formation Inhibition Assay
This assay assesses the ability of compounds to inhibit the conversion of heme to hemozoin, a critical detoxification process in Plasmodium.
a. Reagents:
-
Hemin chloride solution (freshly prepared in DMSO and diluted in 0.1 M NaOH).
-
Acetate buffer (pH 4.8).
-
Test compounds dissolved in DMSO.
-
Chloroquine as a positive control.
b. Assay Procedure:
-
In a 96-well plate, add the hemin chloride solution.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the remaining β-hematin pellet in 0.1 M NaOH.
-
Measure the absorbance of the dissolved β-hematin at approximately 405 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
DNA Topoisomerase II Decatenation Assay
This assay measures the inhibition of the decatenation activity of DNA topoisomerase II, an enzyme essential for DNA replication.
a. Reagents:
-
Kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.
-
Purified parasitic or human DNA topoisomerase II enzyme.
-
Assay buffer containing ATP.
-
Test compounds dissolved in DMSO.
-
Etoposide or a known topoisomerase II inhibitor as a positive control.
b. Assay Procedure:
-
Set up reaction mixtures containing kDNA, assay buffer, and the test compound at various concentrations.
-
Add the topoisomerase II enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the reaction products onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
c. Data Analysis:
-
Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA minicircles compared to the no-drug control.
-
Quantify the band intensities to determine the concentration of the compound that inhibits decatenation by 50%.
Visualizing the Multitarget Effects and Experimental Processes
To better understand the complex interactions and experimental designs, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by acridines and a typical experimental workflow.
Caption: Multitarget mechanism of acridine compounds in parasites.
Caption: Experimental workflow for assessing acridine compounds.
Conclusion
Acridine compounds represent a promising class of anti-parasitic agents with multifaceted mechanisms of action that can be leveraged to combat drug-resistant parasites. The data presented herein highlights the potent and selective activity of various acridine derivatives. Further structure-activity relationship studies and the exploration of novel hybrid compounds are warranted to optimize their therapeutic potential and advance the development of new, effective treatments for parasitic diseases. The detailed experimental protocols provide a foundation for researchers to further investigate these and other potential anti-parasitic drug candidates.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-Acridines as Lead Antiparasitic Agents: Structure-Activity Analysis of a Discrete Compound Library In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saber.ucv.ve [saber.ucv.ve]
In Vitro Therapeutic Index of 2-Methoxy-6-chloro-9-aminoacridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro therapeutic index of 2-methoxy-6-chloro-9-aminoacridine derivatives, focusing on their potential as therapeutic agents. The data presented herein is compiled from recent studies and is intended to offer an objective overview of their performance against various cell lines and in different therapeutic contexts.
Data Summary
The following tables summarize the quantitative data on the cytotoxic and therapeutic activities of selected 2-methoxy-6-chloro-9-aminoacridine derivatives and related compounds. The in vitro therapeutic index, often referred to as the selectivity index (SI), is calculated as the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (IC50). A higher SI value indicates greater selectivity for the therapeutic target over host cells.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Therapeutic Area |
| Quinacrine | A549 + ACE2 | 0.19 | 9.24 | 48.63 | Antiviral (SARS-CoV-2)[1][2] |
| Compound 9c | U2-OS ACE2 GFP | ≤ 0.42 | ≥ 4.41 | > 10 | Antiviral (SARS-CoV-2)[1][2] |
| Compound 7g | U2-OS ACE2 GFP | < 1.0 | > 4.0 | > 10 | Antiviral (SARS-CoV-2)[1] |
| Compound 7e | U2-OS ACE2 GFP | < 1.0 | > 4.0 | > 10 | Antiviral (SARS-CoV-2)[1] |
| Pyronaridine | A549 + ACE2 | 0.23 | 11.53 | 50.13 | Antiviral (SARS-CoV-2)[1][2] |
Table 1: Antiviral Activity and Cytotoxicity of 9-Aminoacridine Derivatives. This table showcases the promising antiviral potential of several 9-aminoacridine derivatives against SARS-CoV-2, with high selectivity indices indicating a favorable safety profile in vitro.
| Compound | Cell Line | IC50 (µM) |
| Compound 2 (2-((6-Chloro-2-methoxyacridin-9-yl)amino)ethan-1-ol) | PC3 | 27.31 |
| A549 | Potent (exact value not provided) | |
| 9-Aminoacridine (Parent Compound) | PC3 | Less potent than Compound 2 |
| A549 | Less potent than Compound 2 |
Table 2: Anticancer Cytotoxicity of a 2-Methoxy-6-chloro-9-aminoacridine Derivative. This table highlights the cytotoxic potential of a specific derivative against prostate (PC3) and lung (A549) cancer cell lines.[3] Note that a direct therapeutic index cannot be calculated without CC50 data on non-cancerous cell lines.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for many 9-aminoacridine derivatives is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition is often preceded by the intercalation of the planar acridine ring system between the base pairs of the DNA double helix. This interaction alters the DNA topology and traps the topoisomerase II enzyme in a "cleavable complex," leading to double-strand breaks in the DNA and ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.
Caption: Topoisomerase II inhibition by acridine derivatives.
Experimental Protocols
In Vitro Cytotoxicity and Efficacy Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability. It is a standard method for determining both the cytotoxic effects of a compound on normal cells (CC50) and its efficacy in inhibiting the growth of cancer cells or virus-infected cells (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test compounds (2-methoxy-6-chloro-9-aminoacridine derivatives)
-
Appropriate cell line (e.g., A549, PC3 for anticancer; Vero, U2-OS for antiviral cytotoxicity)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 or CC50 value using a suitable software.
Caption: Workflow of the MTT assay for cytotoxicity.
Conclusion
The available data suggests that 2-methoxy-6-chloro-9-aminoacridine derivatives are a promising class of compounds with significant therapeutic potential, particularly in the antiviral and anticancer fields. The high selectivity indices observed for some derivatives in antiviral assays are encouraging for further development. While the anticancer potential is evident, further studies are required to determine the therapeutic index of these compounds by assessing their cytotoxicity on non-cancerous human cell lines. The primary mechanism of action through DNA intercalation and topoisomerase II inhibition provides a solid foundation for their rational design and optimization as future therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 9-Chloro-2-methoxyacridine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 9-Chloro-2-methoxyacridine, a chemical compound utilized in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This substance should be treated as hazardous waste and managed by professional disposal services.
Immediate Safety Precautions and Handling
Before handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS). All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Collection and Storage
All waste containing this compound, including contaminated consumables such as pipette tips, gloves, and empty containers, must be collected in designated, compatible, and clearly labeled hazardous waste containers.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Waste containers should be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
Preparation for Disposal
For disposal, this compound should be prepared as follows:
-
Solid Waste: Unused or expired solid this compound should be kept in its original container, if possible, or in a well-sealed, labeled container.
-
Contaminated Labware: Disposable items contaminated with the compound should be collected in a dedicated, sealed plastic bag or container clearly marked as hazardous waste.
-
Aqueous Solutions: While this compound is miscible in water, aqueous solutions should not be stored for more than one day.[2] Collect all aqueous waste containing this compound in a designated, sealed container.
-
Organic Solutions: 9-Amino-6-chloro-2-methoxyacridine, a closely related compound, is soluble in methanol at approximately 1 mg/ml.[2] If dissolved in an organic solvent, collect the waste in a container designated for chlorinated organic solvents.
All waste containers must be clearly labeled with the chemical name "this compound" and any other components of the waste stream, along with the appropriate hazard symbols.
Professional Disposal
The primary and recommended method for the disposal of chlorinated aromatic compounds like this compound is high-temperature incineration.[3] This process must be carried out by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not attempt to incinerate chemical waste in a standard laboratory furnace.
The following table summarizes key quantitative data relevant to the disposal of chlorinated aromatic compounds:
| Parameter | Value | Notes |
| Incineration Temperature | 800°C - 1500°C | Required for the effective destruction of chlorinated organic materials. |
| Solubility in Methanol | ~1 mg/mL | Data for the closely related 9-Amino-6-chloro-2-methoxyacridine.[2] |
| Aqueous Solution Stability | Not recommended for more than one day | Data for the closely related 9-Amino-6-chloro-2-methoxyacridine.[2] |
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. A general procedure is as follows:
-
Initial Wipe-Down: Carefully wipe all surfaces of the equipment with a cloth or sponge dampened with a suitable solvent (such as methanol, if compatible with the equipment) to remove any visible residue. All cleaning materials must be disposed of as hazardous waste.
-
Wash: Wash the equipment with a laboratory-grade detergent and water.
-
Rinse: Rinse the equipment thoroughly with deionized water.
-
Final Rinse: For sensitive equipment, a final rinse with an appropriate solvent may be necessary to ensure no residue remains.
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9-Chloro-2-methoxyacridine
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 9-Chloro-2-methoxyacridine (CAS No. 16492-13-0) is not publicly available. The following guidance is based on the known hazards of this compound, information from structurally similar chemicals, and established best practices for laboratory safety. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical and perform a risk assessment for their specific procedures.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, it is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, immediate precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE), and preventing the generation of dust.
Summary of Hazards
| Hazard Class | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
PPE Recommendations
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Minimum thickness of 5 mil. Double gloving is recommended. | Protects against skin irritation and absorption. Nitrile and neoprene offer good resistance to a range of chemicals, including aromatic and chlorinated compounds[2]. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes causing serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95, P95, or P100 filtering facepiece respirator for solids. For activities with potential for vapor generation, an air-purifying respirator with organic vapor (OV) cartridges and particulate filters is recommended[3][4][5][6][7]. | Prevents inhalation of airborne particles, which can cause respiratory irritation[3][4][5][6][7]. |
| Body Protection | A fully buttoned lab coat. Chemical-resistant apron or coveralls for larger quantities. | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound powder in a laboratory setting.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
